Bacterioruberin
Description
Propriétés
Numéro CAS |
32719-43-0 |
|---|---|
Formule moléculaire |
C50H76O4 |
Poids moléculaire |
741.1 g/mol |
Nom IUPAC |
(5S,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30E,32S)-5,32-bis(2-hydroxypropan-2-yl)-2,8,12,16,21,25,29,35-octamethylhexatriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaene-2,35-diol |
InChI |
InChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1 |
Clé InChI |
UVCQMCCIAHQDAF-RNTVPSGKSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
SMILES isomérique |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\[C@@H](C(O)(C)C)CCC(O)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CCC(O)(C)C)\C)\C |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
Synonymes |
bacterioruberin |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Crimson Treasure: A Technical Guide to Bacterioruberin from Extremophiles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of bacterioruberin, a potent C50 carotenoid, with a focus on its production by extremophilic organisms. As the demand for natural bioactive compounds in the pharmaceutical, cosmetic, and food industries continues to grow, extremophiles, particularly haloarchaea, have emerged as promising bio-factories for high-value molecules like this compound. This document provides a comprehensive overview of the primary microbial sources, biosynthetic pathways, quantitative production data, and detailed experimental protocols for the cultivation of these organisms and the extraction and analysis of this vibrant red pigment.
Primary Natural Sources of this compound
This compound is predominantly synthesized by a specific group of extremophiles known as haloarchaea , which thrive in hypersaline environments such as salt lakes, solar salterns, and salt marshes.[1][2] These microorganisms produce this compound as a key component of their cell membranes, where it plays a crucial role in maintaining membrane fluidity and protecting the cell from extreme osmotic pressure and high levels of solar radiation.[3]
While haloarchaea are the most prolific producers, some species of extremely halophilic bacteria and psychrophiles have also been reported to synthesize this compound, albeit typically in lower quantities.[2][3]
Key this compound-Producing Extremophiles:
-
Haloferax mediterranei : A widely studied model organism for this compound production, known for its relatively high yields and well-characterized genetics.[1][3][4][5]
-
Halobacterium salinarum : One of the first haloarchaea from which this compound was identified, it remains a significant source for research.[6][7][8]
-
Haloarcula species : This genus includes several species, such as Haloarcula japonica and Haloarcula marismortui, that are known producers of this compound.[6][9][10]
-
Halorubrum species : Various species within this genus, including Halorubrum sp. HRM-150, have been identified as having a high proportion of this compound in their total carotenoid content.[7][11][12][13]
-
Haloterrigena species : Organisms like Haloterrigena turkmenica and Haloterrigena sp. strain SGH1 are also recognized as natural sources of this compound.[3][12]
-
Other notable producers : A range of other haloarchaea, including Natrialba, Halogeometricum, and Haloplanus species, also contribute to the diversity of this compound sources.[12][14] A few bacterial species, such as Micrococcus roseus and some Arthrobacter species, have also been found to produce this C50 carotenoid.[3][15]
Quantitative Analysis of this compound Production
The yield of this compound can vary significantly depending on the species, strain, and cultivation conditions. The data presented below has been compiled from various studies to provide a comparative overview of this compound production in different extremophiles.
| Extremophile Species | This compound Yield | Unit | Reference |
| Halorubrum tebenquichense Te Se-86 | 445.0 ± 6.24 | µg/g dry cells | [14] |
| Haloterrigena salina SGH1 | 437.5 | µg/g | [4] |
| Haloferax marinum MBLA0078 | 751.19 ± 1.05 | µg/g dry cell weight (astaxanthin equivalents) | [16] |
| Haloterrigena turkmenica DSM-5511 | 74.5 | µg/g | [4] |
| Hyper-pigmented mutant HVLON3 | 3.14 | mg/g CDM | [10] |
| Halobacterium salinarum | 21.51 | mg/L (total carotenoids) | [14][17] |
| Haloferax mediterranei | up to 40 | mg/L (total carotenoids) | [13] |
| Haloferax mediterranei | 7.8 | mg/L | [18] |
| Haloferax mediterranei | 3.74 ± 0.20 | mg/L (optimized) | [19] |
| Halorubrum sp. HRM-150 | 1.44 ± 0.04 | mg/L | [20] |
| Haloferax marinum MBLA0078 | 2.16 | mg/L (optimized) | [4] |
| Haloferax marinum MBLA0078 | 0.72 | mg/L/day (productivity) | [4] |
Biosynthesis and Regulation of this compound
The biosynthetic pathway of this compound in haloarchaea initiates from the mevalonate pathway, which produces the universal isoprenoid precursor, isopentenyl pyrophosphate (IPP).[14] The pathway culminates in the C40 carotenoid lycopene, which serves as the direct precursor for this compound synthesis. The conversion of lycopene to the C50 this compound is a unique characteristic of these extremophiles.
The key enzymatic steps for the synthesis of this compound from lycopene have been elucidated in Haloarcula japonica.[9] This process involves the sequential action of three crucial enzymes:
-
Lycopene elongase (LyeJ) : This bifunctional enzyme catalyzes the addition of two C5 isoprene units to both ends of the lycopene molecule, extending the carbon backbone to C50. It also possesses hydratase activity.[9] The lyeJ gene is considered a key gene in the de-novo synthesis of this compound.[11][13]
-
Carotenoid 3,4-desaturase (CrtD) : This enzyme introduces double bonds into the carotenoid structure.[9]
-
C50 carotenoid 2″,3″-hydratase (CruF) : This enzyme is responsible for the final hydroxylation steps, resulting in the mature this compound molecule.[9]
The synthesis of this compound is intricately linked with cellular growth, with the highest production rates observed during the logarithmic growth phase.[11][12][13] Furthermore, its production is subject to regulation by various factors, including the presence of other biosynthetic pathways that compete for the same precursors. Notably, the synthesis of tetraether lipids and the light-sensitive pigment retinal can compete with this compound production.[11][13] An interesting regulatory mechanism has been observed in some haloarchaea, where opsin proteins can inhibit the activity of lycopene elongase, thereby downregulating this compound synthesis.
Experimental Protocols
Cultivation of this compound-Producing Haloarchaea
Objective: To cultivate haloarchaea under optimal conditions to maximize this compound production.
Materials:
-
Selected haloarchaeal strain (e.g., Haloferax mediterranei, Halorubrum sp.)
-
Modified Marine Broth Medium or DBCM2 medium[5]
-
Sterile flasks
-
Incubator shaker
-
Spectrophotometer
Methodology:
-
Media Preparation: Prepare the appropriate growth medium. For instance, a modified marine broth medium can be used, containing (per liter): 28.6 g MgCl₂, 19 g MgSO₄, 1 g CaCl₂, 6 g KCl, 0.2 g NaHCO₃, 0.7 g NaBr, 166 g NaCl, 10 g yeast extract, and 15 g casein acid hydrolysate, with an initial pH of 7.2-7.4.[5] Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a 5% (v/v) starter culture of the haloarchaeal strain.
-
Incubation: Incubate the cultures at 37°C with shaking at 150 rpm.[5]
-
Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 12 hours).
-
Harvesting: Harvest the cells during the late logarithmic or early stationary phase by centrifugation (e.g., 12,300 x g for 5 minutes) to obtain a cell pellet.
Optimization Strategies:
-
Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources can significantly impact this compound yield. Glucose (10 g/L) and tryptone (15 g/L) have been shown to be effective for some strains.[11][12][13] A combination of glucose and starch can also enhance biomass and this compound productivity.[11][12][13]
-
Osmotic Shock: Applying an osmotic downshock during the logarithmic growth phase by reducing the salinity of the medium can increase this compound productivity without compromising biomass.[11][12][13]
Extraction of this compound
Objective: To efficiently extract this compound from the harvested haloarchaeal biomass.
Methodology 1: Solvent Extraction
Materials:
-
Harvested cell pellet
-
Acetone
-
Methanol
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a small volume of distilled water to induce osmotic lysis. Alternatively, freeze-thawing the pellet can also be effective.
-
Solvent Addition: Add an acetone-methanol mixture (e.g., 7:3 v/v) to the lysed cells.[7]
-
Extraction: Vortex the mixture vigorously and incubate in the dark at room temperature for at least 1 hour to allow for complete extraction of the pigments.
-
Clarification: Centrifuge the mixture to pellet the cell debris.
-
Collection of Supernatant: Carefully collect the colored supernatant containing the this compound.
-
Concentration: Evaporate the solvent from the supernatant using a rotary evaporator or under a stream of nitrogen to obtain the crude this compound extract.
Methodology 2: Aqueous Surfactant Extraction
Materials:
-
Wet cell biomass
-
Aqueous solution of Tween® 20 (182.4 mM)
-
Vertical rotator
-
Centrifuge
Procedure:
-
Mixing: Mix the wet biomass with the aqueous Tween® 20 solution at a solid-to-liquid ratio of 0.1 g/mL.
-
Extraction: Place the mixture on a vertical rotator at 50 rpm for 45 minutes at room temperature, protected from light.
-
Separation: Centrifuge the mixture to separate the aqueous phase containing the this compound from the cell debris.
Identification and Quantification of this compound
Objective: To identify and quantify the amount of this compound in the extract.
Materials:
-
Crude this compound extract
-
Appropriate solvents (e.g., acetone, methanol)
-
UV-Vis spectrophotometer
-
HPLC system with a DAD or MS detector (optional, for detailed analysis)
-
Raman spectrometer (optional)
Procedure:
-
Spectrophotometric Quantification:
-
Resuspend the dried extract in a known volume of acetone.
-
Measure the absorbance of the solution at the characteristic maximum absorption wavelength for this compound, which is typically around 494 nm.[7]
-
The total carotenoid content can be calculated using the formula: Carotenoid concentration (mg/L) = (A₄₉₄ / E¹%₁cm) x 10⁴, where E¹%₁cm is the specific extinction coefficient. For this compound, a value of 2660 has been used.[4]
-
-
Chromatographic Analysis (HPLC):
-
For more detailed identification and quantification of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Use a C18 or C30 reverse-phase column.
-
Employ a suitable mobile phase gradient, often consisting of a mixture of solvents like methanol, acetonitrile, and dichloromethane.
-
Detect the eluting compounds using a photodiode array (PDA) detector to obtain the characteristic absorption spectra of this compound (peaks at approximately 466, 495, and 528 nm).[7]
-
Mass spectrometry (MS) can be coupled with HPLC for definitive identification based on the molecular weight of this compound (741.1 g/mol ).[2]
-
-
Raman Spectroscopy:
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui. | Semantic Scholar [semanticscholar.org]
- 3. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Carotenoids in Haloarchaea Species from Atacama Saline Lakes by High Resolution UHPLC-Q-Orbitrap-Mass Spectrometry: Antioxidant Potential and Biological Effect on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. idus.us.es [idus.us.es]
- 13. researchgate.net [researchgate.net]
- 14. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Bacterioruberin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterioruberin is a C50 carotenoid, a rare class of pigments primarily synthesized by halophilic archaea, which thrive in hypersaline environments.[1][2] Unlike the more common C40 carotenoids such as β-carotene and lycopene, this compound and its derivatives possess a longer carbon backbone, which contributes to their unique and potent biological activities.[1][2] This red-orange xanthophyll pigment is integral to the survival of these extremophiles, offering protection against high osmotic and oxidative stress, and UV radiation.[1][3] Its remarkable antioxidant properties, surpassing those of many well-known antioxidants, have garnered significant interest for its potential applications in the pharmaceutical, cosmetic, and food industries.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its biological interactions.
Physicochemical Properties
This compound's unique structure, characterized by a C50 isoprenoid chain with 13 conjugated double bonds and four hydroxyl groups, dictates its distinct physical and chemical characteristics.[2][4] It is a lipophilic molecule, slightly or poorly soluble in water, but soluble in organic solvents and oils.[2]
Core Physical and Chemical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for experimental design and interpretation.
| Property | Value | Source(s) |
| Molecular Formula | C50H76O4 | [2][4][6] |
| Molecular Weight | 741.1 g/mol | [2][4][7] |
| IUPAC Name | (2S,2′S)-2,2′-bis(3-hydroxy-3-methylbutyl)-3,4,3′,4′-tetradehydro-1,2,1′,2′-tetrahydro-ψ,ψ-carotene-1,1′-diol | [2][8] |
| Melting Point | 225 °C | [2] |
| Boiling Point | 859.3 °C at 760 mmHg | [9] |
| Density | 0.974 g/cm³ | [9] |
| Flash Point | 300.9 °C | [9] |
| logP | 12.43400 | [9] |
| Hydrogen Bond Donor Count | 4 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| Rotatable Bond Count | 22 | [9] |
| Heavy Atom Count | 54 | [9] |
Spectral Properties
The extended system of conjugated double bonds in this compound is responsible for its characteristic light absorption properties. The UV-Vis absorption spectrum of this compound typically exhibits a "three-finger" pattern with absorption maxima in the blue-green region of the visible spectrum.
| Solvent | Absorption Maxima (λmax) in nm | Source(s) |
| Acetone:Methanol | 463, 492, 525 | [10] |
| Methanol | 460, 490, 520 | [11] |
| Not Specified | 469, 494, 526 | [11] |
| Methanol | 369, 387 (cis peaks), 467, 494, 527 | [12] |
Biological and Chemical Functions
This compound's primary biological role is to protect the cell from environmental stressors. Its chemical structure is directly linked to its potent antioxidant activity and its ability to modulate membrane fluidity.
Antioxidant Activity
This compound is a superior antioxidant, with a scavenging activity that has been shown to be significantly higher than that of C40 carotenoids like β-carotene and astaxanthin, as well as other antioxidants such as ascorbic acid and α-tocopherol.[3][4][13] This enhanced activity is attributed to its longer polyene chain with 13 conjugated double bonds, which facilitates the delocalization and stabilization of radical species.[3][14] It effectively quenches singlet oxygen and scavenges various reactive oxygen species (ROS), thereby protecting cellular components like DNA and lipids from oxidative damage.[3][15]
Membrane Fluidity Regulation
Embedded within the cell membrane, this compound plays a crucial role in maintaining membrane integrity and fluidity, particularly in response to temperature changes.[16][17] Studies have shown that an increased this compound content in the membrane leads to increased membrane fluidity at low temperatures, which is a key adaptation for organisms living in cold environments.[16][18][19] This regulation of membrane fluidity also contributes to increased resistance to freeze-thaw stress.[16][17]
Experimental Protocols
The following section details common methodologies for the extraction, purification, and analysis of this compound.
Extraction and Purification of this compound from Halophilic Archaea
This protocol is a generalized procedure based on common laboratory practices for isolating this compound.
Objective: To extract and purify this compound from a culture of halophilic archaea (e.g., Haloferax marinum or Halobacterium salinarum).
Materials:
-
Harvested cell pellet of halophilic archaea
-
Acetone
-
Methanol
-
Phosphate buffer saline (PBS)
-
Ethanol
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60)
-
Developing solvent for TLC (e.g., acetone:petroleum ether, 20:80, v/v)[11]
-
0.22 µm syringe filters
Procedure:
-
Cell Harvesting: Centrifuge the culture broth (e.g., at 12,300 x g for 5 minutes) to obtain a cell pellet.[1]
-
Pigment Extraction:
-
Suspend the cell pellet in an acetone:methanol mixture (e.g., 7:3, v/v).[1]
-
Stir the suspension until the cell pellet turns white, indicating complete pigment extraction.[1]
-
Centrifuge the suspension (e.g., at 18,500 x g for 10 minutes) to separate the cell debris.[1]
-
Collect the supernatant containing the this compound extract.[1]
-
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude carotenoid extract. Store the extract at -20°C.[1]
-
Purification by Thin-Layer Chromatography (TLC) (Optional):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Spot the dissolved extract onto a TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., acetone:petroleum ether).[11]
-
Scrape the desired pigment band from the plate.
-
Elute the pigment from the silica gel using a polar solvent like methanol.[1]
-
Filter the solution through a 0.22 µm syringe filter.[1]
-
Quantification and Analysis
Objective: To quantify and identify this compound in an extract.
Materials and Instruments:
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
Mass Spectrometer (MS)
-
Quartz cuvettes
-
HPLC-grade solvents (e.g., methanol)
Procedure:
-
UV-Vis Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the extract using an HPLC system to separate different carotenoids and isomers. .
-
-
Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer to determine the molecular weight of the separated compounds, confirming the presence of this compound (m/z ~741.1).[4]
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key processes and pathways involving this compound.
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
Antioxidant Mechanism of this compound
Caption: Simplified mechanism of this compound's antioxidant activity.
This compound's Influence on Cellular Pathways
Caption: this compound's modulatory effects on key signaling pathways.
Conclusion
This compound stands out as a C50 carotenoid with a unique chemical structure that confers potent antioxidant and membrane-stabilizing properties. Its superior biological activities compared to more common carotenoids make it a promising candidate for further research and development in the pharmaceutical and biotechnology sectors. The experimental protocols and visualizations provided in this guide offer a foundational resource for scientists and researchers aiming to explore the full potential of this remarkable natural compound.
References
- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 32719-43-0 | Benchchem [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. This compound | 32719-43-0 [chemicalbook.com]
- 7. This compound | C50H76O4 | CID 6441558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carotenoid DB: CA00923 [carotenoiddb.jp]
- 9. This compound|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
The Multifaceted Role of Bacterioruberin in Halophilic Archaea: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Halophilic archaea, inhabitants of extreme hypersaline environments, have evolved unique molecular machinery to thrive under conditions of high ionic strength, intense solar radiation, and oxidative stress. Central to their survival is the C50 carotenoid, bacterioruberin, and its derivatives, which impart the characteristic red-to-pink hue to these microorganisms and their surroundings. This technical guide provides an in-depth exploration of the pivotal roles of this compound, focusing on its potent antioxidant properties, its function in maintaining cell membrane integrity and fluidity, and its protective capacity against UV radiation. Furthermore, we delve into the burgeoning research on this compound's potential therapeutic applications, including its antitumor and immunomodulatory activities. This document synthesizes current quantitative data, details key experimental protocols, and presents visual workflows and pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Halophilic archaea represent a fascinating domain of life, exquisitely adapted to environments with salt concentrations approaching saturation.[1][2] These extreme conditions expose the organisms to significant physiological challenges, including osmotic stress and high levels of solar radiation, which can lead to cellular damage through the generation of reactive oxygen species (ROS).[1][3] A key adaptation of many haloarchaea is the synthesis of large quantities of the C50 carotenoid, this compound, a molecule that is rare in other domains of life.[3][4]
This compound is a 50-carbon acyclic carotenoid characterized by a long polyene chain with 13 conjugated double bonds and four hydroxyl groups.[4] This unique structure underpins its remarkable biological activities.[5] Located within the cell membrane, this compound is not merely a pigment but a multifunctional molecule crucial for the survival and resilience of halophilic archaea.[1][6]
This guide will elucidate the critical functions of this compound, present the quantitative evidence supporting these roles, and provide detailed methodologies for the key experiments cited, aiming to facilitate further research and exploration of this promising natural compound.
Core Functions of this compound
Potent Antioxidant Activity
One of the most well-documented roles of this compound is its exceptional antioxidant capacity, which is vital for protecting the cell from oxidative damage.[1][2] The extended system of conjugated double bonds in the this compound molecule allows for the efficient scavenging of free radicals.[5]
Numerous studies have demonstrated that this compound exhibits significantly higher antioxidant activity compared to more common C40 carotenoids like β-carotene and astaxanthin.[7] This superior activity is attributed to its longer polyene chain, which enhances its ability to delocalize electrons and neutralize ROS.[5]
Quantitative Antioxidant Capacity of this compound Extracts
| Assay | Organism | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| DPPH | Haloarcula hispanica | 2.05 | - | [2] |
| Halobacterium salinarum | 8.9 | - | [2] | |
| Haloferax sp. ME16 | Higher than ascorbic acid | - | [2] | |
| ABTS | Halococcus morrhuae | 0.85 | 5.07 | [2][7] |
| Halobacterium salinarum | 0.84 | 5.28 | [2][7] | |
| Haloferax mediterranei | 0.03 | - | [2] | |
| Haloferax marinum | - | 2.3 | [5] | |
| FRAP | Haloferax marinum | - | 4.62 µg TEAC/mL | [5] |
Membrane Stabilization and Fluidity Regulation
This compound is an integral component of the archaeal cell membrane, where it plays a crucial role in maintaining structural integrity and modulating fluidity.[1][3] Its long C50 backbone is capable of spanning the lipid bilayer, with its polar hydroxyl groups interacting with the hydrophilic headgroups of phospholipids on both sides of the membrane.[3] This "molecular rivet" function is thought to enhance membrane rigidity and reduce water permeability, which is critical for survival in hypersaline environments.[8]
Paradoxically, this compound also contributes to maintaining membrane fluidity, particularly at low temperatures. Studies on Arthrobacter species have shown that an increased this compound content leads to increased membrane fluidity at lower temperatures, as indicated by lower fluorescence anisotropy values.[1] This suggests that this compound helps to counteract the membrane-rigidifying effects of cold, ensuring the continued function of membrane-embedded proteins.
Effect of this compound on Membrane Fluidity
| Organism | Condition | This compound Content | Fluorescence Anisotropy | Outcome | Reference |
| Arthrobacter agilis | Grown at 10°C | High | Lower | Increased membrane fluidity | [1] |
| Arthrobacter agilis | Grown at 30°C | Low | Higher | Decreased membrane fluidity | [1] |
| Arthrobacter agilis | 10°C with 4% NaCl | Reduced | Higher | Decreased membrane fluidity | [1] |
Photoprotection against UV Radiation
Halophilic archaea in their natural habitats are often exposed to intense solar radiation, including harmful ultraviolet (UV) rays. This compound provides a significant photoprotective effect, shielding the cells from UV-induced damage.[4][9] While carotenoids, in general, are known for their light-harvesting and photoprotective functions, this compound's role in UV protection is particularly noteworthy.
Studies have shown that the presence of this compound significantly reduces the formation of UV-induced DNA lesions, such as cyclobutane pyrimidine dimers (CPDs).[9][10] For instance, in Halorubrum cells rich in pigmentation, the levels of UV-induced thymine-thymine (TT) damage were decreased by 3.5-fold compared to cells with reduced carotenoid content.[10] This protection is likely due to a combination of UV absorption by the this compound molecule and its ability to quench reactive oxygen species generated by UV radiation.[9]
Quantitative Assessment of this compound's UV Protection
| Organism | Condition | UV Dose | Effect | Reference |
| Halobacterium salinarum | - | Up to 110 J/m² | No loss of viability | [11] |
| Halorubrum sp. | Pigmented | UV irradiation | 3.5-fold decrease in TT damage | [10] |
Biosynthesis of this compound
The biosynthesis of this compound in halophilic archaea initiates from the universal C5 precursor, isopentenyl pyrophosphate (IPP), which is synthesized via the mevalonate pathway.[12] A series of enzymatic reactions convert IPP to the C40 carotenoid, lycopene. The pathway from lycopene to the C50 this compound involves the addition of two C5 units and subsequent modifications. The key enzymes in this conversion have been identified in Haloarcula japonica as:
-
LyeJ (Bifunctional lycopene elongase and 1,2-hydratase): This enzyme catalyzes the addition of a C5 isoprene unit to each end of the lycopene molecule.
-
CrtD (Carotenoid 3,4-desaturase): This enzyme introduces double bonds into the newly added C5 units.
-
CruF (C50 carotenoid 2",3"-hydratase): This enzyme adds hydroxyl groups to the terminal ends of the C50 backbone, completing the synthesis of this compound.
A schematic representation of this pathway is provided below.
Potential Therapeutic Applications
The potent biological activities of this compound have garnered significant interest for its potential applications in medicine and drug development.
Antitumor Activity
Emerging evidence suggests that this compound and its derivatives possess significant antitumor properties. Extracts rich in this compound have been shown to reduce the viability of various cancer cell lines in a dose-dependent manner.[2][13] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[14][15] For instance, a this compound-rich extract from Haloarcula sp. A15 exhibited a potent cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 of 0.0645 mg/mL.[13]
Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HepG2 | Hepatoma | ~0.2–1.5 µM (for 50% viability reduction) | [2] |
| MCF-7 | Breast Cancer | 0.0645 mg/mL | [13] |
| K562 | Chronic Myelogenous Leukemia | 18.75 µg/mL (for ~50% viability reduction) | [15] |
| THP-1 | Acute Myelogenous Leukemia | 18.75 µg/mL (for ~50% viability reduction) | [15] |
Immunomodulatory Effects
This compound has also demonstrated immunomodulatory potential, primarily through its anti-inflammatory properties.[5] In vitro studies have shown that this compound-rich extracts can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in stimulated immune cells.[5] This anti-inflammatory effect is often linked to its potent antioxidant activity, as oxidative stress is a key driver of inflammation. By scavenging ROS, this compound can dampen inflammatory signaling pathways.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from halophilic archaeal biomass.
Protocol:
-
Cell Harvesting: Centrifuge the archaeal culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v). Vortex vigorously and incubate in the dark at room temperature with shaking for 1-2 hours, or until the pellet is colorless.
-
Separation: Centrifuge the mixture (10,000 x g for 15 minutes at 4°C) to pellet the cell debris.
-
Evaporation: Transfer the supernatant containing the carotenoids to a new tube and evaporate the solvent under a stream of nitrogen gas.
-
Quantification: Resuspend the dried extract in a known volume of acetone. Measure the absorbance at the maximum absorption wavelength for this compound (approximately 494 nm). The concentration can be calculated using the Beer-Lambert law and the extinction coefficient for this compound.
-
HPLC Analysis: For detailed composition analysis, inject the extract into a reverse-phase HPLC system with a C18 column. Use an isocratic mobile phase of methanol or a gradient of methanol and another solvent. Detection is typically performed using a photodiode array (PDA) detector to obtain the absorption spectrum of each peak.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a this compound extract.
Protocol:
-
Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of the this compound extract in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control with 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the extract concentration.
Membrane Fluidity Measurement using TMA-DPH
Objective: To assess the effect of this compound on membrane fluidity using the fluorescent probe TMA-DPH.
Protocol:
-
Cell Preparation: Grow halophilic archaeal cells under the desired conditions (e.g., different temperatures to modulate this compound content). Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., saline solution matching their growth medium).
-
Probe Labeling: Add the fluorescent probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 5-10 minutes.
-
Fluorescence Anisotropy Measurement: Transfer the labeled cell suspension to a quartz cuvette. Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers. The excitation wavelength is typically around 355 nm, and the emission is measured at 430 nm.
-
Data Analysis: The fluorescence anisotropy (r) is calculated automatically by the instrument's software. A lower anisotropy value indicates higher membrane fluidity.
In Vitro Antitumor Activity (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound extract for 24, 48, or 72 hours. Include a vehicle control (the solvent used to dissolve the extract).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.
Conclusion and Future Perspectives
This compound is a remarkable C50 carotenoid that plays a multifaceted and indispensable role in the survival of halophilic archaea in extreme environments. Its potent antioxidant, membrane-stabilizing, and photoprotective properties are well-established. The ongoing research into its antitumor and immunomodulatory activities highlights its significant potential for therapeutic applications.
For researchers and drug development professionals, this compound represents a promising lead compound from a unique biological source. Further research is warranted to fully elucidate the molecular mechanisms underlying its therapeutic effects, to optimize its production and purification, and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed protocols and quantitative data presented in this guide aim to provide a solid foundation for these future endeavors. The exploration of this compound and other extremolytes from halophilic archaea will undoubtedly continue to yield valuable insights and innovative applications in biotechnology and medicine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hou.usra.edu [hou.usra.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNA Repair and Photoprotection: Mechanisms of Overcoming Environmental Ultraviolet Radiation Exposure in Halophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Pathways for Carotenogenesis in Haloarchaea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Identification of Bacterioruberin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterioruberin and its derivatives are a class of C50 carotenoids predominantly synthesized by halophilic archaea, microorganisms that thrive in high-salinity environments.[1][2][3] These pigments are responsible for the characteristic red or pink coloration of these organisms.[1] The unique chemical structure of this compound, featuring a long conjugated isoprenoid chain of 13 double bonds and four hydroxyl groups, underpins its potent biological activities.[1][3][4] This technical guide provides a comprehensive overview of the methodologies for the identification of this compound and its key derivatives, summarizes their physicochemical properties, and explores their known interactions with cellular signaling pathways.
This compound and its primary derivatives, including monoanhydrothis compound and bisanhydrothis compound, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their powerful antioxidant, anti-inflammatory, and potential antitumoral properties.[2][4][5] Their ability to scavenge free radicals is notably higher than that of many common C40 carotenoids, such as β-carotene.[4][6] This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents from natural sources.
Experimental Protocols
Extraction of this compound and Its Derivatives from Halophilic Archaea
A common method for extracting this compound and its derivatives from the biomass of halophilic archaea involves solvent extraction. The following protocol is a synthesis of established methods.[7][8]
Materials:
-
Harvested cell pellet of halophilic archaea (e.g., Haloferax marinum, Halorubrum sp.)
-
Acetone
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Glassware
Protocol:
-
Harvest the archaeal culture by centrifugation at approximately 12,300 x g for 5 minutes to obtain a cell pellet.[1]
-
Resuspend the cell pellet in a solvent mixture of acetone and methanol, typically in a 7:3 (v/v) ratio.[7]
-
Stir the suspension at room temperature until the pellet turns white, indicating the complete extraction of pigments.[7]
-
Centrifuge the suspension at 13,000 rpm for 10 minutes to separate the cell debris from the pigment-containing supernatant.[7]
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
The resulting this compound extract (BRE) can be dissolved in an appropriate solvent, such as methanol, for further analysis.[1]
Analytical Identification and Quantification
The identification and quantification of this compound and its derivatives are typically achieved through a combination of chromatographic and spectroscopic techniques.
TLC is a useful preliminary method for separating the different pigments in the extract.[1]
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., acetone:n-heptane, 50:50 v/v)[1]
-
Glass development chamber
-
UV-Vis spectrophotometer
Protocol:
-
Spot the concentrated this compound extract onto a silica gel TLC plate.
-
Develop the chromatogram in a chamber saturated with the developing solvent.
-
After development, distinct colored bands corresponding to different carotenoids will be visible.
-
Scrape each band separately, dissolve the pigment in methanol, and filter through a 0.22 µm syringe filter.
-
Analyze the UV-Vis absorbance spectrum of each separated pigment.
HPLC and UPLC are powerful techniques for the separation and quantification of this compound and its isomers.[1][4]
Protocol:
-
Column: A reverse-phase C18 column is commonly used (e.g., Syncronis C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic elution with 100% methanol is often effective.[1] Alternatively, a gradient of acetonitrile-dichloromethane-methanol can be employed.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: A photodiode array (PDA) detector is used to record chromatograms at a specific wavelength (e.g., 490 nm) and to obtain online UV-Vis spectra of the eluting peaks.[1]
MS, particularly when coupled with HPLC or UPLC (LC-MS), is essential for the definitive identification of this compound and its derivatives by providing accurate mass-to-charge ratio (m/z) information.[1][2]
Protocol:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization method for these compounds.[1]
-
Analysis Mode: Positive ion mode is typically used, where the pseudomolecular ion [M+H]⁺ is detected.[4]
-
The mass spectrometer is used to determine the molecular weight of the parent compounds and to analyze their fragmentation patterns for structural elucidation.
NMR spectroscopy is the most powerful technique for the complete structural elucidation of novel carotenoids, including the determination of stereochemistry.[2][9]
Protocol:
-
Purify a sufficient quantity of the target compound using preparative HPLC.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a series of NMR spectra, including 1H NMR and 13C NMR.
-
For detailed structural assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | UV-Vis Absorption Maxima (λmax, nm) in Methanol/Acetone | Mass Spectrometry (m/z, [M+H]⁺) |
| This compound (all-trans) | C₅₀H₇₆O₄ | 740.57 | 466, 495, 528[4] | 741.5[2] |
| Monoanhydrothis compound (MABR) | C₅₀H₇₄O₃ | 722.56 | ~460, 490, 520[2] | 723.1[1] |
| Bisanhydrothis compound (BABR) | C₅₀H₇₂O₂ | 704.55 | ~441, 466, 498[11] | 705.1[1] |
| 2-Isopentenyl-3,4-dehydrorhodopin (IDR) | C₄₅H₆₄O | 636.50 | 457, 483, 517[1] | 620.3[2] |
Table 2: Quantitative Antioxidant Activity of this compound Extracts
| Assay | Species Source | IC₅₀ / EC₅₀ Value | Reference Compound and Value |
| ABTS | Haloferax mediterranei | 0.03 µg/mL | Ascorbic acid (higher IC₅₀)[6] |
| ABTS | Halococcus morrhuae | 0.85 µg/mL | - |
| ABTS | H. salinarum | 0.84 µg/mL | - |
| DPPH | Haloferax sp. ME16 | Lower IC₅₀ than ascorbic acid | Ascorbic acid[6] |
| FRAP | Halorubrum tebenquichense SU10 | 0.31 µM/TROLOX equivalents/mL | -[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound extracts have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and Akt/mTOR pathways.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for the extraction, identification, and biological activity assessment of this compound.
Conclusion
This compound and its derivatives represent a promising class of C50 carotenoids with significant potential for therapeutic applications. This guide provides a foundational framework for their extraction, identification, and characterization. The detailed protocols and compiled data serve as a practical resource for researchers aiming to explore the full potential of these unique natural compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate their potent biological activities into novel drug development opportunities.
References
- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carotenoids from Haloarchaea: Extraction, Fractionation, and Characterization | archaea.bio [archaea.bio]
- 4. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. d-nb.info [d-nb.info]
- 10. prumlab.yale.edu [prumlab.yale.edu]
- 11. researchgate.net [researchgate.net]
Spectroscopic Properties of Bacterioruberin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterioruberin, a C50 carotenoid, is the primary pigment responsible for the characteristic red-orange coloration of many halophilic archaea.[1][2][3] Its unique structure, featuring a long C50 isoprenoid backbone with 13 conjugated double bonds and four hydroxyl groups, imparts significant antioxidant properties, making it a molecule of great interest for pharmaceutical and nutraceutical applications.[2][3][4][5] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a foundational understanding for researchers and professionals involved in its study and application.
Core Spectroscopic Data
The spectroscopic signature of this compound is key to its identification and quantification. The following tables summarize the core quantitative data from various spectroscopic techniques.
Table 1: UV-Visible Absorption Spectroscopy Data
The UV-Visible spectrum of this compound is characterized by a distinctive three-fingered absorption profile in the blue-green region of the electromagnetic spectrum.[6] The exact peak positions can vary slightly depending on the solvent used for extraction and analysis.
| Solvent System | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Additional Peaks (nm) | Reference(s) |
| Acetone | 468 | 495 | 530 | - | [6] |
| Acetone Mixture | 469 | 494 | 526 | 370, 385 (cis peaks) | [7] |
| Methanol | 466 | 495 | 528 | - | [7] |
| Methanolic Extract | 467 | 494 | 527 | 369, 387 (cis peaks) | [8] |
| Pigment Extracts | 460 | 490 | 520 | - | [9] |
Table 2: Raman Spectroscopy Data
Resonance Raman spectroscopy is a powerful tool for the in-situ analysis of carotenoids like this compound, even at low concentrations.[10] The characteristic peaks correspond to specific vibrational modes within the polyene chain.
| Vibrational Mode | Wavenumber (cm⁻¹) - H. marismortui | Wavenumber (cm⁻¹) - H. salinarum | Reference(s) |
| C=C stretching (ν₁) | 1520 | 1505, 1509 | [6][10][11] |
| C-C stretching (ν₂) | 1163 | 1152, 1151 | [6][10][11] |
| C=CH in-plane rocking | 1010 | 1000 | [6][10][11] |
Table 3: Mass Spectrometry Data
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound and its derivatives.
| Ionization Method | Molecular Ion (m/z) | Inferred Formula | Reference(s) |
| UPLC-ESI-MS/MS | [M+H]⁺ 740.5, 741.5, 742.5 | C₅₀H₇₆O₄ | [9] |
| UHPLC-Q-Orbitrap-MS | 740.59998 | C₅₀H₇₄O₄ | [12] |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H-NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule, confirming its structure.
| Signal | Chemical Shift (ppm) | Assignment | Reference(s) |
| 1 | 5.5 - 6.8 | Hydrogens in the isoprene chain | [9] |
| 2 | 1.0 - 2.0 | This compound typical signals (including CH₃ groups) | [9] |
| 3 | 3.64 | Hydroxyl groups | [9] |
| 4 | 2.03 - 2.07 | Double bond hydrogens | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of this compound.
Carotenoid Extraction from Halophilic Archaea
This protocol is a generalized procedure based on common practices cited in the literature.[1][13][14]
Materials:
-
Cell pellet of halophilic archaea
-
Acetone-methanol mixture (7:3 v/v) or pure methanol
-
Phosphate buffer saline (PBS)
-
Liquid nitrogen (optional, for cell lysis)
-
Centrifuge
-
Sonicator
-
Nitrogen gas stream
-
0.22 µm syringe filter
Procedure:
-
Harvest the cell culture by centrifugation (e.g., 12,300 x g for 5 minutes).[1]
-
Wash the cell pellet with PBS to remove residual media.
-
For enhanced extraction, freeze the pellet with liquid nitrogen and thaw to facilitate cell lysis.[13]
-
Resuspend the pellet in the chosen solvent (e.g., acetone-methanol mixture).
-
Sonicate the suspension for an appropriate duration (e.g., 60 minutes) to disrupt the cells and solubilize the pigments.[8]
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the carotenoid extract.
-
Repeat the extraction process with the pellet until it is colorless.
-
Pool the supernatants and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried extract in a suitable solvent for analysis and filter through a 0.22 µm syringe filter.
UV-Visible Spectroscopy
Instrumentation:
-
Shimadzu UV-1280 spectrophotometer or equivalent.[1]
Procedure:
-
Prepare a solution of the extracted carotenoids in a suitable solvent (e.g., methanol).
-
Place the solution in a quartz cuvette.
-
Scan the sample across a wavelength range of 300–600 nm.[1][8]
-
Record the absorbance spectrum and identify the characteristic absorption maxima.
High-Performance Liquid Chromatography (HPLC) and UPLC-MS
Instrumentation:
-
UltiMate 3000 System with a Thermo Scientific ISQ EM Single Quad MS System with Atmospheric Pressure Chemical Ionization (APCI) or equivalent.[1]
-
Syncronis C18 column or equivalent.[1]
Procedure:
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive ion mode.
-
Scan Range: 300 to 1000 m/z.[1]
-
Identify this compound and its derivatives based on their retention times, UV-Vis spectra, and mass-to-charge ratios.
-
Visualization of the this compound Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of this compound from lycopene in the extremely halophilic archaeon Haloarcula japonica.[15] This pathway involves three key enzymatic steps.
References
- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcn.montana.edu [rcn.montana.edu]
- 7. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui [opg.optica.org]
- 12. mdpi.com [mdpi.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complete Biosynthetic Pathway of the C50 Carotenoid this compound from Lycopene in the Extremely Halophilic Archaeon Haloarcula japonica - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bacterioruberin: Properties, Biosynthesis, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of bacterioruberin, a C50 carotenoid with significant potential in various research and therapeutic applications. This document outlines its fundamental physicochemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and analysis.
Core Physicochemical Data
This compound is a C50 carotenoid pigment primarily found in halophilic archaea.[1][2][3][4][5] Its unique structure, characterized by a long polyene chain and terminal hydroxyl groups, underpins its potent antioxidant properties.[6][7]
| Property | Value | Source |
| CAS Number | 32719-43-0 | [1][2][3][5] |
| Molecular Formula | C₅₀H₇₆O₄ | [1][2][3] |
| Molecular Weight | 741.1 g/mol | [1][2][3] |
Biosynthesis of this compound
This compound is synthesized from the C40 carotenoid lycopene through a series of enzymatic reactions.[1][2][3][6] The pathway involves the elongation of the lycopene backbone by the addition of two C5 isoprene units and subsequent hydration. The key enzymes identified in this pathway in Haloarcula japonica are a carotenoid 3,4-desaturase (CrtD), a bifunctional lycopene elongase and 1,2-hydratase (LyeJ), and a C50 carotenoid 2",3"-hydratase (CruF).[2]
Antioxidant Mechanism of Action
This compound's potent antioxidant activity is attributed to its extended system of 13 conjugated double bonds and terminal hydroxyl groups.[6][7][8][9] This structure allows for the efficient delocalization and quenching of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[6][7]
Experimental Protocols
Extraction and Purification of this compound from Halophilic Archaea
This protocol describes a common method for extracting and purifying this compound from cultured halophilic archaea, such as Halobacterium salinarum or Haloferax mediterranei.
Methodology:
-
Cell Lysis: Harvested cell pellets are resuspended in a hypotonic solution (e.g., distilled water) to induce osmotic lysis.[10]
-
Solvent Extraction: The lysed cell suspension is extracted with a mixture of acetone and methanol (typically 7:3 v/v) to solubilize the carotenoids.[11] The extraction is usually performed with agitation and protected from light to prevent degradation.
-
Phase Separation: The crude extract is centrifuged to remove cell debris. The supernatant containing the pigments is collected.
-
Purification:
-
Silica Gel Chromatography: The crude extract can be further purified using silica gel column chromatography.[12] A non-polar solvent system is used to elute the less polar carotenoids, followed by a more polar system to elute this compound.
-
Ethanol Precipitation: For extracts containing co-extracted proteins, ethanol can be added to precipitate the proteins, leaving this compound in the supernatant.[13][14]
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the identification and quantification of this compound.
Methodology:
-
Sample Preparation: The purified this compound extract is dissolved in a suitable solvent, such as acetone or a mixture of acetonitrile, dichloromethane, and methanol.[11]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.[11][15]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, dichloromethane, and methanol (e.g., 70:20:10 v/v/v), often with additives like ammonium acetate, can be employed.[11]
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[10][11]
-
Detection: Detection is performed using a diode array detector (DAD) or a UV-Vis detector at the characteristic absorption maxima of this compound (approximately 467, 493, and 527 nm).[10][11]
-
In Vitro Antioxidant Activity Assays
Several assays can be used to evaluate the antioxidant capacity of this compound extracts.
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is mixed with different concentrations of the this compound extract.
-
The decrease in absorbance at 517 nm is measured after a specific incubation time in the dark.[10] The scavenging activity is calculated relative to a control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The this compound extract is added to the ABTS radical solution, and the decrease in absorbance at 734 nm is monitored.
-
-
DNA Relaxation Assay:
-
This assay assesses the ability of this compound to protect DNA from oxidative damage induced by Fenton's reagent (H₂O₂ and Fe²⁺).[12]
-
Plasmid DNA is incubated with Fenton's reagent in the presence and absence of the this compound extract.
-
The different forms of the plasmid DNA (supercoiled, open circular, and linear) are then separated by agarose gel electrophoresis to visualize the protective effect.[12]
-
This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and pathway diagrams serve as a practical resource for further investigation and application of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Analysis of Carotenoids in Haloarchaea Species from Atacama Saline Lakes by High Resolution UHPLC-Q-Orbitrap-Mass Spectrometry: Antioxidant Potential and Biological Effect on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Crimson Shield: A Technical Guide to the Discovery and Isolation of Bacterioruberin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of bacterioruberin, a C50 carotenoid with significant therapeutic potential. We delve into the historical milestones of its discovery and the evolution of its isolation techniques, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and pharmacology. Detailed experimental protocols, quantitative data, and diagrammatic representations of its biosynthesis are presented to facilitate further investigation and application of this remarkable molecule.
Introduction: The Emergence of a Unique Carotenoid
This compound is a C50 carotenoid, a class of tetraterpenoids less common than their C40 counterparts. Its extended polyene chain of 13 conjugated double bonds is responsible for its characteristic deep red color and potent antioxidant properties.[1] Primarily synthesized by halophilic archaea, this compound plays a crucial role in protecting these extremophiles from the harsh conditions of their hypersaline environments, including high UV radiation and oxidative stress.[2] This inherent protective function has made this compound a subject of intense research for its potential applications in medicine and biotechnology.
A Historical Perspective: From Discovery to Structural Elucidation
The journey of this compound research began in the early 20th century, with pivotal discoveries shaping our understanding of this unique pigment.
The Initial Discovery
In 1932, the Dutch microbiologist Helena Petter first reported the isolation of two crystalline carotenoids, which she named α-bacterioruberin and β-bacterioruberin. These pigments were extracted from the halophilic bacterium Bacterium halobium, now known as Halobacterium salinarum.[1] This seminal work marked the formal discovery of this compound and laid the groundwork for future investigations into its chemical nature and biological significance.
Unraveling the Structure
Following its discovery, the precise chemical structure of this compound remained a topic of investigation for several decades. Early studies focused on characterizing its spectral properties and chemical reactivity. It was not until the advancement of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, that its complete structure was elucidated. This compound was confirmed to be a C50 carotenoid with the molecular formula C₅₀H₇₆O₄.[1] Its structure is characterized by a long isoprenoid chain with four hydroxyl groups, classifying it as a xanthophyll.[1]
Quantitative Data on this compound
The yield of this compound varies significantly depending on the microbial source and the extraction and purification methods employed. The following tables summarize key quantitative data for this C50 carotenoid.
| Parameter | Value | Reference |
| Molecular Formula | C₅₀H₇₆O₄ | [1] |
| Molecular Weight | 740.1 g/mol | [1] |
| Melting Point | 183 °C | [1] |
Table 1: Physicochemical Properties of this compound
| Microbial Source | Extraction Method | Yield | Reference |
| Haloferax mediterranei | Aqueous solution of Tween® 20 | 0.37 ± 0.01 mg/g wet biomass | [3] |
| Arthrobacter agilis | Solvent extraction (Methanol) | 5.13 mg/L | [1] |
| Halorubrum sp. SH1 | Optimized culture conditions | ~3.5 mg/L | [4] |
| Halorubrum ruber | Optimized culture conditions | 1.966 mg/L | [4] |
| Halobacterium salinarum | Not specified | 2.027–14.880 mg/L | [5] |
Table 2: Reported Yields of this compound from Various Microbial Sources
| Technique | Wavelength (nm) | Solvent | Reference |
| UV-Vis Spectroscopy | 460, 490, 520 | Not specified | [6] |
| UV-Vis Spectroscopy | 466, 495, 528 | Not specified | [7] |
| UV-Vis Spectroscopy | 467, 493, 527 | Not specified | [7] |
| UV-Vis Spectroscopy | 469, 494, 526 | Not specified | [7] |
Table 3: UV-Vis Absorption Maxima of this compound
Experimental Protocols for this compound Isolation and Analysis
The isolation and purification of this compound have evolved from simple solvent extractions to sophisticated chromatographic techniques. This section provides a detailed overview of the methodologies commonly employed.
Cultivation of this compound-Producing Microorganisms
A common source for this compound production is the halophilic archaeon Haloferax mediterranei.
-
Culture Medium : Prepare a medium containing (w/v): 14.4% NaCl, 2.1% MgSO₄·7H₂O, 1.8% MgCl₂·6H₂O, 0.42% KCl, 0.5% yeast extract, 0.1% peptone, and 0.1% casamino acids. Adjust the pH to 7.2-7.5.[8]
-
Incubation : Inoculate the sterile medium and incubate at 37-40°C with shaking (around 150-250 rpm) for several days until a deep red color develops, indicating this compound accumulation.[9][10]
Extraction of this compound
The lipophilic nature of this compound dictates the use of organic solvents for its extraction from the cell biomass.
-
Cell Harvesting : Centrifuge the culture broth to pellet the cells.
-
Solvent Extraction :
-
Method 1 (Acetone:Methanol) : Resuspend the cell pellet in an acetone:methanol (7:3, v/v) mixture. Stir until the cell pellet turns white, indicating complete pigment extraction.[11]
-
Method 2 (Methanol) : Resuspend the cell pellet in 100% methanol and sonicate to lyse the cells and extract the pigments.[10][12]
-
Method 3 (Ethanol) : Ethanol can also be used as an effective extraction solvent.[3]
-
-
Clarification : Centrifuge the solvent extract to remove cell debris. Collect the supernatant containing the dissolved this compound.
Purification of this compound
Chromatographic techniques are essential for obtaining high-purity this compound.
-
Thin-Layer Chromatography (TLC) :
-
Stationary Phase : Silica gel 60 plates.
-
Mobile Phase : A mixture of acetone and dichloromethane (1:1, v/v) is a suitable mobile phase for the separation of this compound.[3] The distinct red band of this compound can be scraped from the plate and eluted with a suitable solvent for recovery.
-
-
Column Chromatography :
-
High-Performance Liquid Chromatography (HPLC) :
Analysis and Characterization
-
UV-Visible Spectroscopy : Dissolve the purified this compound in a suitable solvent (e.g., acetone, methanol) and record the absorption spectrum. This compound exhibits a characteristic three-fingered absorption spectrum with maxima around 460-470, 490-495, and 520-530 nm.[6][7]
-
Mass Spectrometry (MS) : Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) can be used to determine the molecular weight of this compound, which shows a pseudo-molecular ion at m/z 742.1.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the detailed chemical structure of this compound.[6]
Biosynthesis of this compound
The complete biosynthetic pathway of this compound from lycopene was elucidated in 2015 in the extremely halophilic archaeon Haloarcula japonica. This pathway involves a series of enzymatic reactions that extend the C40 backbone of lycopene to the C50 structure of this compound.
The key enzymes involved are:
-
Lycopene elongase (LyeJ) : This bifunctional enzyme catalyzes the addition of two C5 isoprene units to lycopene.
-
Carotenoid 3,4-desaturase (CrtD) : This enzyme introduces double bonds into the this compound precursor.
-
C50 carotenoid 2",3"-hydratase (CruF) : This enzyme is responsible for the hydration of the terminal ends of the C50 backbone.
The following diagram illustrates the key steps in the biosynthesis of this compound from lycopene.
Caption: Biosynthesis of this compound from Lycopene.
Conclusion and Future Directions
The discovery and subsequent characterization of this compound have opened up new avenues for research into the therapeutic potential of microbial carotenoids. The evolution of isolation and analytical techniques has enabled the high-purity production of this C50 carotenoid, facilitating detailed investigations into its biological activities. The protocols and data presented in this whitepaper provide a solid foundation for researchers to further explore the applications of this compound in drug development, particularly in areas related to its potent antioxidant and radioprotective properties. Future research should focus on optimizing production yields through metabolic engineering of producer strains and conducting comprehensive in vivo studies to validate its therapeutic efficacy.
References
- 1. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, Identification, and Properties of a Novel Carotenoid Produced by Arthrobacter sp. QL17 Isolated from Mount Qomolangma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of C50 Carotenoids: A Technical Guide on Bacterioruberin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
C50 carotenoids represent a unique class of isoprenoid pigments, distinguished by their 50-carbon backbone, which imparts significant and often superior biological activities compared to their more common C40 counterparts. Predominantly synthesized by extremophilic microorganisms, particularly haloarchaea, these molecules are crucial for survival in harsh environments characterized by high salinity, intense UV radiation, and oxidative stress.[1][2] Bacterioruberin (BR), the principal C50 carotenoid, is a multifunctional molecule whose remarkable antioxidant, membrane-stabilizing, and potential therapeutic properties are subjects of intense research. This technical guide provides an in-depth examination of the core biological significance of this compound, detailing its functions, biosynthetic regulation, and methodologies for its study, with a focus on its potential applications in biotechnology and drug development.
Core Biological Functions of this compound
This compound's extended C50 structure, featuring 13 conjugated double bonds and four hydroxyl groups, is central to its potent biological activities.[3][4] These functions are primarily centered on cellular protection and maintaining membrane integrity under extreme conditions.
Membrane Stabilization and Fluidity Regulation
In its native organisms, such as haloarchaea and certain psychrotrophic bacteria, this compound is a critical component of the cell membrane.[1][5] Its long hydrocarbon chain allows it to span the lipid bilayer, with its terminal hydroxyl groups positioned at the membrane-water interface.[1][5] This integration has two major consequences:
-
Increased Rigidity and Decreased Permeability: By lodging between membrane lipids, BR increases the packing density, leading to enhanced membrane rigidity and reduced permeability to water and ions. This is a vital adaptation for haloarchaea living in hypersaline environments, as it helps maintain osmotic balance.[1]
-
Adaptation to Temperature Stress: In psychrotrophic (cold-adapted) bacteria like Arthrobacter species, BR plays a role analogous to cholesterol in eukaryotic cells.[6][7] Increased BR content correlates with increased membrane fluidity at low temperatures, preventing the membrane from becoming too rigid and ensuring the function of membrane-bound proteins.[6][7][8] This adaptive response is demonstrated by the increased resistance of BR-rich cells to freeze-thaw stress.[6][7]
Potent Antioxidant Activity
This compound exhibits extraordinary antioxidant properties, largely attributable to its extensive system of 13 conjugated double bonds.[1][5][9] This structure facilitates the delocalization of electrons, making BR an exceptional scavenger of reactive oxygen species (ROS).[1]
-
Superior Scavenging Capacity: Numerous studies have demonstrated that the antioxidant capacity of this compound and its extracts surpasses that of well-known C40 carotenoids like β-carotene, lycopene, and astaxanthin, as well as other standard antioxidants such as BHT and Trolox.[9][10][11][12] This enhanced activity is crucial for protecting cells from the high levels of oxidative stress induced by UV radiation and high salt concentrations in their natural habitats.[1][2][13]
-
Protection of Cellular Components: By neutralizing free radicals, BR protects vital cellular components, including DNA, proteins, and lipids, from oxidative damage.[10] This has been demonstrated by its ability to prevent DNA nicking in vitro.[10]
Biosynthesis and Regulation
This compound is synthesized from the C40 carotenoid lycopene, a common intermediate in carotenoid pathways. The key step is the addition of two C5 isoprene units to the ends of the lycopene molecule.
The Biosynthetic Pathway
The pathway involves the sequential action of specific enzymes. In Halobacterium salinarum, the gene lye, encoding a lycopene elongase, has been identified as catalyzing the committed step in BR biosynthesis.[14] This enzyme is responsible for the conversion of lycopene into the C50 backbone. Subsequent modifications, such as hydration, are carried out by other enzymes to produce the final this compound molecule and its derivatives.[13]
A Novel Regulatory Mechanism
A fascinating regulatory mechanism has been uncovered in Halobacterium salinarum, linking BR biosynthesis to the production of the light-driven proton pump, bacteriorhodopsin.[14][15][16] The bacteriorhodopsin complex consists of the apoprotein, bacterioopsin (BO), and a retinal cofactor. Both retinal and BR share the same biosynthetic precursors.[14]
Research has shown that the bacterioopsin apoprotein (encoded by the bop gene) acts as a negative regulator of BR synthesis. When BO is present but not bound to its retinal cofactor, it inhibits the activity of the lycopene elongase enzyme, thereby shunting precursors away from the BR pathway and towards the synthesis of retinal.[14][15] This ensures that the cell prioritizes the production of the essential retinal cofactor for bacteriorhodopsin function.
Caption: Regulation of this compound synthesis by Bacterioopsin in H. salinarum.
Therapeutic and Drug Development Potential
The potent biological activities of this compound have positioned it as a promising candidate for pharmaceutical and nutraceutical applications.[1][2][17][18]
-
Anti-Cancer and Immunomodulatory Effects: BR and its derivatives have been reported to possess antitumoral and immunomodulatory properties.[1][5][12][17] These effects are thought to be linked to its antioxidant and anti-inflammatory capabilities.
-
Protection Against Muscle Atrophy: A recent study demonstrated that a this compound extract could mitigate lipopolysaccharide (LPS)-induced muscle atrophy in C2C12 myotubes.[10][11] The protective effect was associated with the activation of the Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis.[10][11]
Caption: this compound may counter muscle atrophy via the Akt/mTOR pathway.
Quantitative Data Summary
The superior biological activity of this compound is evident in quantitative comparisons with other antioxidants.
Table 1: Comparative Antioxidant Activity
| Compound/Extract | Assay | Result | Reference |
|---|---|---|---|
| This compound Extract (BRE) | ABTS | 2.3 TEAC¹ | [11] |
| β-carotene | ABTS | 0.9 TEAC | [11] |
| Lycopene | ABTS | 1.1 TEAC | [11] |
| Astaxanthin | ABTS | 0.3 TEAC | [11] |
| This compound Extract (BRE) | FRAP | 4.62 µg TEAC/mL | [11] |
| β-carotene | FRAP | 1.90 µg TEAC/mL | [11] |
| H. morrhuae Extract (BR-rich) | DPPH | IC₅₀ = 0.85 µg/mL | [19] |
| H. salinarum Extract (BR-rich) | DPPH | IC₅₀ = 0.84 µg/mL | [19] |
| T. filiformis Extract (Zeaxanthin-rich) | DPPH | IC₅₀ = 2.41 µg/mL | [19] |
¹TEAC: Trolox Equivalent Antioxidant Capacity.
Table 2: Effect of this compound on Membrane Properties in Arthrobacter agilis
| Growth Condition | This compound Content | Membrane Fluidity Effect | Reference |
|---|---|---|---|
| Growth at 10°C | Increased | Increased fluidity, broader phase transition | [7][8] |
| Growth at 30°C | Decreased | Decreased fluidity | [7][8] |
| Growth at 10°C + 4% NaCl | Significantly Reduced | Loss of membrane fluidity at low temps |[6] |
Experimental Protocols
Reliable analysis of this compound requires specific protocols to handle its lipophilic nature and prevent degradation.
Protocol: Extraction and Quantification of this compound
This protocol is a generalized procedure based on methods for extracting carotenoids from haloarchaea.
-
Cell Harvesting: Culture haloarchaeal cells (e.g., Halorubrum ruber) to the desired growth phase. Harvest the cell pellet by centrifugation (e.g., 12,000 x g, 15 min, 4°C).[20]
-
Solvent Extraction: Resuspend the wet cell pellet in an acetone/methanol (7:3, v/v) mixture.[20] Other solvents like acetone alone can also be used.[21] Protect the sample from light to prevent photodegradation.
-
Incubation: Incubate the mixture at 37°C with shaking (180 rpm) for 2-3 hours or until the pellet is completely decolorized.[20]
-
Separation: Centrifuge the mixture (12,000 x g, 15 min, 4°C) to separate the carotenoid-rich supernatant from the cell debris.[20]
-
Phase Transfer (Optional but recommended): Transfer the supernatant to a separatory funnel containing petroleum ether (or n-hexane) and a saturated NaCl solution. Mix gently and allow phases to separate. The carotenoids will move to the upper ether phase. Discard the lower aqueous phase. Repeat the wash with distilled water to remove residual solvent and salts.[21]
-
Drying and Concentration: Pass the ether phase through a column of anhydrous sodium sulfate to remove residual water.[21] Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone). Measure the absorbance using a spectrophotometer at the maximum absorption wavelength for this compound (~494-504 nm).[22][23] Calculate the concentration using the Beer-Lambert law with a known extinction coefficient or by comparing to a standard curve if a pure standard is available.
Protocol: DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the dried this compound extract in a suitable solvent to create a series of concentrations.
-
Reaction: In a microplate well or cuvette, mix a volume of the DPPH solution (e.g., 180 µL) with a small volume of the sample extract (e.g., 20 µL). Include a control with solvent instead of the sample.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).[24]
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (approx. 517 nm).[25] A decrease in absorbance indicates scavenging of the radical.
-
Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the radicals) can be determined by plotting RSA (%) against the extract concentration.
Visual Workflow: Carotenoid Analysis
Caption: A generalized workflow for the extraction and analysis of C50 carotenoids.
Conclusion and Future Directions
This compound and other C50 carotenoids are more than just cellular pigments; they are highly specialized molecules that enable life in some of Earth's most extreme environments. Their superior antioxidant and membrane-modulating properties make them key targets for research and development. For scientists and drug development professionals, this compound offers a compelling natural product with demonstrated in vitro efficacy and a unique mechanism of action. Future research should focus on optimizing production through metabolic engineering of haloarchaea, conducting in vivo studies to validate its therapeutic potential, and exploring the full spectrum of its biological activities. The continued study of these "extremolytes" holds significant promise for developing novel strategies to combat diseases associated with oxidative stress, inflammation, and cellular instability.[12]
References
- 1. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 5. Halocins and C50 Carotenoids from Haloarchaea: Potential Natural Tools against Cancer | MDPI [mdpi.com]
- 6. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extremophiles in a changing world - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterioopsin-mediated regulation of this compound biosynthesis in Halobacterium salinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cgspace.cgiar.org [cgspace.cgiar.org]
- 22. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Bacterioruberin from Haloferax mediterranei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterioruberin, a C50 carotenoid pigment, is the characteristic red pigment of many halophilic archaea, including Haloferax mediterranei. It is a potent antioxidant with potential applications in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its unique structure, with a long polyene chain and hydroxyl groups, contributes to its strong radical scavenging activity. This document provides detailed protocols for the extraction of this compound from Haloferax mediterranei, summarizing key quantitative data and outlining various extraction methodologies.
Data Summary
The efficiency of this compound extraction is highly dependent on the solvent system and extraction conditions. Below is a summary of quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Different Solvent Systems for this compound Extraction
| Solvent System | Maximum Yield (mg/g wet biomass) | Key Optimized Conditions | Reference |
| Hydrophobic Eutectic Solvent (Menthol:Levulinic Acid) | 5.16 ± 0.01 | 110.4 min, 0.5 molar fraction of Menthol, Solid-to-Liquid Ratio (SLR) of 0.1 | [4] |
| Aqueous Tween® 20 | 0.37 ± 0.01 | 8.04 min, 182.4 mM Tween® 20, SLR of 0.06224 | [5] |
| Ethanol | ~0.76 | Room temperature, 45 min, 50 rpm, SLR of 0.1 | [4][6] |
| Acetone:Methanol (7:3 v/v) | Not explicitly quantified in mg/g | Stirring until the pellet turns white | [7][8] |
| Aqueous gamma-valerolactone (GVL) | Not explicitly quantified in mg/g | SLR of 0.15, 150 mM GVL, pH 7 | [9] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from Haloferax mediterranei biomass.
Protocol 1: Conventional Organic Solvent Extraction
This protocol is a widely used method for extracting carotenoids.
Materials:
-
Wet biomass of Haloferax mediterranei
-
Acetone
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Harvest the Haloferax mediterranei cells from the culture medium by centrifugation.
-
Suspend the cell pellet in a 7:3 (v/v) mixture of acetone and methanol.[7][8]
-
Stir the suspension at room temperature, protected from light, until the cell pellet turns white, indicating complete pigment extraction.[7][8]
-
Centrifuge the suspension to separate the cell debris from the pigment-containing supernatant.
-
Collect the supernatant.
-
Evaporate the solvent from the supernatant using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol for quantification.
-
Measure the absorbance of the extract at 494 nm.[10]
-
The total carotenoid content can be quantified using the absorbance value and an extinction coefficient.[10]
Protocol 2: Aqueous Surfactant-Based Extraction
This method offers a milder extraction process and allows for the simultaneous extraction of other cellular components like proteins.[5]
Materials:
-
Wet biomass of Haloferax mediterranei
-
Tween® 20
-
Deionized water
-
Shaker
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare an aqueous solution of Tween® 20 at a concentration of 182.4 mM.[5]
-
Suspend the wet biomass of Haloferax mediterranei in the Tween® 20 solution at a solid-to-liquid ratio of 0.06224 g/mL.[5]
-
Place the suspension in a shaker with constant vertical rotation at 50 rpm for approximately 8 minutes at room temperature (20-25°C), protected from light.[5][6]
-
After extraction, centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the solubilized this compound.
-
Quantify the this compound content in the supernatant by measuring the absorbance at 494 nm.
Protocol 3: Green Extraction with Hydrophobic Eutectic Solvents (HES)
This protocol utilizes a more environmentally friendly solvent system.[1]
Materials:
-
Wet biomass of Haloferax mediterranei
-
Menthol
-
Levulinic acid
-
Thermomixer or equivalent for controlled temperature and agitation
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare the hydrophobic eutectic solvent by mixing menthol and levulinic acid at a molar fraction of 0.5 for menthol.[4]
-
Add the wet biomass to the HES at a solid-to-liquid ratio of 0.1 g/mL.[1][4]
-
Incubate the mixture in a thermomixer at 25°C with constant agitation (1800 rpm) for approximately 110 minutes, protected from light.[1][4]
-
Following the extraction, centrifuge the mixture to separate the solid biomass from the HES phase containing this compound.
-
Collect the HES supernatant.
-
For quantification, the extract can be diluted in a suitable solvent (e.g., ethanol) and the absorbance measured at 494 nm.[1]
Experimental Workflow and Visualization
The general workflow for this compound extraction and subsequent purification is depicted below. This process typically involves cell cultivation, harvesting, extraction, and purification steps.
Caption: General workflow for the extraction of this compound from Haloferax mediterranei.
Concluding Remarks
The choice of extraction method for this compound from Haloferax mediterranei will depend on the specific requirements of the research or application, including desired purity, yield, and environmental considerations. Conventional organic solvents provide high extraction efficiency, while aqueous surfactant systems offer a milder alternative suitable for co-extraction of other biomolecules.[5][7] The use of green solvents like hydrophobic eutectic solvents represents a sustainable approach to this compound production.[1] Further purification of the crude extract may be necessary for specific applications in drug development and other high-purity fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 6. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Protocol for Bacterioruberin Quantification using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterioruberin is a C50 carotenoid pigment predominantly found in extremely halophilic archaea, such as Halobacterium salinarum, and some psychrophilic bacteria.[1][2][3] Its unique structure, featuring a long conjugated double bond system, contributes to its potent antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][4] This application note provides a detailed protocol for the quantification of this compound from microbial sources using reverse-phase high-performance liquid chromatography (RP-HPLC).
The method described herein is crucial for researchers studying the biosynthesis of this compound, optimizing its production, or evaluating its biological activities. Accurate quantification is essential for understanding the physiological roles of this carotenoid and for the development of commercial applications.
Experimental Protocols
Sample Preparation and Extraction of this compound
The extraction of this compound from microbial cells is a critical first step that must be performed efficiently and with minimal degradation of the target compound. The following protocol is a general guideline and may require optimization based on the specific microbial strain and culture conditions.
Materials:
-
Microbial cell pellet (e.g., from Halobacterium salinarum or Arthrobacter agilis)
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, solvent-resistant)
Procedure:
-
Cell Harvesting: Centrifuge the microbial culture to pellet the cells. Discard the supernatant.
-
Cell Lysis and Pigment Extraction:
-
Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:3 v/v).[5] The volume of solvent will depend on the size of the cell pellet.
-
Alternatively, a chloroform/methanol extraction can be performed.[6]
-
Vortex the mixture vigorously for several minutes to ensure thorough cell lysis and pigment extraction. The process should continue until the cell pellet appears white.[5]
-
Protect the sample from light throughout the extraction process to prevent photodegradation of carotenoids.
-
-
Removal of Cell Debris: Centrifuge the mixture to pellet the cell debris.
-
Collection of Supernatant: Carefully collect the supernatant containing the extracted pigments.
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried pigment extract in a known volume of the initial mobile phase for HPLC analysis (e.g., methanol or an acetonitrile/dichloromethane/methanol mixture).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
HPLC Quantification of this compound
Reverse-phase HPLC with a C30 column is highly recommended for the separation of carotenoids and their isomers due to its enhanced shape selectivity for long-chain hydrophobic molecules.[7][8][9]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is ideal for carotenoid separation.[8] A C18 column can also be used.[5][10]
-
Mobile Phase: A variety of mobile phases can be employed. An isocratic elution with acetonitrile-dichloromethane-methanol (70:20:10 v/v/v) has been shown to be effective.[11] Gradient elutions using methanol, methyl-tert-butyl ether, and water are also common.[8]
-
Column Temperature: Maintained at a controlled temperature, for example, 20°C or 30°C.[8][12]
-
Detector Wavelength: Detection is typically performed at the maximum absorbance wavelength of this compound, which is around 490-495 nm.[5][6][10][11] A PDA detector allows for the acquisition of the full UV-Vis spectrum to confirm peak identity.[5]
Quantification Procedure:
-
Standard Curve:
-
Ideally, a standard curve should be prepared using a purified this compound standard of known concentration.
-
Prepare a series of dilutions of the standard in the mobile phase.
-
Inject each dilution into the HPLC system and record the peak area.
-
Plot the peak area versus the concentration to generate a standard curve. The linearity of the curve should be confirmed.
-
-
Quantification using an Extinction Coefficient:
-
In the absence of a commercial standard, quantification can be performed using the extinction coefficient (ε) of this compound.
-
The concentration can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
The extinction coefficient for this compound extract in methanol is reported to be 2,660 g%⁻¹ cm⁻¹.[13]
-
-
Quantification using a Related Standard:
-
Alternatively, concentrations can be expressed as equivalents of a more readily available carotenoid standard, such as astaxanthin.[5]
-
Data Presentation
The following table summarizes representative quantitative data for this compound production from various microbial sources as reported in the literature.
| Microbial Source | Culture Conditions/Extraction Method | This compound Yield | Reference |
| Halobacterium salinarum | Not specified | 21.51 mg/L | [2][3][14] |
| Halorubrum sp. SH1 | Optimized NaCl concentration (250 g/L) | ~20 mg/L | [14] |
| Arthrobacter agilis NP20 | Whey-based medium | 5.13 mg/L | [10] |
| Haloferax mediterranei | YPC-Hv culture medium | 0.37 ± 0.01 mg/g wet biomass | [15] |
| Halorubrum ruber MBLA0099 | Optimized culture conditions | 7.8 mg/L | [16] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extreme halophilic Archaea: Halobacterium salinarum carotenoids characterization and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and identification of various carotenoids by C30 reversed-phase high-performance liquid chromatography coupled to UV and atmospheric pressure chemical ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Bacterioruberin Production in Haloarchaea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods to induce the production of bacterioruberin, a potent C50 carotenoid antioxidant, in haloarchaea. The included protocols are designed to guide researchers in optimizing culture conditions and applying stress-based induction strategies to enhance this compound yields for research and potential therapeutic applications.
Introduction
This compound and its derivatives are the primary carotenoids synthesized by extremely halophilic archaea, responsible for the vibrant red-to-orange coloration of these microorganisms.[1][2] These C50 carotenoids exhibit remarkable antioxidant properties, surpassing those of common C40 carotenoids like β-carotene and astaxanthin, making them attractive compounds for the pharmaceutical, cosmetic, and food industries.[3][4] Haloarchaea serve as promising microbial cell factories for this compound production due to their ability to thrive in high-salt environments, which minimizes contamination risks and reduces freshwater consumption.[5] This document outlines strategies to enhance this compound production through the optimization of cultivation parameters and the application of targeted stressors.
Optimization of Culture Conditions
The yield of this compound is significantly influenced by the composition of the growth medium and physical culture parameters.[6][7] Optimization of these factors is a critical first step in maximizing production.
Carbon and Nitrogen Sources
The choice of carbon and nitrogen sources is crucial for both biomass accumulation and this compound synthesis.
-
Carbon Source: Glucose has been identified as a highly suitable carbon source for this compound production in various haloarchaeal species, including Haloferax mediterranei and Halorubrum sp.[3] Studies have also shown that a combination of glucose and starch can lead to diauxic growth, resulting in an 85% increase in biomass and a 54% increase in this compound productivity compared to using glucose alone.[3][5] Sucrose has also been demonstrated to be an effective carbon source for Halorubrum ruber.[6]
-
Nitrogen Source: Tryptone and peptone from meat have been shown to be effective nitrogen sources for this compound and bacteriorhodopsin (a related product) production, respectively.[3][8] The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize, with low C/N ratios favoring this compound production in some species like Haloferax mediterranei.[6]
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production
| Haloarchaeal Species | Carbon Source (Concentration) | Nitrogen Source (Concentration) | This compound/Carotenoid Yield | Reference |
| Halorubrum sp. HRM-150 | Glucose (10 g/L) | Tryptone (15 g/L) | 1.44 ± 0.04 µg/mL | [3] |
| Halorubrum sp. HRM-150 | Glucose + Starch | Tryptone | 54% increase in productivity vs. glucose alone | [3][5] |
| Halorubrum ruber MBLA0099 | Sucrose (2 g/L) | Yeast Extract | 0.725 mg/L | [6] |
| Halobacterium salinarum | Not specified | Peptone from meat | 196 mg/L (bacteriorhodopsin) | [8] |
Salinity, pH, and Temperature
Haloarchaea are extremophiles, and their growth and pigment production are highly dependent on salt concentration, pH, and temperature.
-
Salinity: Optimal NaCl concentrations for carotenoid production in Halorubrum ruber were found to be between 12.5% and 25%. Lower concentrations can lead to cell lysis, while higher concentrations can decrease dissolved oxygen and inhibit growth.[6]
-
Magnesium: Magnesium ions are important for the growth of haloarchaea. In Halorubrum ruber, the presence of magnesium sulfate was found to increase carotenoid production.[6]
-
Temperature and pH: The optimal temperature for bacteriorhodopsin production in Halobacterium salinarum was found to be 39°C.[8] For Halorubrum ruber, optimization of pH and other factors led to a significant increase in carotenoid production.[4]
Table 2: Effect of Physicochemical Parameters on this compound/Carotenoid Production
| Haloarchaeal Species | Parameter | Optimized Value | Effect on Production | Reference |
| Halorubrum ruber MBLA0099 | NaCl Concentration | 12.5% - 25% | Decreased production outside this range | [6] |
| Halorubrum ruber MBLA0099 | Magnesium | Magnesium Sulfate addition | Increased carotenoid production | [6] |
| Halobacterium salinarum | Temperature | 39°C | Optimal for bacteriorhodopsin production | [8] |
| Halobacterium salinarum | Agitation Speed | 150 rpm | Optimal for bacteriorhodopsin production | [8] |
| Halobacterium salinarum | Light Intensity | 6300 lux | Optimal for bacteriorhodopsin production | [8] |
| Halorubrum ruber MBLA0099 | Multiple (pH, yeast extract, etc.) | Statistically optimized | Increase from 0.496 to 1.966 mg/L | [4][6][7] |
Stress-Induced Production of this compound
Subjecting haloarchaea to specific environmental stresses can trigger a protective response, often leading to an increase in the production of antioxidant compounds like this compound.
Osmotic Down-Shock
A sudden decrease in the external salt concentration, known as osmotic down-shock, can stimulate this compound synthesis. This response is thought to help maintain the integrity and stability of the cell membrane under hypotonic stress.[3] Applying an osmotic down-shock during the logarithmic growth phase has been shown to increase this compound productivity without compromising biomass.[3][5]
Oxidative Stress
Exposure to oxidative agents can also induce this compound production. For instance, the addition of hydrogen peroxide (H₂O₂) to cultures of Haloferax mediterranei resulted in a 78% increase in this compound production.[9] This is a direct response to the need to combat the damaging effects of reactive oxygen species.
Genetic and Biosynthetic Approaches
Understanding the this compound biosynthesis pathway provides opportunities for targeted genetic engineering to enhance production. The pathway proceeds from the precursor lycopene.[2] Key enzymes involved in the conversion of lycopene to this compound in Haloarcula japonica have been identified as a carotenoid 3,4-desaturase (CrtD), a bifunctional lycopene elongase and 1,2-hydratase (LyeJ), and a C50 carotenoid 2″,3″-hydratase (CruF).[10][11]
Strategies for yield improvement through genetic manipulation include:
-
Overexpression of key genes: Increasing the expression of genes like lyeJ can drive the metabolic flux towards this compound synthesis.[3][5]
-
Knockout of competing pathways: Deleting genes involved in competing pathways, such as those for the synthesis of tetraether lipids or retinal (e.g., crtY, brp, blh), can redirect precursors towards this compound production.[3][5]
Experimental Protocols
Protocol 1: Optimization of Culture Conditions using One-Factor-at-a-Time (OFAT)
This protocol describes a general method for optimizing individual culture parameters.
-
Prepare Basal Medium: Prepare a suitable basal medium for the selected haloarchaeal strain (e.g., DBCM2 medium for Haloferax marinum).[12]
-
Inoculum Preparation: Inoculate a pre-culture and grow until it reaches the mid-logarithmic phase (e.g., OD₆₀₀ of 0.6).[12]
-
Experimental Setup: Prepare a series of flasks with the basal medium, where each series varies one specific parameter (e.g., different carbon sources at the same concentration, or one carbon source at varying concentrations). Keep all other parameters constant.
-
Inoculation and Incubation: Inoculate the experimental flasks with the pre-culture (e.g., 1% v/v).[12] Incubate under controlled conditions of temperature and agitation (e.g., 37°C, 180 rpm).[12]
-
Monitoring Growth: Measure the optical density (e.g., at 600 nm) at regular intervals to monitor cell growth.
-
Harvesting: After a set incubation period (e.g., 72 hours), harvest the cells by centrifugation (e.g., 12,300 x g for 5 min).[12]
-
Extraction and Quantification: Extract the carotenoids from the cell pellet using a suitable solvent mixture (e.g., acetone:methanol 7:3, v/v).[12] Quantify the this compound content spectrophotometrically or by HPLC.
Protocol 2: Induction of this compound Production by Osmotic Down-Shock
-
Cultivation: Grow the haloarchaeal strain in its optimal high-salt medium until it reaches the mid-to-late logarithmic growth phase.
-
Harvesting: Harvest the cells by centrifugation under sterile conditions.
-
Resuspension: Resuspend the cell pellet in a medium with a significantly lower salt concentration (e.g., reducing the NaCl concentration by 50% or more). The exact reduction should be optimized for the specific strain to avoid excessive cell lysis.
-
Incubation: Continue the incubation for a defined period (e.g., 12-24 hours).
-
Harvesting and Analysis: Harvest the cells and proceed with carotenoid extraction and quantification as described in Protocol 1.
Protocol 3: this compound Extraction and Quantification
-
Cell Pellet Preparation: Obtain a cell pellet from a known volume of culture by centrifugation. The pellet can be washed with a suitable buffer if necessary.
-
Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:3 v/v).[12] Stir or vortex vigorously until the cell pellet turns white, indicating complete pigment extraction.
-
Clarification: Centrifuge the mixture to pellet the cell debris.
-
Spectrophotometric Quantification: Transfer the supernatant containing the carotenoids to a clean tube. Measure the absorbance of the extract at the maximum absorption wavelength for this compound (typically around 494 nm).
-
Concentration Calculation: Calculate the concentration of this compound using the Beer-Lambert law and a known extinction coefficient, or by comparing to a standard curve of a related carotenoid like astaxanthin if a pure this compound standard is unavailable.[12] For more precise quantification and separation of different carotenoids, HPLC analysis is recommended.[13]
Conclusion
The production of this compound in haloarchaea can be significantly enhanced through a multi-faceted approach involving the optimization of culture media, the application of environmental stressors, and potentially through genetic engineering. The protocols and data presented here provide a solid foundation for researchers to develop robust and efficient methods for producing this high-value antioxidant. Further strain-specific optimization will likely be necessary to achieve maximal yields.
References
- 1. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering Pathways for Carotenogenesis in Haloarchaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High production of bacteriorhodopsin from wild type Halobacterium salinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bacterioruberin as a Natural Food Colorant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterioruberin is a C50 carotenoid pigment produced by halophilic archaea, such as Haloferax mediterranei and Halorubrum ruber.[1][2] Its unique chemical structure, featuring a long polyene chain of 13 conjugated double bonds and four hydroxyl groups, is responsible for its vibrant red-orange hue and remarkable biological activities.[1][3] Notably, this compound exhibits exceptionally potent antioxidant properties, reported to be 100 to 300 times stronger than most common natural carotenoids.[4] Beyond its coloring potential, it possesses a range of health-promoting benefits, including antitumoral, antilipidic, antiglycemic, and immunomodulatory activities, making it a promising multifunctional ingredient for the food and pharmaceutical industries.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound as a natural food colorant.
Physicochemical Properties and Characteristics
This compound's utility as a food colorant is defined by its physical and chemical properties. It is a fat-soluble pigment with poor solubility in water.[5][6] Its vibrant color and potent antioxidant activity make it an attractive alternative to synthetic colorants.
Color Profile and Spectral Properties
The color of this compound is a distinct red-orange. Its spectral characteristics are dependent on the solvent used for its dissolution.
| Solvent | Absorption Maxima (λmax) (nm) | Reference |
| Acetone | 469, 494, 526 | [5] |
| Methanol | 466, 495, 528 | [5] |
| n-Hexane | 463, 492, 525 | [7] |
| Toluene | 468, 498, 532 | [1] |
| Dimethyl sulfoxide (DMSO) | 482, 512, 548 | [1] |
Antioxidant Activity
This compound's extended system of conjugated double bonds contributes to its superior antioxidant capacity compared to other well-known carotenoids.[1][8]
| Antioxidant Assay | This compound Extract | β-Carotene | Astaxanthin | Lycopene | Ascorbic Acid | BHT | Reference |
| TEAC (ABTS Assay) | 2.3 | 0.9 | 0.3 | 1.1 | 1.0 | 0.98 | [4] |
| EC50 (DPPH Assay, µg/mL) | 4.81 ± 0.2 | - | - | - | - | - | [7] |
| IC50 (ABTS Assay, µg/mL) | 0.03 | - | - | - | >0.03 | - | [8] |
TEAC = Trolox Equivalent Antioxidant Capacity; EC50 = a concentration of the antioxidant needed to scavenge 50% of the radicals; IC50 = a concentration of the antioxidant needed to inhibit 50% of the pro-oxidant activity. BHT = Butylated hydroxytoluene.
Stability Profile
The stability of this compound is a critical factor for its application in food products, which may undergo various processing and storage conditions.
-
Thermal Stability: this compound has been reported to be stable at temperatures up to 50°C.[9] One study on the thermal stability of a this compound-rich extract in fish oil showed a delay in the degradation temperature when the extract was added at concentrations of 500 and 1000 ppm, with the onset of thermal decomposition occurring at 284.30°C and 299.91°C, respectively, compared to the control at 262.21°C.[4]
-
Light Stability: As a carotenoid, this compound is susceptible to photodegradation.[4] Food products containing this compound should be stored in light-protected packaging to maintain color stability.
Experimental Protocols
Extraction and Purification of this compound from Haloferax mediterranei
This protocol describes the extraction and purification of this compound from the halophilic archaeon Haloferax mediterranei.
Materials:
-
Haloferax mediterranei cell pellet
-
Acetone (ACS grade)
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Silica gel 60 for thin-layer chromatography (TLC)
-
Shaker
-
Centrifuge
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Cell Disruption and Extraction:
-
Suspend the wet biomass of Haloferax mediterranei in an acetone:methanol (7:3, v/v) solution at a solid-to-liquid ratio of 0.1 g/mL.
-
Agitate the suspension on a shaker at room temperature (20-25°C) for 45 minutes, protected from light.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.
-
Collect the supernatant containing the this compound extract.
-
-
Solvent Evaporation:
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C until a viscous extract is obtained.
-
-
Purification by Thin-Layer Chromatography (TLC):
-
Redissolve the concentrated extract in a minimal amount of dichloromethane.
-
Spot the dissolved extract onto a silica gel 60 TLC plate.
-
Develop the chromatogram using a mobile phase of acetone:dichloromethane (1:1, v/v).
-
The main red-orange band corresponding to this compound can be scraped from the plate and eluted with acetone.
-
Filter the eluted pigment to remove silica particles.
-
-
Quantification:
-
Measure the absorbance of the purified this compound solution in acetone at its λmax (approximately 494 nm).
-
The concentration can be estimated using the Beer-Lambert law, although a specific extinction coefficient for this compound in acetone is not consistently reported. Alternatively, quantification can be performed using a calibration curve of a related carotenoid standard, such as astaxanthin.[4]
-
Determination of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol outlines the procedure to evaluate the antioxidant capacity of a this compound extract.
Materials:
-
This compound extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (ACS grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.2 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound extract in methanol.
-
-
Assay:
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with the methanol blank, and A_sample is the absorbance of the DPPH solution with the this compound extract.
-
The EC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the extract concentration.
-
Determination of Color Characteristics using CIELAB Color Space
This protocol provides a method for quantifying the color of a food product containing this compound.
Materials:
-
Food product containing this compound
-
Colorimeter or spectrophotometer with CIELAB color measurement capabilities
-
White calibration plate
Procedure:
-
Instrument Calibration:
-
Calibrate the colorimeter or spectrophotometer according to the manufacturer's instructions, typically using a white calibration plate.
-
-
Sample Measurement:
-
Place the food sample in a suitable holder or directly under the measurement head of the instrument.
-
Ensure the sample surface is flat and uniform.
-
Take multiple readings at different points on the sample surface to ensure representative data.
-
-
Data Recording:
-
Record the L, a, and b* values provided by the instrument.
-
L * represents lightness (0 = black, 100 = white).
-
a * represents the red/green axis (+a* = red, -a* = green).
-
b * represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
-
-
Data Analysis:
-
The L, a, and b* values provide a quantitative measure of the food product's color. These values can be used to monitor color stability over time or under different processing conditions.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound from acetyl-CoA.
This compound Extraction and Purification Workflow```dot
Caption: Simplified antioxidant mechanism of this compound via radical scavenging.
Application in Food Systems
This compound's vibrant red-orange color and fat-soluble nature make it suitable for a variety of food applications, particularly in products with a lipid phase. Potential applications include:
-
Dairy Products: Yogurts, ice creams, and cheeses.
-
Confectionery: Candies, icings, and fillings.
-
Beverages: Emulsified beverages and smoothies.
-
Sauces and Dressings: Salad dressings, mayonnaise, and other oil-based sauces.
-
Processed Meats: As a natural colorant to enhance appearance.
Due to its potent antioxidant properties, this compound can also contribute to extending the shelf-life of food products by inhibiting lipid oxidation.
Future Perspectives and Concluding Remarks
This compound presents a compelling case as a next-generation natural food colorant. Its intense color, coupled with significant health benefits, aligns with the growing consumer demand for clean-label and functional food ingredients. While challenges related to its large-scale production, extraction efficiency, and stability in various food matrices remain, ongoing research is focused on addressing these limitations. The development of encapsulation technologies may further enhance its stability and bioavailability, expanding its range of applications. [5]For researchers and developers in the food and pharmaceutical industries, this compound offers a unique opportunity to innovate and create products that are not only visually appealing but also contribute to consumer well-being. Further studies are encouraged to fully elucidate its stability profile under diverse food processing conditions and to explore its full potential in various food systems.
References
- 1. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bacterioruberin in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterioruberin, a C50 carotenoid pigment synthesized by halophilic archaea, is emerging as a potent antioxidant for cosmetic applications. Its unique molecular structure, featuring a long polyene chain with 13 conjugated double bonds and four hydroxyl groups, endows it with exceptional radical scavenging capabilities, surpassing many conventional antioxidants used in the cosmetic industry.[1] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound as a functional ingredient in cosmetic products designed to protect the skin from oxidative stress.
This compound's proposed mechanism of action involves reinforcing cell membranes, thereby reducing permeability and protecting against osmotic and oxidative stress.[1] Its antioxidant activity is attributed to its ability to quench reactive oxygen species (ROS), mitigating cellular damage, including DNA damage, and modulating key signaling pathways involved in the cellular stress response.
Quantitative Data on Antioxidant and Protective Effects
The antioxidant efficacy of this compound has been quantified through various in vitro assays, demonstrating its superiority over other well-known antioxidants.
| Assay | Test Substance | Result | Source |
| ABTS Radical Scavenging Assay | This compound Extract (BRE) | TEAC value: 2.3 | [2] |
| Trolox | TEAC value: 1.00 | [2] | |
| Ascorbic Acid | TEAC value: 1.0 | [2] | |
| β-Carotene | TEAC value: 0.9 | [2] | |
| Lycopene | TEAC value: 1.1 | [2] | |
| Astaxanthin | TEAC value: 0.3 | [2] | |
| DPPH Radical Scavenging Assay | This compound Extract from Halorubrum ruber | 1.8–10.3-fold higher activity than β-carotene, astaxanthin, lycopene, and ascorbic acid | [3] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | This compound Extract (BRE) | TEAC value: 4.62 µg TEAC/mL | [2] |
| Trolox | TEAC value: 1.00 µg TEAC/mL | [2] | |
| Ascorbic Acid | TEAC value: 0.8 µg TEAC/mL | [2] | |
| β-Carotene | TEAC value: 1.90 µg TEAC/mL | [2] | |
| Astaxanthin | TEAC value: 0.2 µg TEAC/mL | [2] | |
| DNA Nicking Assay (Hydroxyl Radical-Induced) | HALORUBIN (this compound-based ingredient) at 10 µg/mL | ~55% protection of supercoiled DNA | [4] |
| Natural Astaxanthin | ~32% protection of supercoiled DNA | [4] | |
| β-Carotene | ~30% protection of supercoiled DNA | [4] | |
| Lutein | ~23% protection of supercoiled DNA | [4] | |
| Lycopene | ~35% protection of supercoiled DNA | [4] |
| Assay | Cell Line | Test Substance | Concentration | Result | Source |
| MTT Assay (Cytotoxicity) | Hepatoma cell line (HepG2) | This compound-rich carotenoid extract | 0.2–1.5 µM | Up to 50% reduction in cell viability | [4] |
| C2C12 myotubes | This compound Extract (BRE) | Up to 100 µg/mL | No toxicity observed | [2] | |
| Human Breast Cancer Cell Lines (MDA-MB-231) | This compound-rich carotenoid extracts (BRCE) | 100 µg/ml | IC50: 51.8 µg/ml | [5] | |
| Human Breast Cancer Cell Lines (MDA-MB-468) | This compound-rich carotenoid extracts (BRCE) | 100 µg/ml | IC50: 63.9 µg/ml | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound extract or pure compound
-
Methanol (as a blank and solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound sample and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution, positive control, and methanol (blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
This compound extract or pure compound
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the this compound sample and the positive control.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution, positive control, and solvent (blank).
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance with the this compound sample or positive control.
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Human skin cells (e.g., keratinocytes or fibroblasts)
-
Cell culture medium and supplements
-
This compound extract or pure compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound sample for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the cell viability as a percentage of the untreated control: % Cell Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated cells.
DNA Nicking Assay
This assay evaluates the ability of an antioxidant to protect supercoiled plasmid DNA from damage induced by hydroxyl radicals generated by the Fenton reaction.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Fenton's reagent: Iron(II) sulfate (FeSO4) and hydrogen peroxide (H2O2)
-
This compound extract or pure compound
-
Tris-HCl buffer (pH 7.4)
-
Agarose gel
-
Gel loading dye
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture contains:
-
Plasmid DNA (e.g., 0.5 µg)
-
This compound sample at various concentrations
-
FeSO4 (e.g., 10 µM)
-
H2O2 (e.g., 30 mM)
-
Tris-HCl buffer to the final volume.
-
-
Include the following controls:
-
DNA alone (negative control)
-
DNA + Fenton's reagent (positive control for damage)
-
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding gel loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of DNA (supercoiled, open circular, and linear).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
Quantify the intensity of the supercoiled DNA band in each lane. The protective effect is determined by the retention of the supercoiled form in the presence of the antioxidant compared to the positive control.
Signaling Pathways and Experimental Workflows
This compound exerts its antioxidant effects not only by direct ROS scavenging but also by modulating intracellular signaling pathways involved in the cellular response to oxidative stress.
Oxidative Stress and Cellular Response Pathway
Caption: this compound's role in mitigating oxidative stress and inflammation.
Experimental Workflow for Evaluating this compound's Efficacy
Caption: A typical workflow for evaluating this compound in cosmetics.
Cosmetic Formulation and Safety Considerations
Formulation Guidelines
-
Recommended Use Level: Based on commercially available information for ingredients like HALORUBIN, a recommended use level for this compound in cosmetic formulations is between 0.1% and 2%.[4]
-
Solubility and Stability: this compound is a lipophilic molecule, soluble in organic solvents and oils, but poorly soluble in water.[6] For incorporation into aqueous-based formulas, solubilizers or encapsulation techniques may be necessary. The stability of this compound in cosmetic emulsions is a critical factor and should be evaluated under various conditions, including temperature, pH, and light exposure.[7][8] Photostability is a key concern for many carotenoids, and the inclusion of other photostabilizing ingredients or the use of protective packaging is recommended.[9]
-
Compatibility: The compatibility of this compound with other cosmetic ingredients should be assessed to avoid any potential interactions that could compromise its stability or efficacy.
Safety and Toxicity
While comprehensive data on the dermal toxicity of purified this compound is still emerging, the available information suggests a favorable safety profile.
-
Cytotoxicity: Studies on various cell lines, including skin cells, have shown that this compound extracts can be non-toxic at effective concentrations.[2] However, as with any active ingredient, it is crucial to determine the optimal concentration that provides antioxidant benefits without compromising cell viability.
-
Skin Irritation and Sensitization: There is a need for further specific studies, such as the Human Repeat Insult Patch Test (HRIPT), to definitively assess the skin irritation and sensitization potential of this compound for topical applications.[10][11] In vitro models using reconstructed human epidermis can also be employed to evaluate skin irritation potential.[12][13]
Conclusion
This compound presents a compelling opportunity for the development of innovative antioxidant cosmetic formulations. Its superior radical scavenging activity and potential to modulate key cellular pathways involved in oxidative stress make it a highly promising ingredient for protecting the skin from environmental aggressors. Further research into its stability in various cosmetic bases and comprehensive safety testing for topical use will be instrumental in its successful integration into the next generation of skincare products.
References
- 1. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Haloarchaeal carotenoids exert an in vitro antiproliferative effect on human breast cancer cell lines (2023) | Micaela Giani | 16 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irritation and allergy patch test analysis of topical treatments commonly used in wound care: evaluation on normal and compromised skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Property characterization of reconstructed human epidermis equivalents, and performance as a skin irritation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. episkin.com [episkin.com]
Application Note: Raman Spectroscopy for the Rapid, Non-Destructive Detection of Bacterioruberin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterioruberin is a C50 carotenoid pigment responsible for the characteristic red-pink coloration of many halophilic archaea.[1][2] Its potent antioxidant properties and role in protecting organisms in extreme environments have made it a subject of interest in various fields, including astrobiology and biotechnology. Traditional methods for its detection and quantification, such as HPLC, often require extensive and time-consuming sample extraction and preparation.[2] Raman spectroscopy offers a powerful alternative, providing a rapid, non-destructive, and highly specific method for the in-situ detection and estimation of this compound in microbial cultures.[3][4][5]
Principle of Detection
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, typically from a laser. When the laser light interacts with a molecule, it can excite vibrational modes within that molecule. The resulting scattered light has a different frequency, and this frequency shift (known as the Raman shift) is characteristic of the specific chemical bonds and molecular structure of the analyte.
This compound, with its long polyene chain of 13 conjugated double bonds, exhibits very strong and distinctive Raman signals.[4] The primary vibrational modes that serve as a spectral fingerprint for this compound are:
-
~1505-1520 cm⁻¹: Attributed to the C=C stretching vibrations of the polyene chain. This is the most intense and characteristic peak.[1][4][5]
-
~1152-1163 cm⁻¹: Corresponding to the C-C single bond stretching vibrations, often coupled with C-H in-plane bending modes.[1][4][5]
-
~1000-1010 cm⁻¹: Resulting from the in-plane rocking modes of the CH₃ groups attached to the polyene chain.[1][4][5]
The intensity of these characteristic Raman peaks is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis.[4][5]
Quantitative Data Summary
The following table summarizes the key Raman spectral data for the identification of this compound as reported in the literature.
| Raman Peak (cm⁻¹) | Vibrational Assignment | Source Organism(s) | Reference(s) |
| 1505 - 1509 | In-phase C=C stretching (ν₁) of the polyene chain | Halobacterium salinarum | [1][4] |
| 1520 | C=C characteristic vibration | Haloarcula marismortui | [5] |
| 1152 | C-C stretching (ν₂) coupled with C-H in-plane bending | Halobacterium salinarum | [1][4] |
| 1163 | C-C characteristic vibration | Haloarcula marismortui | [5] |
| 1000 - 1002 | In-plane rocking modes of CH₃ groups attached to the polyene chain coupled with C-C bonds | Halobacterium salinarum | [1][4] |
| 1010 | C=CH characteristic vibration | Haloarcula marismortui | [5] |
Experimental Protocols
This section provides detailed protocols for sample preparation and Raman analysis for the detection of this compound.
Protocol 1: In-Situ Analysis of Bacterial Cultures
This protocol is adapted for the direct analysis of this compound in liquid cultures of halophilic archaea, such as Haloarcula marismortui.[3][6]
Materials:
-
Culture of halophilic archaea
-
Raman spectrometer
-
Raman-compatible sample holder (e.g., CaF₂ window or glass slide)[7]
-
Pipette
Methodology:
-
Sample Collection: Aseptically collect a small aliquot (e.g., 10-30 µL) of the microbial culture.
-
Sample Mounting: Place the droplet of the culture directly onto a CaF₂ slide or other Raman-compatible substrate. For concentrated analysis, the sample can be allowed to air dry. The analyte will concentrate in the border region of the dried droplet due to the "coffee ring effect".[7]
-
Raman Spectrometer Setup (Example):
-
Excitation Wavelength: 532 nm or 514.5 nm (Resonance Raman excitation can enhance the signal for carotenoids).[1][2][4]
-
Laser Power: ~1.2 mW at the sample to avoid photodegradation.[1]
-
Objective: 50x or 100x
-
Acquisition Time: 10 seconds[1]
-
Accumulations: 5[1]
-
Spectral Range: 400 - 1800 cm⁻¹ to cover all characteristic peaks.
-
-
Data Acquisition: Focus the laser on the sample and acquire the Raman spectrum. It is advisable to collect spectra from multiple points on the sample and average them to ensure reproducibility.
-
Data Analysis:
-
Perform baseline correction to remove fluorescence background.
-
Identify the characteristic this compound peaks at ~1000-1010 cm⁻¹, ~1152-1163 cm⁻¹, and ~1505-1520 cm⁻¹.
-
For quantitative analysis, the intensity or area of the ~1520 cm⁻¹ peak can be correlated with the biomass or this compound concentration, which can be determined in parallel using standard methods (e.g., optical density or dry weight).[3][5]
-
Protocol 2: Analysis of Extracted this compound
This protocol is suitable for analyzing a purified or concentrated extract of this compound.
Materials:
-
Cell pellet of halophilic archaea
-
Centrifuge
-
Vortex mixer
-
Raman spectrometer
-
CaF₂ window or glass slide
-
Pipette
Methodology:
-
Cell Harvesting: Centrifuge the microbial culture to obtain a cell pellet.
-
Pigment Extraction:
-
Sample Preparation for Raman Analysis:
-
Take a small aliquot of the pigment extract and place it on a CaF₂ slide.
-
Allow the solvent to evaporate completely, leaving a concentrated film of the pigment.
-
-
Raman Data Acquisition and Analysis: Follow steps 3-5 from Protocol 1. The spectra from the extracted pigment should be cleaner with a higher signal-to-noise ratio.
Visualizations
Caption: In-situ detection of this compound workflow.
Caption: this compound detection via solvent extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. rcn.montana.edu [rcn.montana.edu]
- 3. researchgate.net [researchgate.net]
- 4. Raman Spectroscopy of Microbial Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui [opg.optica.org]
- 6. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
Application Notes and Protocols for Sustainable Bacterioruberin Extraction Using Bio-based Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterioruberin, a C50 carotenoid, is a potent antioxidant with significant potential in the pharmaceutical, cosmetic, and food industries.[1][2] Traditional extraction methods often rely on volatile and hazardous organic solvents. This document outlines sustainable and efficient protocols for the extraction of this compound from halophilic archaea using bio-based solvents, contributing to the development of a greener and more economically viable biorefinery approach.[3][4][5] The use of bio-based solvents like gamma-valerolactone (GVL) and aqueous surfactant solutions presents a renewable and less toxic alternative to conventional methods.[3][5]
Data Presentation: Comparison of Bio-based Solvents for this compound Extraction
The selection of an appropriate solvent is critical for maximizing the yield and purity of extracted this compound. The following tables summarize the performance of various bio-based and conventional solvents under different experimental conditions.
Table 1: Extraction Efficiency of Various Solvents for this compound
| Solvent System | Biomass Source | Extraction Conditions | This compound Yield | Reference |
| Aqueous GVL (250 mM) | Halobacterium salinarum R1 | Not specified | Higher than ethanol | [5] |
| Aqueous GVL (150 mM) | Halobacterium salinarum R1 | SLR 0.15, pH 7 | Optimized yield | [5] |
| Ethanol | Haloferax mediterranei ATCC 33500 | 20-25°C, 45 min, 50 rpm, SLR 0.1 g/mL | Good performance | [6] |
| Aqueous Tween® 20 (182.4 mM) | Haloferax mediterranei ATCC 33500 | 8.04 min, SLR 0.06224 g/mL | 0.37 ± 0.01 mg/g wet biomass | [6][7] |
| Methanol | Arthrobacter agilis NP20 | Soaking for 2h | Not quantified | [8] |
| Hydrophobic Eutectic Solvent (Menthol:Carboxylic Acid) | Haloferax mediterranei | 25°C, 60 min, 1800 rpm, SLR 0.1 g/mL | Promising results | [9] |
SLR: Solid-to-Liquid Ratio
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the sustainable extraction of this compound.
Protocol 1: Cultivation and Biomass Production of Halophilic Archaea
Objective: To produce a sufficient quantity of this compound-rich biomass for extraction.
Materials:
-
Halobacterium salinarum R1 (DSM 671) or Haloferax mediterranei ATCC 33500
-
Appropriate culture medium (e.g., YPC-Hv medium for H. mediterranei)[2]
-
Sterile Erlenmeyer flasks
-
Incubator with controlled temperature and agitation
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Pre-inoculum Preparation: Inoculate a sterile 100 mL Erlenmeyer flask containing 25 mL of the appropriate culture medium with a single colony of the archaea. Incubate at 38.5°C with agitation for 72 hours.[10]
-
Scale-up Cultivation: Transfer 4% (v/v) of the pre-inoculum to a sterile 1 L Erlenmeyer flask containing 500 mL of culture medium. Incubate under the same conditions for 120 hours.[5]
-
Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 600 nm using a spectrophotometer.[5]
-
Biomass Harvesting: Once the desired cell density is reached, harvest the biomass by centrifugation at 4111 x g for 30 minutes at room temperature.[5]
-
Storage: Store the harvested cell pellet at -20°C until extraction.[5][10]
Protocol 2: this compound Extraction using Aqueous Gamma-Valerolactone (GVL)
Objective: To extract this compound from Halobacterium salinarum R1 biomass using a bio-based GVL solution.
Materials:
-
Frozen biomass of H. salinarum R1
-
Gamma-valerolactone (GVL)
-
Deionized water
-
Ethanol
-
Centrifuge
-
UV-Vis microplate reader
Procedure:
-
Solvent Preparation: Prepare an aqueous solution of GVL at the desired concentration (e.g., 150 mM or 250 mM).[5]
-
Solid-Liquid Extraction:
-
Resuspend the thawed biomass in the GVL solution at a specific solid-to-liquid ratio (SLR), for instance, 0.15 g of wet biomass per mL of solvent.[5]
-
The extraction can be performed at room temperature. The optimal extraction time should be determined empirically, but initial tests can be conducted for around 60-95 minutes.
-
-
Separation of Biomass: Centrifuge the mixture to pellet the cell debris.
-
This compound Quantification:
-
Protein and Polysaccharide Precipitation (Optional Biorefinery Step):
-
To separate other valuable components, add ethanol to the extract at a ratio of 4:1 (v/v, ethanol:extract).[3][11]
-
Allow the mixture to stand at 25°C for 2 minutes to induce precipitation.[3][11]
-
Centrifuge at 4700 x g for 15 minutes to separate the protein and polysaccharide-rich pellet from the this compound-rich supernatant.[11]
-
Protocol 3: this compound Extraction using Aqueous Surfactant Solutions
Objective: To simultaneously extract this compound and proteins from Haloferax mediterranei using an aqueous solution of a non-ionic surfactant.
Materials:
-
Wet biomass of H. mediterranei
-
Tween® 20
-
Deionized water
-
Vertical rotator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Preparation: Prepare an aqueous solution of Tween® 20 at a concentration of 182.4 mM.[6][7]
-
Solid-Liquid Extraction:
-
Separation: Centrifuge the mixture to separate the extract from the cell debris.
-
Quantification: Determine the this compound and protein content in the supernatant using appropriate analytical methods (e.g., UV-Vis spectrophotometry for this compound and a protein assay kit for proteins).[6][7]
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction of this compound from halophilic archaea, incorporating the principles of a biorefinery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 6. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 7. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Bacterioruberin as a potential therapeutic agent in cancer research.
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacterioruberin, a C50 carotenoid synthesized by halophilic archaea, is emerging as a potent therapeutic agent in cancer research.[1][2][3] Its unique chemical structure, characterized by a long conjugated polyene chain of 13 double bonds and four hydroxyl groups, underpins its potent antioxidant properties and its ability to modulate key cellular pathways involved in cancer progression.[4][5] This document provides a comprehensive overview of this compound's anti-cancer activities, detailed protocols for its extraction and experimental application, and a summary of its effects on various cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death), promoting cell cycle arrest, and modulating the cellular redox environment. In some cancer cells, it can increase the levels of reactive oxygen species (ROS), leading to oxidative stress-induced cell death, while in other contexts, it acts as a powerful antioxidant, protecting normal cells from damage.[1][6]
Induction of Apoptosis
This compound has been shown to trigger the intrinsic apoptotic pathway in cancer cells. In breast cancer cells (MCF-7), treatment with this compound-rich extracts leads to the upregulation of key pro-apoptotic genes, including BAX , Caspase-3 (CASP3) , and Caspase-8 (CASP8) .[4][7] This cascade of events ultimately leads to the execution of apoptosis, characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[8]
dot graph "Apoptosis_Induction_by_this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124", arrowhead=normal, penwidth=1.5];
This compound [label="this compound", fillcolor="#EA4335"]; Mitochondrion [label="Mitochondrion"]; BAX [label="BAX", fillcolor="#34A853"]; CASP8 [label="Caspase-8", fillcolor="#FBBC05"]; CASP3 [label="Caspase-3", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"];
This compound -> BAX [label="Upregulates"]; this compound -> CASP8 [label="Upregulates"]; BAX -> Mitochondrion [label="Acts on"]; Mitochondrion -> CASP3 [label="Activates"]; CASP8 -> CASP3 [label="Activates"]; CASP3 -> Apoptosis; } Caption: this compound-induced apoptotic pathway.
Cell Cycle Arrest
In myeloid leukemia cell lines (K562 and THP1), this compound extracts have been demonstrated to cause cell cycle arrest at the G2/M phase.[6][8] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is often accompanied by a decrease in the S phase population of the cell cycle.[6]
dot digraph "Cell_Cycle_Arrest" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];
} Caption: this compound-induced G2/M cell cycle arrest.
Quantitative Data Presentation
The cytotoxic effects of this compound and its extracts have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | Carotenoid Extract from Haloarcula sp. A15 | 48 | 62.5 | [7] |
| MCF-7 | Breast Cancer | Pigment Extract from Kushneria avicenniae | Not Specified | 48.3 ± 4.1 | [9] |
| HepG2 | Liver Cancer | Pigment Extract from Kushneria avicenniae | Not Specified | 52.7 ± 3.8 | [9] |
| K562 | Chronic Myeloid Leukemia | This compound-rich Carotenoid Extract (BRCE) | 24 | 55.57 ± 1.14 | [6] |
| 48 | 31.10 ± 1.16 | [6] | |||
| 72 | 18.50 ± 1.15 | [6] | |||
| THP1 | Acute Myeloid Leukemia | This compound-rich Carotenoid Extract (BRCE) | 24 | 34.74 ± 1.09 | [6] |
| 48 | 19.61 ± 1.08 | [6] | |||
| 72 | 5.03 ± 1.17 | [6] |
Experimental Protocols
Extraction of this compound-rich Carotenoid Extract (BRCE) from Haloferax mediterranei
This protocol is adapted from methodologies described for the extraction of carotenoids from halophilic archaea.[8][10][11][12]
dot digraph "Bacterioruberin_Extraction_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];
} Caption: Workflow for this compound extraction.
Materials:
-
Haloferax mediterranei culture
-
Centrifuge
-
Acetone
-
Methanol
-
Rotary evaporator
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sonicator
-
0.22 µm sterile filter
Procedure:
-
Culture Haloferax mediterranei in a suitable complex medium until optimal pigment production is achieved.
-
Harvest the cells by centrifugation at 10,000 rpm for 5 minutes.
-
Wash the cell pellet with a suitable buffer.
-
Resuspend the cell pellet in an acetone:methanol (7:3 v/v) solution and stir until the pellet turns white, indicating complete pigment extraction.[13]
-
Centrifuge the suspension at 13,000 rpm for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the carotenoid extract.
-
Evaporate the solvent from the supernatant using a rotary evaporator.
-
Dissolve the dried extract in a small volume of cell culture medium.
-
Sonicate the solution to ensure complete dissolution.
-
Sterilize the this compound-rich carotenoid extract (BRCE) by passing it through a 0.22 µm filter.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.[14][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound-rich Carotenoid Extract (BRCE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of BRCE (e.g., 0-100 µg/mL) and a vehicle control (medium with the same amount of solvent used to dissolve the extract).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Materials:
-
Cancer cell line treated with BRCE
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with BRCE at the desired concentration (e.g., IC50) for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[19]
Materials:
-
Cancer cell line treated with BRCE
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BAX, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with BRCE and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Concluding Remarks
This compound demonstrates significant potential as a novel anti-cancer agent, with demonstrated efficacy against various cancer cell lines. Its ability to induce apoptosis and cell cycle arrest provides a strong rationale for its further development. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic properties of this promising natural compound. Further research is warranted to fully elucidate the molecular mechanisms underlying its anti-cancer activity and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound extract from Haloferax mediterranei induces apoptosis and cell cycle arrest in myeloid leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Bacterioruberin production?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of bacterioruberin production.
Troubleshooting Guide
This section addresses common issues encountered during this compound production experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low Biomass Yield | Suboptimal growth medium composition. | Optimize carbon and nitrogen sources. Studies have shown that glucose and tryptone are effective for many haloarchaea.[1] A combination of glucose and starch can also lead to diauxic growth and increased biomass.[1][2] |
| Inappropriate culture conditions (pH, temperature, salinity). | Optimize pH, temperature, and NaCl concentration using a one-factor-at-a-time (OFAT) approach or response surface methodology (RSM). Optimal conditions are species-specific.[3] | |
| Insufficient aeration or agitation in fermenters. | Increase agitation speed and aeration rate to ensure sufficient oxygen supply, which is crucial for cell growth. | |
| Low this compound Content per Cell | Non-optimal timing of harvest. | This compound synthesis is often growth-coupled and most active during the logarithmic phase.[1][2] Harvest cells during the late logarithmic to early stationary phase for maximal content. |
| Presence of competing metabolic pathways. | Consider genetic engineering strategies such as knocking out genes in competing pathways like those for retinal or tetraether lipid biosynthesis.[2][4] | |
| Lack of appropriate stress inducers. | Introduce controlled stress factors like osmotic down-shock during the logarithmic growth phase, which has been shown to increase this compound productivity without sacrificing biomass.[1][2][5] Oxidative stress induced by compounds like H₂O₂ can also enhance production.[6] | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum preparation. | Standardize inoculum size and growth phase to ensure consistency between batches. |
| Fluctuations in culture conditions. | Tightly control environmental parameters such as pH, temperature, and salinity throughout the fermentation process. | |
| Contamination of the culture. | Implement strict aseptic techniques and regularly check for microbial contamination. | |
| Difficulty in this compound Extraction | Inefficient cell lysis. | Haloarchaea require high salt concentrations to maintain cell integrity. Lowering the salt concentration can induce cell lysis. Osmotic shock is a common method. |
| Use of suboptimal solvents. | Acetone, methanol, and ethanol are commonly used for extraction.[7] The choice of solvent can impact extraction efficiency and should be optimized. Bio-based solvents like gamma-valerolactone (GVL) are also effective and sustainable alternatives.[7] | |
| Co-extraction of other pigments or lipids. | Employ chromatographic techniques like thin-layer chromatography (TLC) or column chromatography for purification.[8] |
Frequently Asked Questions (FAQs)
Culture Optimization
Q1: What are the most critical factors to optimize for increasing this compound yield?
A1: The most critical factors are the composition of the culture medium (carbon and nitrogen sources), physical parameters (pH, temperature, and salinity), and aeration.[3][9] Optimization of these factors can lead to significant increases in both biomass and this compound production.
Q2: Which carbon and nitrogen sources are most effective for this compound production?
A2: Glucose has been identified as a suitable carbon source for this compound production in several haloarchaea, including Haloferax mediterranei and Halorubrum sp.[2] Tryptone is often a preferred nitrogen source.[1] Combining different carbon sources, such as glucose and starch, can promote diauxic growth and enhance overall productivity.[1][2]
Q3: How does salinity affect this compound production?
A3: Salinity is a crucial factor for the growth of haloarchaea. While high salt concentrations are necessary for survival, excessively high levels can inhibit growth and, consequently, this compound production. The optimal NaCl concentration is species-dependent and typically ranges between 15% and 25% (w/v).[3][9]
Genetic Engineering
Q4: What are the key gene targets for metabolic engineering to enhance this compound production?
A4: Key genetic engineering strategies include:
-
Overexpression of key biosynthetic genes: The gene lyeJ, encoding a bifunctional lycopene elongase and 1,2-hydratase, is a critical enzyme in the this compound pathway and a prime target for overexpression.[2][4]
-
Knockout of competing pathways: Genes involved in pathways that compete for the precursor lycopene, such as those for retinal synthesis (crtY, brp, blh), can be knocked out to redirect metabolic flux towards this compound.[2][4]
Q5: Is it possible to regulate this compound synthesis through external factors?
A5: Yes, the biosynthesis of this compound is influenced by apoprotein-mediated regulation. For instance, in Halobacterium salinarum, the bacterioopsin (BO) protein, which binds retinal, can inhibit this compound synthesis to increase the availability of precursors for retinal production.[10] Deleting the gene for BO can lead to a significant increase in this compound accumulation.[10]
Experimental Protocols & Data
Q6: Where can I find a detailed protocol for optimizing culture conditions?
A6: A common approach is to use a combination of one-factor-at-a-time (OFAT) and statistical methods like Response Surface Methodology (RSM). The OFAT method involves optimizing one parameter at a time while keeping others constant, while RSM allows for the analysis of interactions between multiple variables.[11][12]
Q7: How is this compound typically extracted and quantified?
A7: this compound is typically extracted from cell pellets using organic solvents like acetone, methanol, or a chloroform-methanol mixture.[7] Quantification is then performed spectrophotometrically by measuring the absorbance of the extract at its maximum absorption wavelength (around 494 nm) and using the extinction coefficient. High-performance liquid chromatography (HPLC) can be used for more precise quantification and to separate different carotenoids.[6]
Quantitative Data Summary
The following tables summarize the impact of various optimization strategies on this compound yield as reported in the literature.
Table 1: Effect of Culture Condition Optimization on Total Carotenoid/Bacterioruberin Yield
| Organism | Optimization Method | Initial Yield | Optimized Yield | Fold Increase | Reference |
| Halorubrum ruber MBLA0099 | OFAT & Statistical Design | 0.496 mg/L | 1.966 mg/L | 3.96 | [13][14] |
| Haloferax marinum MBLA0078 | OFAT & RSM | 0.06 mg/L/day (Basal) | 0.72 mg/L/day (RSM) | 12 | [11][15] |
| Haloferax mediterranei | RSM | - | 3.74 mg/L | - | [3] |
Table 2: Impact of Genetic and Process Strategies on Productivity
| Organism | Strategy | Biomass Increase | Productivity Increase | Reference |
| Halorubrum sp. HRM-150 | Combination of glucose and starch | 85% | 54% | [1] |
| Halorubrum ruber MBLA0099 | 7-L laboratory-scale fermentation | - | 6.05-fold increase (0.492 mg/L/day) | [13][14] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Culture Conditions
-
Baseline Culture: Establish a baseline culture using a standard medium for the haloarchaeal strain.
-
Variable Selection: Identify key parameters to optimize, such as pH, temperature, NaCl concentration, carbon source concentration, and nitrogen source concentration.
-
Sequential Optimization: Vary one factor at a time while keeping all other factors at their baseline levels. For each factor, test a range of values.
-
Analysis: Measure biomass (e.g., optical density at 600 nm) and total carotenoid/bacterioruberin content for each condition.
-
Determine Optimum: The value for each factor that results in the highest yield is considered the optimum for that parameter.
-
Validation: Combine all optimized parameters into a new medium and culture conditions and compare the yield against the baseline.
Protocol 2: this compound Extraction and Quantification
-
Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet.
-
Washing: Wash the pellet with a basal salt solution that matches the salinity of the growth medium to remove residual media components.
-
Cell Lysis (Optional but recommended): Resuspend the pellet in a hypotonic solution (e.g., distilled water) to induce osmotic lysis.
-
Extraction: Add a suitable organic solvent (e.g., acetone, methanol, or a 2:1 chloroform:methanol mixture) to the cell pellet or lysate. Vortex vigorously and incubate (e.g., at room temperature, protected from light) to allow for complete extraction.
-
Separation: Centrifuge the mixture to pellet the cell debris.
-
Quantification:
-
Spectrophotometry: Transfer the supernatant containing the extracted pigments to a cuvette and measure the absorbance spectrum. Determine the concentration using the Beer-Lambert law with the appropriate extinction coefficient for this compound.
-
HPLC: For more detailed analysis, evaporate the solvent, redissolve the pigment extract in a suitable mobile phase, and inject it into an HPLC system equipped with a C18 or similar column and a UV-Vis detector.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway in haloarchaea.
Experimental Workflow for Yield Improvement
Caption: Workflow for improving this compound production yield.
References
- 1. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Optimization of Growth and Carotenoid Production by Haloferax mediterranei Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Carotenoids as a Protection Mechanism against Oxidative Stress in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized production of this compound from "Haloferax marinum" using one-factor-at-a-time and central composite design approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.hep.com.cn [journal.hep.com.cn]
Optimizing culture conditions for maximal Bacterioruberin synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximal bacterioruberin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound (BR) is a C50 carotenoid pigment, which is a class of natural pigments synthesized by plants, algae, bacteria, and archaea.[1][2] It is the primary carotenoid found in halophilic archaea (haloarchaea), microorganisms that thrive in high-salt environments like saline lakes and seawater.[1][3] BR is of significant interest due to its potent antioxidant properties, which are stronger than those of more common C40 carotenoids like β-carotene and astaxanthin.[4][5] This high antioxidant capacity, attributed to its long chain of 13 conjugated double bonds, gives it potential applications in the pharmaceutical, cosmetic, and food industries as an anti-cancer, anti-inflammatory, and anti-aging agent.[4][6][7]
Q2: Which microorganisms are the best producers of this compound?
A2: The most prominent producers of this compound are extremely halophilic archaea.[8] Species from genera such as Haloferax (e.g., Haloferax mediterranei), Halorubrum (e.g., Halorubrum ruber), and Halobacterium are frequently studied for their ability to produce high levels of C50 carotenoids.[1][2][9][10] Some bacteria, like the psychrophilic (cold-loving) Arthrobacter agilis, also produce this compound, often as an adaptation to low temperatures.[6][11]
Q3: What is the general biosynthetic pathway for this compound?
A3: In haloarchaea, this compound synthesis originates from the mevalonate pathway, which produces the precursor isopentenyl pyrophosphate (IPP).[7] Two molecules of geranylgeranyl pyrophosphate (GGPP), derived from IPP, condense to form phytoene. This C40 carotenoid then undergoes a series of desaturation reactions to form lycopene.[12] The key step in forming the C50 backbone is the addition of a C5 isoprene unit to each end of the lycopene structure, a reaction catalyzed by the enzyme lycopene elongase.[7][12] This process leads to the formation of this compound and its precursors, monoanhydrothis compound (MABR) and bisanhydrothis compound (BABR).[7][13]
Q4: How do culture conditions generally affect this compound production?
A4: this compound production is highly dependent on various culture parameters, including salinity, temperature, pH, nutrient composition (carbon and nitrogen sources), aeration, and light.[1][2] As a stress-response pigment, its synthesis is often enhanced under conditions that are slightly suboptimal for growth, such as very high salinity, low temperatures, or the presence of oxidative agents.[3][6][14] Optimizing these factors simultaneously is crucial for maximizing yield and can be complex, often requiring statistical methods like Response Surface Methodology (RSM).[1][2][9]
Troubleshooting Guides
Issue 1: Low this compound Yield
Q: My culture is growing well (high cell density), but the characteristic red color is faint, and the final this compound yield is low. What are the potential causes and solutions?
A: This common issue indicates that the culture conditions are favoring biomass production over carotenogenesis. Several factors could be responsible.
Potential Causes & Solutions:
-
Suboptimal Salinity (NaCl Concentration):
-
Cause: Halophilic archaea require high salt concentrations for cell integrity, but this compound production is often highest under specific salinity stress. Low NaCl concentrations (<12.5%) can lead to cell lysis, while excessively high concentrations (>25%) can inhibit growth and decrease dissolved oxygen.[1]
-
Solution: Optimize the NaCl concentration. For many Halorubrum and Haloferax species, a concentration between 20% and 22.5% (w/v) is effective.[1] Conduct a small-scale experiment testing a range of NaCl concentrations (e.g., 15%, 20%, 25%) to find the sweet spot for your specific strain.
-
-
Inappropriate Carbon/Nitrogen (C/N) Ratio:
-
Cause: The balance of carbon and nitrogen sources significantly impacts pigment production. A low C/N ratio has been shown to favor this compound production in Haloferax mediterranei.[1]
-
Solution: Experiment with different carbon (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, casein hydrolysate).[1][4] Start with a low C/N ratio and systematically test different combinations. For example, one study found glucose and tryptone to be effective sources for BR production.[4]
-
-
Inadequate Aeration and Agitation:
-
Cause: this compound synthesis is an aerobic process. Insufficient oxygen transfer can limit production. Agitation is crucial for ensuring uniform mixing and oxygen distribution.[15]
-
Solution: Increase the agitation speed (e.g., 200 rpm) and/or the aeration rate in your fermenter.[1][15] The optimal volumetric oxygen transfer coefficient (kLa) should be determined for your specific bioreactor setup, as values between 14 to 32 h⁻¹ have been shown to be effective in similar microbial fermentations.[15]
-
-
Lack of Environmental Stress:
-
Cause: this compound is a secondary metabolite often produced in response to environmental stress. Optimal growth conditions do not always equate to optimal pigment production.[6][16]
-
Solution: Introduce a controlled stress factor.
-
Oxidative Stress: Add low concentrations of hydrogen peroxide (H₂O₂) to the culture medium (e.g., up to 25 mM for Hfx. mediterranei). This has been shown to increase carotenoid production by 16% to 78%.[3][14]
-
Osmotic Shock: Subject the cells to a sudden decrease in salinity (e.g., from 20% to 14% NaCl), which can increase the this compound content per cell by nearly 50%.[5]
-
Light Exposure: The effect of light is species-dependent. While some strains show no change, others, like Halobacterium salinarum, increase this compound content in the presence of light.[2] Test cultivation in both light and dark conditions.
-
-
Issue 2: Inconsistent Batch-to-Batch Production
Q: I am observing significant variability in this compound yield between different fermentation batches, even with seemingly identical protocols. How can I improve consistency?
A: Batch-to-batch variability often stems from minor, overlooked inconsistencies in initial conditions or the fermentation process itself.
Potential Causes & Solutions:
-
Inoculum Age and Size:
-
Cause: The physiological state and volume of the inoculum are critical. An inoculum in the late-log or early-stationary phase is generally ideal. Inconsistent inoculum size can alter the initial cell density and lag phase duration.
-
Solution: Standardize your inoculum preparation protocol. Always use a culture at the same growth phase (monitored by OD600) and a fixed volumetric percentage (e.g., 1% to 7.5% v/v) for inoculation.[1][9]
-
-
Media Preparation and pH Control:
-
Cause: Minor variations in media component concentrations or an initial pH that drifts out of the optimal range (typically 7.0-8.0 for haloarchaea) can affect the final yield.[1][10]
-
Solution: Prepare media components from fresh, high-quality stock solutions. Double-check the final pH after autoclaving and adjust if necessary. For larger-scale fermentations, use a buffered medium or implement automated pH control.[1]
-
-
Extraction Inefficiency:
-
Cause: Incomplete extraction of the pigment from the cell pellet will lead to an underestimation of the yield and can vary between samples.
-
Solution: Standardize the extraction protocol. Ensure the cell pellet is completely decolorized. A common method involves repeated extractions with an acetone/methanol (7:3, v/v) mixture until the pellet is white.[1] Use a consistent solvent-to-biomass ratio.
-
Quantitative Data on Optimal Conditions
The following tables summarize optimized culture parameters from various studies to serve as a starting point for your experiments.
Table 1: Optimized Culture Conditions for this compound Production in Haloarchaea
| Parameter | Halorubrum ruber MBLA0099[1] | Haloferax marinum MBLA0078[9] | Haloferax mediterranei[2] |
| pH | 7.0 - 8.0 | ~7.0 | 7.0 - 7.5 |
| Temperature | 37 °C | 37 °C | 35 - 45 °C |
| NaCl Conc. | 20% (w/v) | 24% (w/v) | 15 - 25% (w/v) |
| Carbon Source | Sucrose (2 g/L) | Glucose | Not specified |
| Nitrogen Source | Yeast Extract | Fish Peptone | Not specified |
| Agitation | 200 rpm | 500 rpm (fermenter) | Not specified |
| Incubation Time | 6-9 days | 3 days (for max productivity) | Not specified |
| Inoculum Size | 5.5 - 10% (v/v) | 7.5% (v/v) | Not specified |
Table 2: this compound Yields Under Optimized and Basal Conditions
| Organism | Condition | Total Carotenoid Yield (mg/L) | Productivity (mg/L/day) | Fold Increase | Reference |
| Halorubrum ruber | Basal Medium | 0.496 | ~0.08 | - | [1][17] |
| Halorubrum ruber | Optimized Medium | 1.966 | 0.492 | 6.05x | [1][17] |
| Haloferax marinum | Basal Medium | - | 0.06 | - | [9] |
| Haloferax marinum | RSM-Optimized | 2.16 | 0.72 | 12x | [9] |
| Halorubrum sp. HRM-150 | Optimized C/N | 1.98 (µg/mL) | ~0.25 | - | [5] |
Experimental Protocols
Protocol 1: Cultivation of Halorubrum ruber for this compound Production
This protocol is adapted from methodologies used for optimizing this compound production.[1]
-
Media Preparation (Optimized Medium):
-
Prepare a basal medium containing per liter: 200g NaCl, 2g KCl, and other trace minerals as required by the specific strain.
-
Add optimized concentrations of nitrogen and carbon sources (e.g., 7.73 g/L yeast extract, 2 g/L sucrose).[1]
-
Adjust the final pH to 7.0 using a Tris-based buffer.[1]
-
Sterilize by autoclaving.
-
-
Inoculum Preparation:
-
Inoculate 20 mL of the liquid medium in a 50-mL conical tube with a single colony from a plate.
-
Incubate for 2 days at 37°C with shaking at 200 rpm to generate a seed culture.[1]
-
-
Main Culture Fermentation:
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a standard method for extracting and quantifying total carotenoids, predominantly this compound.[1][18]
-
Cell Harvesting:
-
Pigment Extraction:
-
Add a solvent mixture of acetone/methanol (7:3, v/v) to the cell pellet.
-
Incubate the mixture at 37°C with shaking (180 rpm) for 2-3 hours in the dark to completely decolorize the pellets.[1]
-
Alternatively, use sonication or vortexing to facilitate cell lysis and pigment release.
-
Centrifuge the mixture (12,000 x g for 15 minutes at 4°C) to separate the carotenoid-rich supernatant from the cell debris.[1]
-
Repeat the extraction process with fresh solvent until the pellet is colorless.
-
Pool all supernatants.
-
-
Quantification:
-
Measure the absorbance of the pooled supernatant using a spectrophotometer. The characteristic absorption maxima for this compound are at approximately 468, 495, and 530 nm.[2] For total carotenoid quantification, the peak around 494-504 nm is often used.[5][18]
-
Calculate the total carotenoid concentration using the Beer-Lambert law (A = εbc), with a known extinction coefficient for this compound if available, or express the yield relative to a standard like astaxanthin.[19]
-
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Simplified this compound biosynthesis pathway in haloarchaea.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Growth and Carotenoid Production by Haloferax mediterranei Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carotenoids as a Protection Mechanism against Oxidative Stress in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carotenoids as a Protection Mechanism against Oxidative Stress in Haloferax mediterranei: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 19. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Bacterioruberin in aqueous solutions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bacterioruberin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this potent C50 carotenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound (BR) is a rare C50 carotenoid pigment, primarily found in halophilic (salt-loving) archaea[1][2]. Its molecular structure consists of a long, 50-carbon isoprenoid chain with 13 conjugated double bonds and four hydroxyl (-OH) groups at its ends[1][3]. This long carbon chain makes the molecule highly lipophilic (fat-soluble) and hydrophobic, leading to its poor solubility in aqueous solutions[1][4]. While the terminal hydroxyl groups add some minimal polarity, the molecule's overall nature is dominated by the nonpolar hydrocarbon backbone[4].
Q2: What are the primary methods to increase the aqueous solubility of this compound?
A2: The main strategies to overcome the low water solubility of this compound and other lipophilic compounds include:
-
Surfactant-Mediated Solubilization: Using surface-active agents (surfactants) to form micelles that encapsulate the hydrophobic this compound molecule, allowing it to be dispersed in water[5][6].
-
Inclusion Complexation: Forming "host-guest" complexes with cyclic oligosaccharides like cyclodextrins. The hydrophobic this compound molecule fits into the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment[7][8][9].
-
Nanoencapsulation: Encapsulating this compound within nanosized delivery systems such as nanovesicles (e.g., liposomes, archaeosomes), nanoemulsions, or solid lipid nanoparticles. These techniques protect the molecule and improve its stability and dispersibility in water[4][8][10].
-
Use of Co-solvents and Novel Solvent Systems: Employing water-miscible organic solvents or specialized solvent systems like hydrophobic eutectic solutions to enhance solubility[11][12].
Q3: How do I choose the best solubilization method for my experiment?
A3: The ideal method depends on your specific application, required concentration, and stability needs. For instance, in vitro cell culture experiments may have different requirements than formulations intended for in vivo studies. The following decision-making workflow can help guide your choice.
Caption: Decision workflow for selecting a this compound solubilization method.
Troubleshooting Guide
Problem: My this compound precipitates after I add it to my aqueous buffer.
| Potential Cause | Troubleshooting Steps & Solutions |
| Concentration Exceeds Solubility Limit | The concentration of your this compound stock or the final concentration in the buffer is too high for the chosen solubilization method. Solution: 1) Serially dilute your sample to determine the practical solubility limit. 2) Switch to a more robust solubilization method, such as nanoencapsulation, which generally allows for higher loading capacities[8]. |
| Incompatible Solvent/pH | The pH of your final buffer may be destabilizing the formulation (e.g., altering surfactant charge or complex stability). Some residual organic solvents from stock solutions (like acetone or methanol used for initial extraction) can disrupt micelle or liposome formation[13]. Solution: 1) Prepare all solutions in the final experimental buffer to avoid pH shock. 2) Ensure any organic solvent used to dissolve the raw this compound is fully removed (e.g., by evaporation under nitrogen) before adding the aqueous phase. |
| Temperature Effects | Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C. Solution: 1) Prepare and store the solution at the temperature of the intended experiment. 2) Evaluate the stability of your formulation across the required temperature range. |
| Formulation Instability | For complex systems like nanoemulsions or nanovesicles, the formulation itself may be unstable, leading to aggregation and precipitation over time. Solution: 1) Re-evaluate your formulation parameters (e.g., surfactant type and concentration, oil-to-water ratio)[14]. 2) Characterize the stability of your formulation using techniques like Dynamic Light Scattering (DLS) to monitor particle size over time. |
Problem: The solubility enhancement is insufficient for my experiments.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Solubilizer-to-BR Ratio | The molar ratio of the solubilizing agent (e.g., cyclodextrin) to this compound is critical for effective complexation. Solution: 1) Perform a phase-solubility study by testing a range of cyclodextrin concentrations to find the optimal ratio that yields the highest this compound concentration[15]. 2) For surfactants, ensure the concentration is above the critical micelle concentration (CMC) to allow for micelle formation[5]. |
| Inefficient Solubilization Method | The chosen method may not be powerful enough. For example, simple co-solvents often provide only a limited increase in solubility. Solution: 1) Switch to a different class of agent. Studies show that non-ionic surfactants or nanoencapsulation can increase carotenoid solubility by over 1000-fold[7][8]. 2) Consider combining methods, such as using a co-solvent during the initial phase of nanoemulsion preparation. |
| Poor Complexation/Encapsulation Efficiency | The protocol used may not be effectively incorporating the this compound into the delivery system. Solution: 1) Increase the energy input during preparation (e.g., longer sonication time, higher pressure for homogenization)[16]. 2) Optimize the temperature and stirring conditions during complex formation. |
Experimental Protocols & Methodologies
Method 1: Solubilization using Surfactants
This method relies on the formation of micelles by surfactants in an aqueous solution. The hydrophobic tails of the surfactant molecules aggregate to form a core, into which this compound is partitioned, while the hydrophilic heads face the water, creating a stable dispersion.
Comparative Data on Surfactant Efficacy
The following table summarizes data from a study on the extraction (and simultaneous solubilization) of this compound from Haloferax mediterranei biomass using different types of surfactants. While this is an extraction yield, it directly reflects the solvent's ability to solubilize this compound.
| Surfactant Type | Surfactant Name | Concentration (mM) | This compound Yield (mg/g wet biomass) | Reference |
| Non-ionic | Tween® 20 | 182.4 | 0.37 ± 0.01 | [5][6] |
| Non-ionic | Triton™ X-100 | 250 | ~0.25 | [5] |
| Cationic | CTAB | 100 | < 0.05 | [17] |
| Anionic | SDS | 100 | < 0.05 | [17] |
| Control | Ethanol | - | ~0.32 | [5][17] |
This data shows that non-ionic surfactants, particularly Tween® 20, are highly effective for solubilizing this compound in an aqueous medium, outperforming ionic surfactants in this application[5].
Protocol: Preparation of a this compound-Tween® 20 Aqueous Solution
-
Stock Preparation: Accurately weigh a small amount of purified this compound powder. Dissolve it in a minimal volume of a suitable organic solvent (e.g., acetone/methanol 7:3 v/v) to create a concentrated stock solution[13].
-
Solvent Evaporation: Transfer a known volume of the this compound stock solution to a clean glass vial. Evaporate the organic solvent completely under a gentle stream of nitrogen gas, leaving a thin film of this compound on the vial wall.
-
Surfactant Solution Preparation: Prepare an aqueous solution of Tween® 20 in your desired buffer (e.g., PBS, pH 7.4) at a concentration well above its CMC (e.g., 1-5% w/v).
-
Solubilization: Add the Tween® 20 solution to the vial containing the this compound film.
-
Dispersion: Vigorously vortex the mixture for 2-3 minutes. For better dispersion, sonicate the vial in a bath sonicator for 10-15 minutes, or until the this compound film is fully dispersed, forming a clear, colored solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-solubilized aggregates.
-
Quantification: Determine the final this compound concentration using UV-Vis spectrophotometry (absorption maxima are typically around 467, 494, and 527 nm)[18].
Method 2: Solubilization using Cyclodextrin Complexation
This protocol creates an inclusion complex where a this compound molecule is encapsulated within a cyclodextrin molecule, enhancing its water solubility and stability[8][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity[19][20].
Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex
Caption: Experimental workflow for preparing a water-soluble BR-cyclodextrin complex.
-
Prepare Cyclodextrin Solution: Prepare a 5-10% (w/v) solution of HP-β-CD in deionized water or a suitable buffer. Warm the solution slightly (to ~40°C) to aid dissolution.
-
Prepare this compound Solution: Dissolve a known amount of this compound in a small volume of ethanol or a similar water-miscible organic solvent.
-
Combine Solutions: While vigorously stirring the HP-β-CD solution, add the this compound solution dropwise. A 1:2 molar ratio of this compound to cyclodextrin is a good starting point[15].
-
Incubate for Complexation: Seal the container, protect it from light with aluminum foil, and stir the mixture at room temperature for 12-24 hours to allow for efficient complex formation.
-
Remove Organic Solvent: Gently heat the solution (to ~50°C) under vacuum (e.g., using a rotary evaporator) or a stream of nitrogen to remove the organic solvent.
-
Final Preparation: Adjust to the final desired volume with buffer. Filter the resulting clear, colored solution through a 0.22 µm filter to remove any un-complexed this compound. For a solid powder, the final solution can be lyophilized (freeze-dried).
Method 3: Solubilization via Nanoencapsulation (Nanoemulsion)
Nanoemulsions are kinetically stable oil-in-water dispersions with droplet sizes typically below 200 nm[8]. This compound is first dissolved in the oil phase, which is then dispersed in an aqueous phase using a surfactant and high-energy homogenization.
Protocol: Preparation of a this compound Nanoemulsion
-
Prepare Oil Phase: Dissolve this compound (e.g., 0.05% w/w) in a suitable carrier oil (e.g., medium-chain triglyceride oil)[14]. Gently warm and stir until fully dissolved.
-
Prepare Aqueous Phase: Dissolve a surfactant (e.g., Tween 80 or soy lecithin, 5-7% w/w) in deionized water or buffer[14].
-
Create Coarse Emulsion: Add the oil phase to the aqueous phase while stirring with a high-speed homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5-10 minutes. This will create a milky, coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 passes at >15,000 psi). This step is critical for reducing the droplet size to the nanometer scale and creating a translucent (or clear) nanoemulsion.
-
Characterization: Analyze the final nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument. A small particle size (<200 nm) and a low PDI (<0.3) indicate a uniform formulation.
-
Storage: Store the nanoemulsion in a sealed, light-protected container at 4°C. Nanoformulations generally offer improved stability against degradation[4][8].
References
- 1. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 6. [PDF] Recovery of this compound and proteins using aqueous solutions of surface-active compounds | Semantic Scholar [semanticscholar.org]
- 7. Solubilization and Stabilization of Macular Carotenoids by Water Soluble Oligosaccharides and Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preventing degradation of Bacterioruberin during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of bacterioruberin during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound extract is a brownish color instead of the expected vibrant red. What could be the cause?
A1: A brownish hue typically indicates degradation of this compound. The most common culprits are exposure to light, high temperatures, or oxygen. Carotenoids, including this compound, are highly susceptible to oxidation and isomerization when exposed to these elements.
Troubleshooting Steps:
-
Light Exposure: Ensure all extraction steps are performed in the dark or under amber-colored light.[1][2] Wrap all glassware and storage containers in aluminum foil.
-
Temperature: Avoid high temperatures during extraction and solvent evaporation. Perform extractions at room temperature (20–25 °C) or on ice.[1][3] If using a rotary evaporator, maintain a low water bath temperature.
-
Oxygen Exposure: The presence of oxygen can accelerate degradation.[4] Consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) for maximum protection. The addition of antioxidants can also mitigate oxidative damage.
Q2: The yield of this compound from my extraction is consistently low. How can I improve it?
A2: Low yields can result from incomplete cell lysis, inefficient solvent extraction, or degradation during the process.
Troubleshooting Steps:
-
Cell Lysis: For halophilic archaea like Haloferax mediterranei, osmotic shock can be an effective method for cell lysis. Suspending the cell pellet in a low-salt solvent or deionized water can promote cell rupture.[5]
-
Solvent Choice: The choice of solvent significantly impacts extraction efficiency. While ethanol and methanol are commonly used, a mixture of acetone and methanol (e.g., 7:3 v/v) can also be very effective.[6] For a more targeted approach, hydrophobic eutectic solvents (HES) have shown promising results with higher extraction yields compared to conventional solvents.[2][5]
-
Solid-to-Liquid Ratio (SLR): The ratio of biomass to solvent volume is crucial. An SLR of 0.1 g wet biomass per mL of solvent is a good starting point.[1][2][3]
-
Extraction Time and Agitation: Ensure adequate extraction time (e.g., 45-60 minutes) with constant, gentle agitation to maximize the contact between the solvent and the biomass.[1][2][3]
Q3: I am observing multiple peaks during HPLC analysis of my this compound extract. Are these impurities or isomers?
A3: It is common to find several isomers of this compound in an extract, with the all-trans isomer being the most abundant.[7] Cis-isomers such as 9-cis-BR and 13-cis-BR are also frequently detected.[2][8] The presence of other carotenoids like lycopene and β-carotene is also possible depending on the organism and culture conditions.[6] Degradation products will also appear as separate peaks. To minimize degradation-related peaks, follow the prevention strategies outlined in Q1.
Q4: How can I prevent the oxidation of this compound during long-term storage?
A4: For long-term storage, it is critical to protect the purified this compound from light, oxygen, and high temperatures.
Storage Recommendations:
-
Inert Atmosphere: Store the dried extract or solutions under an inert gas like nitrogen or argon.
-
Low Temperature: Store at -20°C or, for extended periods, at -80°C.[6]
-
Antioxidants: The addition of a synthetic antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) to the solvent can help prevent oxidation during storage.[6][8]
-
Solvent: If stored in solution, use a high-purity, degassed organic solvent.
Quantitative Data Summary
Table 1: Comparison of Solvents for this compound Extraction from Haloferax mediterranei
| Solvent System | Concentration | Extraction Yield (mg/g wet biomass) | Reference |
| Ethanol | Pure | ~0.25 | [1] |
| Tween® 20 (aqueous) | 182.4 mM | 0.37 ± 0.01 | [1] |
| Menthol:Levulinic Acid (HES) | 1:1 molar ratio | 5.16 ± 0.01 | [2] |
Table 2: Antioxidant Activity of this compound Extract (BRE) Compared to Standard Antioxidants
| Antioxidant | ABTS Assay (TEAC value) | FRAP Assay (μg TEAC/mL) |
| This compound Extract (BRE) | 2.3 | 4.62 |
| Trolox | 1.00 | 1.00 |
| Ascorbic Acid | 1.0 | 0.8 |
| Butylated Hydroxytoluene (BHT) | 0.98 | 0.2 |
| β-carotene | 0.9 | 1.90 |
| Lycopene | 1.1 | - |
| Astaxanthin | 0.3 | 0.2 |
| Data adapted from a study on Haloferax marinum extract.[8] |
Table 3: Thermal Stability of this compound Extract in Fish Oil
| Additive (Concentration) | Onset of Thermal Degradation (°C) |
| None (Control) | 262.21 |
| BHT (100 ppm) | 274.61 |
| This compound Extract (100 ppm) | 282.36 |
| This compound Extract (500 ppm) | 284.30 |
| This compound Extract (1000 ppm) | 299.91 |
| Data from a study on the protective effects of a this compound-rich extract on fish oil.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Haloferax mediterranei
This protocol is adapted from methodologies described in the literature.[1][2]
Materials:
-
Wet biomass of Haloferax mediterranei
-
Ethanol (96% or absolute)
-
Acetone
-
Methanol
-
Centrifuge and centrifuge tubes
-
Shaker or magnetic stirrer
-
Rotary evaporator (optional)
-
Aluminum foil
-
Amber glass vials for storage
Procedure:
-
Harvesting Cells: Centrifuge the cell culture to obtain a cell pellet. Discard the supernatant.
-
Solvent Preparation: Prepare the desired extraction solvent. A common and effective solvent is a mixture of acetone and methanol (7:3, v/v).
-
Extraction:
-
Resuspend the wet cell pellet in the extraction solvent at a solid-to-liquid ratio of 0.1 g/mL.
-
Protect the mixture from light by wrapping the container in aluminum foil.
-
Agitate the suspension at room temperature (20-25°C) for 45-60 minutes using a shaker or magnetic stirrer.
-
-
Separation:
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted this compound.
-
-
Solvent Evaporation (Optional):
-
If a concentrated extract is required, the solvent can be removed under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to prevent degradation.
-
-
Storage:
-
Store the final extract in amber glass vials under a nitrogen or argon atmosphere at -20°C or below.
-
Protocol 2: Analysis of this compound by HPLC
This protocol provides a general method for the analysis of this compound extracts.[6][8]
Materials:
-
This compound extract
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade dichloromethane
-
Ammonium acetate
-
Triethylamine
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the dried this compound extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile:dichloromethane:methanol (70:20:10 v/v/v) containing 20 mM ammonium acetate and 0.1% triethylamine is a good starting point.[6] Alternatively, 100% methanol can be used.[8]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection: Monitor the absorbance at the characteristic wavelengths for this compound, which are approximately 466 nm, 495 nm, and 528 nm.[6] A full spectrum scan from 300-600 nm is recommended.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify this compound and its isomers based on their retention times and characteristic UV-Vis spectra.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Bacterioruberin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of bacterioruberin and its isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound isomers.
1. Poor Resolution or Co-elution of Isomers
Question: My chromatogram shows poor separation between this compound isomers (e.g., all-trans, cis-isomers, monoanhydrothis compound, and bisanhydrothis compound). How can I improve the resolution?
Answer:
Poor resolution of this compound isomers is a common challenge due to their structural similarity. Here are several strategies to enhance separation:
-
Stationary Phase Selection:
-
C30 Columns: For carotenoid isomer separations, C30 columns are highly recommended and often considered the 'gold standard' due to their exceptional shape selectivity. If you are using a C18 column, switching to a C30 stationary phase can significantly improve the resolution of geometric isomers.
-
Column Efficiency: Ensure your column is not degraded. A loss of packing integrity can lead to peak broadening and poor resolution. If the column is old or has been used extensively, consider replacing it.[1]
-
-
Mobile Phase Optimization:
-
Solvent Strength: Adjusting the solvent strength of your mobile phase can alter selectivity. For reversed-phase HPLC of this compound, common mobile phases include mixtures of methanol, acetonitrile, and water.[2] Carefully modifying the gradient or isocratic composition can improve the separation of closely eluting isomers.
-
Mobile Phase Additives: The addition of small amounts of additives can influence the separation.
-
Acids (e.g., Formic Acid, Acetic Acid): These can protonate silanol groups on the stationary phase, reducing peak tailing for some compounds, and can also alter the polarity of the analytes, potentially improving separation.[3]
-
Triethylamine (TEA): TEA can also be used to mask silanol groups, which is particularly useful for basic compounds, though its effect on the neutral this compound molecule may be less pronounced.[3]
-
Ionic Liquids: Some ionic liquids have shown promise as mobile phase additives for enhancing the resolution of bioactive compounds.[3]
-
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be cautious as excessive heat can cause degradation of carotenoids.
-
-
Flow Rate: Optimizing the flow rate can improve efficiency. A lower flow rate generally allows for better separation but increases the analysis time.
2. Peak Tailing
Question: The peaks for my this compound isomers are showing significant tailing. What could be the cause and how do I fix it?
Answer:
Peak tailing can be caused by both chemical and physical issues within your HPLC system.
-
Chemical Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing. While this compound is largely non-polar, its hydroxyl groups can participate in these interactions.
-
Solution: Use a well-end-capped column or add a mobile phase additive like a buffer or an ion-pairing reagent to minimize these interactions.
-
-
-
Physical Causes:
-
Column Void: A void at the head of the column can cause peak distortion.[4] This can result from improper packing or dissolution of the silica at high pH.
-
Solution: Replace the column. To prevent this, always operate within the recommended pH range for your column and avoid sudden pressure shocks.[4]
-
-
Contamination: Contamination on the column or guard inlet can lead to peak tailing.
-
Solution: Flush the column with a strong solvent, backflush to waste if possible, or replace the guard column.[1]
-
-
Mismatched Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stationary phase for separating this compound isomers?
While C18 columns can be used, C30 columns are generally superior for the separation of carotenoid isomers , including those of this compound, due to their enhanced shape selectivity.
Q2: How can I prevent the degradation of this compound during HPLC analysis?
This compound, like other carotenoids, is susceptible to degradation from light, heat, and oxygen. To minimize degradation:
-
Protect from Light: Use amber vials or wrap vials in aluminum foil.
-
Control Temperature: Maintain a controlled column temperature and avoid excessive heating of the sample.
-
Deoxygenate Solvents: Degas your mobile phase to remove dissolved oxygen.
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your sample solvent, though be mindful of potential interference with your detection method.
Q3: My this compound peaks are splitting. What is the likely cause?
Peak splitting can be caused by several factors:
-
Contamination on the column or guard inlet. [1]
-
Injecting the sample in a solvent much stronger than the mobile phase. [1][5]
-
Co-elution with an interfering compound. [1]
-
A void or channel in the column packing. [4]
To troubleshoot, first try cleaning the column and ensuring your sample solvent is compatible with the mobile phase. If the problem persists, it may indicate a damaged column that needs replacement.
Q4: What are the typical mobile phases used for this compound separation?
Commonly used mobile phases for the reversed-phase HPLC of this compound and its isomers are gradients of:
-
Methanol and water[2]
-
Acetonitrile, methanol, and water
-
Sometimes with additives like formic acid or acetic acid to improve peak shape.[3]
Q5: At what wavelength should I monitor for this compound and its isomers?
This compound and its derivatives have characteristic absorption maxima between 460 nm and 530 nm.[6][7] A common detection wavelength is around 490 nm to 495 nm .[7][8] It is advisable to use a photodiode array (PDA) detector to record the full UV-Vis spectrum of each peak to aid in identification.
Data Presentation
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C30, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | Acetonitrile/Water (9:1, v/v) | Methanol with 0.1% Formic Acid |
| Mobile Phase B | Methylene Chloride | Methyl-tert-butyl ether (MTBE) |
| Gradient | 80-60% A in 20 min | 95-50% A in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | 494 nm | 490 nm |
| Column Temp. | 25 °C | 30 °C |
Note: These are example conditions and may require optimization for your specific application and instrument.
Experimental Protocols
Protocol 1: General HPLC Method for this compound Isomer Profiling
This protocol provides a starting point for the separation of this compound isomers.
-
Column: C30 reversed-phase column (e.g., 3 µm particle size, 4.6 x 150 mm).
-
Mobile Phase:
-
A: Methanol/Water (95:5, v/v) with 0.1% formic acid.
-
B: Methyl-tert-butyl ether (MTBE).
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient to 50% B
-
35-40 min: Hold at 50% B
-
40-45 min: Return to 5% B
-
45-55 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Photodiode array (PDA) detector, monitoring at 495 nm and collecting spectra from 300-600 nm.
-
Sample Preparation: Dissolve the extracted this compound in the initial mobile phase (or a compatible solvent like acetone) and filter through a 0.22 µm filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for poor isomer resolution.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Carotenoids in Haloarchaea Species from Atacama Saline Lakes by High Resolution UHPLC-Q-Orbitrap-Mass Spectrometry: Antioxidant Potential and Biological Effect on Cell Viability [mdpi.com]
Technical Support Center: Enhancing the Stability of Bacterioruberin in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of bacterioruberin in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C50 carotenoid pigment produced by halophilic archaea, which is responsible for their characteristic red or pink color.[1][2][3] It possesses potent antioxidant properties, exceeding those of common C40 carotenoids like β-carotene, due to its extended system of 13 conjugated double bonds.[1][3][4] This makes it a promising bioactive compound for pharmaceutical, cosmetic, and nutraceutical applications.[5][6][7] However, like other carotenoids, this compound is highly susceptible to degradation by factors such as light, heat, oxygen, and unfavorable pH, leading to a loss of its beneficial properties and color.[5][8] Its poor water solubility and chemical lability also present significant formulation challenges.[5]
Q2: What are the primary factors that cause this compound degradation in formulations?
The primary factors leading to the degradation of this compound in formulations include:
-
Oxidation: Due to its highly unsaturated structure, this compound is prone to oxidation, especially in the presence of oxygen and free radicals.[4][8]
-
Light Exposure: Light, particularly in the UV spectrum, can induce photodegradation and isomerization of this compound.[9][10][11]
-
Elevated Temperatures: Heat accelerates the rate of chemical degradation and oxidation.[4][8][11]
-
pH: Extreme pH values can negatively impact the stability of this compound. While specific data for this compound is limited, carotenoids generally exhibit better stability in the neutral pH range.
Q3: What are the most effective strategies to enhance the stability of this compound?
The most effective strategies focus on protecting the this compound molecule from pro-degradative factors. These include:
-
Encapsulation: This is a primary strategy to improve stability. Encapsulating this compound within a protective matrix can shield it from light, oxygen, and other destabilizing agents. Common encapsulation systems include:
-
Nanoemulsions (Oil-in-Water): this compound's lipophilic nature makes it suitable for incorporation into the oil phase of nanoemulsions, which can enhance its stability and dispersibility in aqueous systems.
-
Liposomes and Archaeosomes: These lipid-based nanovesicles can encapsulate this compound within their lipid bilayers, offering protection and potentially improving bioavailability.[5][12] Archaeosomes, derived from the lipids of archaea, have shown exceptional stability.[12]
-
-
Use of Antioxidants: Incorporating other antioxidants into the formulation can help to scavenge free radicals and reduce the oxidative degradation of this compound.
-
Control of Environmental Conditions: Storing formulations in the dark, at reduced temperatures, and under an inert atmosphere (e.g., nitrogen) can significantly slow down degradation.
Q4: How can I monitor the stability of this compound in my formulation?
The stability of this compound can be monitored by quantifying its concentration over time under specific storage conditions. The most common analytical method is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD), typically monitoring at this compound's maximum absorbance wavelength (around 490-494 nm).[13][14] A decrease in the peak area corresponding to this compound over time indicates degradation.
Troubleshooting Guides
Issue 1: Rapid Color Fading of the this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect from Light: Store the formulation in opaque or amber-colored containers. Conduct all experimental manipulations under low-light conditions or using red light filters. 2. Incorporate a UV Blocker: If applicable to the formulation, consider adding a pharmaceutically or cosmetically acceptable UV-absorbing agent to the formulation. |
| Oxidation | 1. Deoxygenate the Formulation: Before sealing the container, sparge the formulation and the headspace with an inert gas like nitrogen or argon to remove oxygen. 2. Add Antioxidants: Incorporate antioxidants into the formulation. For oil-based systems, consider lipophilic antioxidants like alpha-tocopherol. For aqueous systems, ascorbic acid or its derivatives can be effective. 3. Use Chelating Agents: Traces of metal ions can catalyze oxidation. Adding a chelating agent like EDTA can help to sequester these ions. |
| Thermal Degradation | 1. Optimize Storage Temperature: Store the formulation at a lower temperature. Refrigeration (2-8°C) is often recommended. Avoid freeze-thaw cycles unless the formulation is designed for it, as this can disrupt encapsulated systems. 2. Assess Heat Stability During Processing: If the formulation process involves heating, minimize the duration and temperature of heat exposure. |
Issue 2: Poor Incorporation or Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Steps |
| Inadequate Solubility in the Carrier | 1. Optimize the Oil Phase (for nanoemulsions): Test different food-grade oils (e.g., medium-chain triglycerides, olive oil) to find one that best solubilizes this compound. 2. Optimize Lipid Composition (for liposomes): The choice of phospholipids is crucial. The drug-to-lipid ratio is a key parameter to optimize for efficient encapsulation.[15] Experiment with different lipid combinations (e.g., varying the cholesterol content) to improve this compound's partitioning into the bilayer.[16] |
| Incorrect Formulation Parameters | 1. Adjust Surfactant/Emulsifier Concentration: The concentration of surfactants or emulsifiers is critical for the formation and stability of nanoemulsions and liposomes. Titrate the concentration to find the optimal level that results in the smallest particle size and highest encapsulation efficiency. 2. Optimize Homogenization/Sonication Parameters: For nanoemulsions, adjust the pressure, number of passes (for high-pressure homogenization), or sonication time and amplitude to achieve the desired particle size and encapsulation. For liposomes, ensure the extrusion or sonication process is performed above the phase transition temperature of the lipids.[16] |
| Precipitation of this compound | 1. Ensure Complete Initial Solubilization: Before forming the emulsion or liposomes, ensure that the this compound is fully dissolved in the organic solvent or oil phase. Gentle heating or sonication can aid in this process. 2. Avoid Supersaturation: Do not exceed the solubility limit of this compound in the carrier system. Determine the optimal loading concentration through experimentation. |
Issue 3: Physical Instability of the Formulation (e.g., Creaming, Coalescence, Aggregation)
| Potential Cause | Troubleshooting Steps |
| Inadequate Emulsifier/Stabilizer | 1. Select an Appropriate Emulsifier: The choice of emulsifier is critical and depends on the oil and aqueous phases. Consider the required Hydrophile-Lipophile Balance (HLB) for your system. 2. Incorporate a Stabilizer: For emulsions, adding a stabilizer like a hydrocolloid (e.g., xanthan gum, gum arabic) to the aqueous phase can increase the viscosity and prevent creaming or sedimentation. |
| Droplet/Vesicle Aggregation | 1. Optimize Zeta Potential: For nanoemulsions and liposomes, a sufficiently high absolute zeta potential (typically > |
| Ostwald Ripening (in emulsions) | 1. Use a Combination of Oils: Including a small amount of a highly water-insoluble oil (e.g., long-chain triglycerides) in the oil phase can reduce the Ostwald ripening rate. |
Data Presentation
Table 1: Thermal and Oxidative Stability of this compound-Rich Haloarchaeal Extract (HAE) in Fish Oil
| Formulation | Degradation Temperature Onset (°C) | Peroxide Value (meq O2/kg) after 96h at 55°C |
| Fish Oil (Control) | 262.21 | ~35 |
| Fish Oil + 50 ppm HAE | 263.95 | ~30 |
| Fish Oil + 100 ppm HAE | 282.36 | ~25 |
| Fish Oil + 500 ppm HAE | 284.30 | ~15 |
| Fish Oil + 1000 ppm HAE | 299.91 | ~18 |
| Fish Oil + 100 ppm BHT | 274.61 | ~20 |
| Data adapted from a study on the thermal and oxidative stabilities of fish oil.[4] |
Table 2: Photodegradation Kinetics of this compound
| Condition | Kinetic Model | Rate Constant (k) | Reference |
| Light Exposure | First-Order | 0.0029 h⁻¹ | [9] |
| This data suggests that the degradation of this compound under light follows a first-order kinetic model.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
-
Oil Phase Preparation: Dissolve a known concentration of this compound in a suitable food-grade oil (e.g., medium-chain triglycerides). Add a lipophilic emulsifier (e.g., sorbitan monooleate - Span 80) to the oil phase and stir until fully dissolved. Gentle heating may be applied to facilitate dissolution.
-
Aqueous Phase Preparation: Dissolve a hydrophilic emulsifier (e.g., polysorbate 80 - Tween 80) in deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes.
-
Nanoemulsion Formation: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for a specific number of cycles (e.g., 3-5 passes) at a defined pressure (e.g., 100 MPa). Alternatively, sonicate the coarse emulsion using a probe sonicator.
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess colloidal stability.
-
Calculate the encapsulation efficiency (see Protocol 3).
-
Protocol 2: Preparation of this compound-Loaded Liposomes/Archaeosomes
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., a mixture of phosphatidylcholine and cholesterol, or total archaeolipids) and this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[12]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[17]
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency (see Protocol 3).
-
Protocol 3: Determination of this compound Encapsulation Efficiency
-
Separation of Free this compound:
-
Centrifuge the nanoemulsion or liposome suspension using a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles/liposomes while allowing free this compound to pass through.
-
-
Quantification of Free this compound:
-
Measure the concentration of this compound in the filtrate using HPLC-UV/Vis at its maximum absorbance wavelength.
-
-
Quantification of Total this compound:
-
Disrupt a known volume of the original (un-centrifuged) formulation by adding a suitable solvent (e.g., methanol or a chloroform:methanol mixture) to release the encapsulated this compound.
-
Measure the total concentration of this compound in the disrupted sample using HPLC-UV/Vis.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
Mandatory Visualizations
Caption: Oxidative and isomeric degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound formulation instability.
References
- 1. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (C50 Carotenoid): Nutritional and Biomedical Potential of a Microbial Pigment [mdpi.com]
- 3. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Stability of carotenoid pigments in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Nebulized this compound/Astaxanthin-Loaded Nanovesicles: Antitumoral Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
- 16. benchchem.com [benchchem.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
Technical Support Center: Enhancing Bacterioruberin Production in Halobacterium salinarum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Halobacterium salinarum to produce the C50 carotenoid, bacterioruberin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.
Problem 1: Low this compound Yield
Q: Why is the this compound yield from my H. salinarum culture lower than expected?
A: Several factors can contribute to low this compound production. Consider the following potential causes and troubleshooting steps:
-
Suboptimal Growth Conditions: H. salinarum requires specific conditions for optimal growth and pigment production. Verify and optimize the following parameters:
-
Temperature: The optimal temperature for this compound production is typically around 37-42°C.[1][2]
-
Salinity: H. salinarum is an extreme halophile and requires high salt concentrations. The optimal NaCl concentration for this compound production can vary but is generally high.[4][5]
-
Aeration: Adequate aeration is crucial for cell growth. Ensure sufficient agitation (e.g., 150-200 rpm) and an appropriate culture volume to flask volume ratio to allow for good oxygen exchange.[1][3][6]
-
Light: Light intensity can influence carotenoid production. While some studies suggest light can enhance production, others perform experiments in the dark to avoid confounding factors.[1][7] An optimal light intensity of 6300 lux has been reported for bacteriorhodopsin production, a related pigment.[1]
-
-
Nutrient Limitation: The composition of the culture medium significantly impacts this compound synthesis.
-
Competition with Bacteriorhodopsin Synthesis: this compound and bacteriorhodopsin share a common precursor, lycopene.[10][11] Under certain conditions, such as low oxygen, the synthesis of bacteriorhodopsin is favored, which can reduce the availability of precursors for this compound production.[7][12]
-
Inhibitory Metabolites: The accumulation of metabolic byproducts during cultivation can inhibit growth and pigment production.[3][13]
Problem 2: Inefficient this compound Extraction
Q: I am having difficulty efficiently extracting this compound from my H. salinarum cell pellet. What can I do?
A: Inefficient extraction can lead to an underestimation of your yield. Here are some tips to improve your extraction protocol:
-
Cell Lysis: Ensure complete cell lysis to release the intracellular pigments. Due to the high salt concentration within H. salinarum, osmotic shock by resuspending the cell pellet in a low-salt buffer or distilled water can be an effective lysis method.
-
Solvent System: this compound is a nonpolar molecule and requires organic solvents for efficient extraction.[14]
-
Complete Extraction: Repeat the extraction process with fresh solvent until the cell pellet appears white, indicating that all pigments have been removed.[15]
-
Protection from Degradation: Carotenoids are sensitive to light and oxidation.
-
Perform the extraction procedure in dim light or cover your tubes with aluminum foil.
-
Work quickly and keep samples on ice when possible.
-
Evaporate the solvent under a stream of nitrogen to prevent oxidation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the key genes involved in the this compound biosynthesis pathway?
A1: The this compound biosynthesis pathway starts from the precursor geranylgeranyl diphosphate (GGPP). Key enzymes and their corresponding genes include:
-
Phytoene synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form phytoene.
-
Phytoene desaturase (CrtI): Converts phytoene to lycopene through a series of desaturation reactions.
-
Lycopene elongase (Lye): This is the committed step in this compound biosynthesis, converting lycopene to C50 carotenoids.[7][12]
Q2: How can I quantify the amount of this compound in my extract?
A2: Spectrophotometry is a common method for quantifying this compound.
-
After extraction, the solvent is typically evaporated, and the pigment is resuspended in a known volume of a suitable solvent like acetone or ethanol.
-
The absorbance of the solution is measured at the maximum absorption wavelength for this compound, which is around 497 nm.[7]
-
The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The extinction coefficient for this compound in acetone has been reported as E = 141 mM⁻¹ cm⁻¹.[7]
High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantification and to separate different carotenoids in the extract.[7][16]
Q3: Is there a way to genetically engineer H. salinarum for higher this compound production?
A3: Yes, genetic engineering can be a powerful strategy. As mentioned earlier, deleting the bop gene to prevent bacteriorhodopsin formation is a proven method to significantly increase this compound levels.[7][12] Overexpression of key enzymes in the this compound biosynthesis pathway, such as lycopene elongase (lye), could also potentially enhance production.
Quantitative Data Summary
The following tables summarize quantitative data on this compound and related carotenoid production under various conditions as reported in the literature.
Table 1: Effect of Genetic Modification on Carotenoid Composition
| Strain | Genotype | Total Carotenoids (% of wild type) | This compound (% of total carotenoids) | Reference |
| Wild Type | - | 100 | ~3 | [7] |
| Δbop | bop gene deleted | ~150 | ~77 | [7] |
Table 2: Influence of Culture Conditions on Carotenoid/Bacteriorhodopsin Production
| Parameter | Condition | Product | Yield | Reference |
| Temperature | 39 °C | Bacteriorhodopsin | 196 mg/L | [1] |
| Agitation | 150 rpm | Bacteriorhodopsin | 196 mg/L | [1] |
| Light Intensity | 6300 lux | Bacteriorhodopsin | 196 mg/L | [1] |
| Nitrogen Source | Peptone from meat | Bacteriorhodopsin | 196 mg/L | [1] |
| Cultivation Mode | Fed-batch with adsorbent | Bacteriorhodopsin | 1750 mg/L | [13] |
| Carbon Source | Glucose (10 g/L) | This compound | - | [8] |
| Nitrogen Source | Tryptone (15 g/L) | This compound | - | [8] |
Note: Some studies focus on the closely related bacteriorhodopsin, but the optimal conditions for its production can provide a good starting point for optimizing this compound synthesis due to the shared pathway precursors.
Experimental Protocols
Protocol 1: Cultivation of Halobacterium salinarum
-
Medium Preparation: Prepare a suitable culture medium such as Complete Medium (CM). A typical CM recipe includes NaCl, MgSO4·7H2O, KCl, Na-citrate, CaCl2, tryptone, and yeast extract.[17] Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh starter culture of H. salinarum.
-
Incubation: Incubate the culture at 37-42°C with shaking at 150-200 rpm.[1][3] Protect the culture from excessive light unless investigating its specific effects.
-
Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD600).
Protocol 2: Extraction and Quantification of this compound
-
Cell Harvesting: Harvest the cells from the culture by centrifugation (e.g., 12,500 x g for 15 minutes).[7]
-
Washing: Wash the cell pellet with a salt solution that matches the salinity of the growth medium to remove any residual medium components. Centrifuge again to collect the washed cells.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in an acetone:methanol (7:3, v/v) mixture.[15]
-
Vortex or shake vigorously to ensure complete extraction of the pigments.
-
Centrifuge to pellet the cell debris.
-
Carefully collect the supernatant containing the pigments.
-
Repeat the extraction with fresh solvent until the pellet is colorless.
-
-
Solvent Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas.[7]
-
Quantification:
Visualizations
References
- 1. High production of bacteriorhodopsin from wild type Halobacterium salinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized production of this compound from "Haloferax marinum" using one-factor-at-a-time and central composite design approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Growth and Carotenoid Production by Haloferax mediterranei Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. High-effective cultivation of Halobacterium salinarum providing with bacteriorhodopsin production under controlled stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
Technical Support Center: Purification of Bacterioruberin from Crude Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bacterioruberin from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a C50 carotenoid pigment, which is a class of tetraterpenoids.[1][2][3] It is primarily synthesized by halophilic archaea, which are microorganisms that thrive in high-salt environments.[2][4][5] Its significance lies in its potent antioxidant properties, which are attributed to its long chain of 13 conjugated double bonds.[2][5][6] This unique structure gives it superior scavenging activity against free radicals compared to more common C40 carotenoids like β-carotene.[5] These properties make this compound a compound of interest for applications in the pharmaceutical, cosmetic, and food industries.[4][5][7]
Q2: What are the common sources for this compound extraction?
A2: The primary natural sources of this compound are extremely halophilic archaea.[4][5] Genera known to produce significant amounts of this compound include Haloferax, Halorubrum, Halobacterium, and Natronococcus.[4][7][8] Some bacteria, such as certain species of Arthrobacter, have also been found to produce C50 carotenoids, including this compound.[9]
Q3: What are the key steps in the purification of this compound?
A3: The typical workflow for this compound purification involves the following key stages:
-
Cell Culture and Harvest: Culturing the microorganism (e.g., Haloferax mediterranei) under optimal conditions to maximize this compound production, followed by harvesting the cell biomass, usually by centrifugation.[1][10]
-
Extraction: Disrupting the cells and extracting the pigments using organic solvents. Common solvent systems include acetone:methanol mixtures.[1][11]
-
Purification: Separating this compound from other lipids, proteins, and carotenoids. This is often achieved through chromatographic techniques like Thin-Layer Chromatography (TLC) or column chromatography.[1][7][9]
-
Analysis and Quantification: Identifying and quantifying the purified this compound using methods such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[1][4][8]
Q4: How can I identify and quantify this compound in my sample?
A4: this compound can be identified and quantified using several analytical techniques:
-
UV-Vis Spectrophotometry: this compound exhibits a characteristic three-fingered absorption spectrum with maxima typically around 460-470 nm, 490-495 nm, and 520-530 nm in solvents like methanol or acetone.[7][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector can separate this compound from its isomers and other carotenoids, with identification based on retention time and the characteristic UV-Vis spectrum.[1]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides the molecular weight of the compound (around 741.1 g/mol ), confirming the identity of this compound.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of the purified this compound.[4][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound yield in crude extract | 1. Suboptimal cell culture conditions. 2. Incomplete cell lysis during extraction. 3. Inefficient extraction solvent. 4. Degradation of this compound during extraction. | 1. Optimize culture parameters such as salinity, temperature, pH, and nutrient composition.[10] 2. Ensure thorough cell disruption. For halophiles, repeated freeze-thaw cycles in the presence of the extraction solvent can be effective.[11] 3. Use a mixture of polar organic solvents like acetone and methanol (e.g., 7:3 v/v) for efficient extraction.[1][11] 4. Perform extraction steps protected from light and at reduced temperatures to minimize degradation.[4][12] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help.[11] |
| Crude extract is contaminated with proteins | Co-extraction of proteins with the pigments. | A protein precipitation step can be introduced. After the initial extraction, adding a solvent like ethanol can precipitate the proteins, which can then be removed by centrifugation.[13] |
| Poor separation of this compound on TLC or column chromatography | 1. Inappropriate solvent system (mobile phase). 2. Overloading the chromatography medium. 3. Presence of multiple this compound isomers. | 1. For TLC, a common mobile phase is a mixture of acetone and n-heptane (e.g., 50:50 v/v).[1] For column chromatography, a gradient elution with chloroform and acetone may be effective.[9] 2. Reduce the amount of crude extract applied to the TLC plate or column. 3. This is expected, as this compound exists as several geometric isomers (e.g., all-trans, 9-cis, 13-cis).[4] These may appear as closely spaced bands or peaks. Further purification by preparative HPLC may be necessary to isolate a specific isomer. |
| This compound degrades during purification or storage | Exposure to light, heat, or oxygen. | 1. Work in a dimly lit environment or use amber-colored glassware. 2. Keep samples on ice or at reduced temperatures whenever possible. 3. Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below).[1] Dissolving in a suitable solvent with an antioxidant can also improve stability. |
| Difficulty in achieving crystallization of purified this compound | 1. Presence of impurities. 2. Inappropriate solvent for crystallization. | 1. Ensure high purity of the this compound sample using multiple chromatographic steps. 2. While direct crystallization of this compound is not extensively documented in the provided results, general principles for carotenoid crystallization can be applied. This often involves dissolving the purified compound in a minimal amount of a good solvent and then slowly adding a poor solvent to induce precipitation. This process is highly empirical and requires optimization. |
Quantitative Data Summary
Table 1: Extraction Yields of this compound from Haloferax mediterranei
| Extraction Method | Solvent System | Yield (mg/g wet biomass) | Reference |
| Conventional Solvent Extraction | Ethanol | ~0.76 | [4] |
| Surfactant-based Extraction | Aqueous Tween® 20 (182.4 mM) | 0.37 ± 0.01 | [13] |
| Hydrophobic Eutectic Solvent | Menthol:Levulinic Acid | 5.16 ± 0.01 | [4] |
Table 2: Chromatographic Conditions for this compound Purification and Analysis
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
| Thin-Layer Chromatography (TLC) | Silica gel | Acetone:n-heptane (50:50, v/v) | Separation of pigments in crude extract | [1] |
| Column Chromatography | Silica gel | Chloroform:acetone gradient (5:1, 3:1, 1:1, v/v) followed by 100% methanol | Fractionation of crude extract | [9] |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase column | Isocratic 100% methanol | Analysis and quantification of purified this compound | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Halophilic Archaea
-
Cell Harvesting: Centrifuge the cell culture (e.g., Haloferax mediterranei) at 12,300 x g for 5 minutes to obtain a cell pellet.[1]
-
Solvent Preparation: Prepare an extraction solvent mixture of acetone and methanol in a 7:3 volume ratio.[1][11] For enhanced stability, 0.1% (w/v) butylated hydroxytoluene (BHT) can be added.[11]
-
Extraction: Resuspend the cell pellet in the prepared extraction solvent. Stir the suspension until the pellet turns white, indicating that the pigments have been extracted.[1] This process should be carried out in the dark to prevent photodegradation.
-
Clarification: Centrifuge the suspension at a higher speed (e.g., 18,500 x g) for 10 minutes to pellet the cell debris.[1]
-
Collection: Carefully collect the supernatant, which contains the crude this compound extract.
-
Concentration: Evaporate the solvent from the supernatant using a rotary evaporator or under a stream of nitrogen.
-
Storage: Store the dried crude extract at -20°C in the dark.[1]
Protocol 2: Purification of this compound by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the dried crude extract in a minimal volume of the mobile phase (e.g., acetone:n-heptane 50:50 v/v).[1]
-
TLC Plate Preparation: Obtain a silica gel TLC plate.[1]
-
Spotting: Carefully spot the dissolved extract onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
-
Visualization and Collection: Multiple colored bands will appear. The prominent pink/red bands correspond to this compound and its derivatives. Scrape the desired band from the plate.[1]
-
Elution: Dissolve the scraped silica in a suitable solvent like methanol to elute the purified pigment.[1]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove the silica particles.[1] The resulting solution contains the purified this compound.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting flow for this compound purification.
References
- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, Identification, and Properties of a Novel Carotenoid Produced by Arthrobacter sp. QL17 Isolated from Mount Qomolangma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
Technical Support Center: Scaling Up Bacterioruberin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up bacterioruberin production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
1. Low this compound Yield
Low yield is a primary obstacle in the large-scale production of this compound.[1][2] Several factors can contribute to this issue. The following sections provide potential causes and solutions.
1.1. Suboptimal Culture Conditions
The growth of haloarchaea and this compound synthesis are highly dependent on environmental parameters.[3][4][5]
Possible Cause: Incorrect pH, temperature, or salinity.
Solution: Optimize the culture conditions. The optimal ranges can vary between different strains.[4] A systematic approach using One-Factor-at-a-Time (OFAT) followed by Response Surface Methodology (RSM) is recommended for determining the ideal conditions for your specific strain.[3][4]
Table 1: Reported Optimal Culture Conditions for this compound Production
| Parameter | Organism | Reported Optimal Value/Range | Reference |
| Temperature | Haloferax mediterranei | 36.51 - 36.81 °C | [4] |
| pH | Haloferax mediterranei | 8.20 - 8.96 | [4] |
| Salinity (NaCl) | Haloferax mediterranei | 12.03% - 15.01% (w/v) | [4] |
| Salinity (NaCl) | Halorubrum ruber MBLA0099 | 20% - 22.5% (w/v) | [3] |
| Salinity (NaCl) | "Haloferax marinum" MBLA0078 | 15% (w/v) | [6] |
Possible Cause: Inadequate Carbon and Nitrogen Sources.
Solution: The type and concentration of carbon and nitrogen sources significantly impact this compound production.[2][3]
-
Carbon Source: Glucose is often a suitable carbon source for this compound production.[1][2] Combining different carbon sources, such as glucose and starch, can lead to diauxic growth and increased biomass and this compound productivity.[1][2]
-
Nitrogen Source: Yeast extract and tryptone have been shown to be effective nitrogen sources.[2] The optimal carbon-to-nitrogen (C/N) ratio should be determined experimentally.
Table 2: Effect of Carbon and Nitrogen Sources on this compound Production
| Organism | Carbon Source | Nitrogen Source | Effect on Production | Reference |
| Halorubrum sp. HRM-150 | Glucose (10 g/L) | Tryptone (15 g/L) | Favorable for production | [2] |
| Halorubrum sp. HRM-150 | Glucose and Starch | - | Increased biomass and productivity | [2] |
| "Haloferax marinum" MBLA0078 | Glucose (0.1% w/v) | Fish peptone (0.1% w/v) | Highest carotenoid production | [6] |
| Arthrobacter agilis NP20 | Whey-based medium | Yeast extract (0.5%) | Cost-effective production | [7] |
Possible Cause: Insufficient Aeration and Agitation.
Solution: Adequate aeration and agitation are crucial for cell growth and, consequently, this compound production. Optimal dissolved oxygen (DO) levels should be maintained. For instance, in a 7-L laboratory-scale fermenter, maintaining DO concentrations at >60% saturation was found to be beneficial.[3] The optimal agitation speed should be determined for your specific fermenter setup.
1.2. Inefficient Extraction
The choice of extraction solvent and method significantly affects the recovery of this compound from the biomass.
Possible Cause: Use of an inappropriate extraction solvent.
Solution: A variety of organic solvents can be used for this compound extraction, including methanol, acetone, and ethanol.[6][7][8] Recent studies have also explored more sustainable and "green" solvents.
-
Conventional Solvents: Methanol has been commonly used for complete cell bleaching and extraction.[7]
-
Eco-friendly Alternatives: Aqueous solutions of non-ionic surfactants like Tween® 20 and bio-based solvents like gamma-valerolactone (GVL) have shown promise for efficient extraction.[8][9] Hydrophobic eutectic solvents (HES), such as a mixture of menthol and levulinic acid, have also demonstrated improved extraction yields compared to ethanol.[10]
Table 3: Comparison of Solvents for this compound Extraction
| Solvent | Organism | Extraction Yield | Reference |
| Methanol | Arthrobacter agilis NP20 | Effective for complete bleaching | [7] |
| Tween® 20 (aqueous solution) | Haloferax mediterranei | 0.37 ± 0.01 mg/g wet biomass | [8] |
| Gamma-Valerolactone (GVL) | Halobacterium salinarum R1 | Selected for its ability to recover this compound | [9] |
| Menthol:Levulinic acid (HES) | Haloferax mediterranei | 4-fold improvement over ethanol | [10] |
2. Product Instability
This compound, like other carotenoids, can be susceptible to degradation.
Possible Cause: Exposure to light, high temperatures, or unfavorable pH.
Solution: Protect the this compound extract from degradation by:
-
Light: Conduct extraction and storage in the dark or under amber light to prevent photo-degradation.[8]
-
Temperature: While this compound is relatively stable, prolonged exposure to high temperatures can cause degradation.[9][11] Store extracts at low temperatures (-20°C is common).[7]
-
pH: Extreme pH values can affect the stability of carotenoids.[12] It is advisable to maintain the pH of the extract within a neutral to slightly alkaline range.
3. High Production Costs
The cost of the culture medium can be a significant barrier to scaling up production.[7]
Possible Cause: Use of expensive, defined media components.
Solution: Explore the use of cost-effective, readily available substrates.
-
Agro-industrial by-products: Cheese whey, molasses, and corn steep liquor have been successfully used to cultivate microorganisms for carotenoid production.[7] A whey-based medium was shown to be significantly cheaper than a standard Bacto marine broth medium for producing this compound from Arthrobacter agilis.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for optimizing this compound production?
A1: A common and effective workflow involves a two-stage optimization process:
-
One-Factor-at-a-Time (OFAT): This initial screening method helps identify the most influential factors (e.g., specific carbon and nitrogen sources, pH, temperature, salinity) on this compound production.
-
Response Surface Methodology (RSM): Following OFAT, RSM, often using a central composite design (CCD), is employed to study the interactions between the significant factors and determine their optimal levels for maximizing yield.[3][4]
Q2: What is the biosynthetic pathway of this compound?
A2: this compound is a C50 carotenoid synthesized from the C5 precursor isopentenyl pyrophosphate (IPP) via the mevalonate (MVA) pathway. IPP and its isomer dimethylallyl diphosphate (DMAPP) are condensed to form intermediates, eventually leading to the C40 carotenoid lycopene. Lycopene is then elongated by the addition of two C5 units to form the C50 backbone of this compound.[1][13]
Q3: What are the key steps in a typical experimental protocol for this compound production and quantification?
A3: A general protocol involves cultivation, extraction, and quantification.
Experimental Protocols
Protocol 1: Cultivation of Halorubrum ruber MBLA0099 for this compound Production (Adapted from[3])
-
Seed Culture Preparation:
-
Prepare a liquid medium (e.g., ATCC 1176) in a 50-mL conical tube.
-
Inoculate with a single colony of Hrr. ruber MBLA0099.
-
Incubate for 2 days at 37°C with shaking at 200 rpm.
-
-
Main Culture:
-
Prepare the main culture medium in an Erlenmeyer flask (e.g., 80 mL in a 200-mL flask).
-
Inoculate with 1% (v/v) of the seed culture.
-
Incubate under optimized conditions (e.g., 37°C, 200 rpm) for the predetermined optimal time (e.g., 6 days) to reach peak production.
-
Protocol 2: Extraction of this compound (Adapted from[6][7])
-
Cell Harvesting: Centrifuge the culture at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis (Optional but recommended): The cell pellet can be subjected to freeze-thaw cycles to aid in cell lysis.
-
Solvent Extraction:
-
Resuspend the cell pellet in a suitable organic solvent (e.g., methanol).
-
Incubate for a sufficient time (e.g., 2 hours) until the cells are completely bleached. Protect the mixture from light.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cell debris.
-
-
Collection: Carefully collect the supernatant containing the this compound extract.
Protocol 3: Quantification of Total this compound by UV-Vis Spectrophotometry (Adapted from[6])
-
Sample Preparation: Evaporate the solvent from the extract and redissolve the residue in a known volume of methanol.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the maximum absorption wavelength for this compound, which is approximately 494 nm.
-
Calculation: Calculate the total carotenoid content using the following formula: Carotenoid production (mg/L) = (A₄₉₄ / 2660) x 10⁴ Where A₄₉₄ is the absorbance at 494 nm, and 2660 is the extinction coefficient (ε) of a 1% solution.
Protocol 4: Quantification and Identification by HPLC (Adapted from[14][15])
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: An isocratic mobile phase of 100% methanol is often used.
-
Detection: Use a photodiode array (PDA) or UV-Vis detector set to monitor the absorbance at approximately 490 nm.
-
Identification: Identify this compound and its isomers based on their characteristic retention times and UV-visible absorption spectra (peaks around 469, 494, and 526 nm).[15] Mass spectrometry (MS) can be coupled with HPLC for definitive identification.
-
Quantification: Quantify the concentration of this compound by comparing the peak area to a standard curve of a known carotenoid, such as astaxanthin, if a pure this compound standard is unavailable.[14]
References
- 1. journals.asm.org [journals.asm.org]
- 2. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Growth and Carotenoid Production by Haloferax mediterranei Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 9. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Bacterioruberin recovery from biomass.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of bacterioruberin recovery from biomass.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction, purification, and quantification of this compound.
1. Low this compound Yield
-
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low this compound yield can stem from several factors throughout the experimental process. Here's a breakdown of potential causes and solutions:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While traditional methods use organic solvents like acetone, methanol, or a chloroform/methanol mixture, recent studies have shown promising results with alternative, greener solvents.[1] For instance, aqueous solutions of non-ionic surfactants like Tween® 20 have been effective in simultaneously releasing this compound and proteins.[2][3][4][5] Bio-based solvents such as gamma-valerolactone (GVL) also present a sustainable and efficient option.[1][6] Consider screening a variety of solvents with different polarities to find the optimal one for your specific biomass.
-
Inefficient Cell Lysis: this compound is located within the cell membrane of halophilic archaea.[4] Inefficient disruption of the cell wall will significantly limit the release of the pigment. The choice of solvent can influence cell lysis; for example, the presence of water in the extraction medium can promote cell rupture due to osmotic pressure changes in halophilic archaea.[1] Mechanical methods such as sonication or bead beating can be used prior to or during solvent extraction to enhance cell disruption.
-
Incorrect Solid-to-Liquid Ratio (SLR): The ratio of biomass to solvent volume is a key parameter. An SLR that is too high may result in incomplete extraction, while a ratio that is too low can lead to diluted extracts that are difficult to process. Optimization of the SLR is crucial and should be determined empirically for your specific protocol.[6][7]
-
Suboptimal Extraction Time and Temperature: Extraction is a time-dependent process, but prolonged exposure to high temperatures can lead to degradation of the pigment. It's important to determine the optimal extraction time that maximizes yield before degradation becomes significant. Most extractions are performed at room temperature to preserve the integrity of this compound.[2][4]
-
Inadequate Agitation: Proper mixing is essential to ensure maximum contact between the biomass and the solvent. Constant and adequate agitation, for example, using a vertical rotator or shaker, can significantly improve extraction efficiency.[2][4][6]
-
2. Co-extraction of Contaminants
-
Question: My this compound extract is contaminated with other cellular components, particularly proteins. How can I improve the purity of my extract?
-
Answer: Co-extraction of proteins and other biomolecules is a common challenge. Here are some strategies to enhance the purity of your this compound extract:
-
Solvent System Modification: The choice of solvent not only affects the yield but also the purity of the extract. Hydrophobic eutectic solvents (HES) have been investigated as a means to selectively extract nonpolar pigments like this compound.[8]
-
Sequential Extraction: A multi-step extraction process can be employed to separate different classes of molecules. For instance, an initial extraction with a polar solvent could remove some of the water-soluble proteins before proceeding with a less polar solvent for this compound extraction.
-
Post-Extraction Purification:
-
Protein Precipitation: If proteins are co-extracted, they can be precipitated out of the solution. One effective method is to use an antisolvent like ethanol. Adding ethanol to the extract can cause the proteins to precipitate, allowing for their separation by centrifugation, leaving the this compound in the supernatant.[2][3][4][5]
-
Chromatography: For high-purity this compound, chromatographic techniques are often necessary. Thin-layer chromatography (TLC) can be used for small-scale purification.[4] For larger quantities and higher resolution, column chromatography or high-performance liquid chromatography (HPLC) are more suitable.
-
-
3. This compound Degradation
-
Question: I am observing a loss of color in my this compound extracts, suggesting degradation. What conditions should I be mindful of to ensure the stability of the pigment?
-
Answer: this compound, like other carotenoids, is susceptible to degradation. To maintain its stability, consider the following:
-
Light Exposure: this compound is light-sensitive. All extraction and purification steps should be performed in the dark or under amber light to prevent photo-oxidation.[2][4][6]
-
Oxygen Exposure: The presence of oxygen can lead to oxidative degradation. While a completely anaerobic environment may not be feasible for all steps, minimizing exposure to air, for example by working quickly or under a nitrogen atmosphere for sensitive samples, can be beneficial.
-
High Temperatures: As mentioned previously, elevated temperatures can accelerate the degradation of this compound. It is advisable to conduct all procedures at room temperature or below. For long-term storage, extracts should be kept at low temperatures, such as -20°C.[6]
-
pH: Extreme pH values can affect the stability of carotenoids. Maintaining a neutral pH during extraction and storage is generally recommended.
-
4. Inaccurate Quantification
-
Question: I am having trouble accurately quantifying the amount of this compound in my samples. What are the recommended methods?
-
Answer: Accurate quantification is essential for determining the efficiency of your recovery process. Here are the standard methods:
-
UV-Visible Spectrophotometry: This is the most common and straightforward method for this compound quantification. This compound exhibits a characteristic absorption spectrum with maxima typically between 430 and 530 nm.[8] The concentration can be determined by measuring the absorbance at the maximum wavelength (λmax) and using the Beer-Lambert law. An extinction coefficient for this compound is required for this calculation.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): For more precise quantification, especially in complex mixtures, UHPLC coupled with a photodiode array (PDA) detector is recommended.[8] This method allows for the separation of this compound from other carotenoids and impurities, providing a more accurate measurement of its concentration.
-
Raman Spectroscopy: This technique can be used for the estimation of this compound content directly in the biomass, offering a rapid and non-destructive analytical method.[9]
-
Mass Spectrometry (MS): When coupled with a separation technique like UPLC, MS can confirm the identity of this compound by its mass-to-charge ratio and provide quantitative data.[8][10]
-
Data on this compound Recovery Efficiency
The following table summarizes quantitative data from various studies on this compound extraction, providing a comparison of different methods and their efficiencies.
| Biomass Source | Extraction Method | Solvent | Extraction Yield | Reference |
| Haloferax mediterranei ATCC 33500 | Solid-Liquid Extraction | Aqueous solution of Tween® 20 (182.4 mM) | 0.37 ± 0.01 mg/g wet biomass | [2][3][5] |
| Haloferax mediterranei | Solid-Liquid Extraction | Hydrophobic Eutectic Solvent (Menthol:Levulinic Acid) | 5.16 ± 0.01 mg/g wet biomass | [8] |
| Halobacterium salinarum R1 | Solid-Liquid Extraction | Aqueous solution of gamma-valerolactone (GVL) (150 mM) | 531 ± 30 µg/g biomass | [6] |
| Halorubrum ruber MBLA0099 | Not specified | Not specified | 1.966 mg/L (in culture) | [11] |
Detailed Experimental Protocols
Protocol 1: Extraction with Aqueous Surfactant Solution
This protocol is based on the method described for extracting this compound and proteins from Haloferax mediterranei.[2][3][5]
-
Biomass Harvesting: Centrifuge the cell culture to obtain a cell pellet.
-
Preparation of Extraction Solvent: Prepare an aqueous solution of Tween® 20 at a concentration of 182.4 mM.
-
Solid-Liquid Extraction:
-
Resuspend the wet biomass in the Tween® 20 solution at a solid-to-liquid ratio of 0.06224 g wet biomass/mL solvent.
-
Incubate the mixture at room temperature with constant vertical rotation for approximately 8 minutes, protected from light.
-
-
Separation: Centrifuge the mixture to pellet the cell debris.
-
Quantification: Collect the supernatant and measure the absorbance of the extract using a UV-Vis spectrophotometer to determine the this compound concentration.
Protocol 2: Extraction with a Bio-based Solvent
This protocol utilizes a green solvent for the extraction of this compound from Halobacterium salinarum.[6]
-
Biomass Preparation: Harvest the cells by centrifugation and store the pellet at -20°C until use.
-
Solvent Preparation: Prepare an aqueous solution of gamma-valerolactone (GVL) at a concentration of 150 mM and adjust the pH to 7.
-
Extraction:
-
Add the GVL solution to the wet biomass at a solid-liquid ratio of 0.15 g wet biomass/mL solvent.
-
Place the mixture on a shaker for 95 minutes at room temperature, ensuring it is protected from light.
-
-
Recovery: Centrifuge the sample at 16,200 x g for 15 minutes.
-
Analysis: Carefully collect the supernatant containing the this compound for quantification by spectrophotometry or UHPLC.
Visualizations
Caption: General experimental workflow for the recovery and purification of this compound from biomass.
Caption: Troubleshooting logic for addressing low this compound recovery yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Recovery of this compound and proteins using aqueous solutions of surface-active compounds | Semantic Scholar [semanticscholar.org]
- 4. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Bacterioruberin and Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antioxidant properties of two potent carotenoids: bacterioruberin and astaxanthin. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to inform research and development in pharmaceuticals, nutraceuticals, and cosmetics.
Introduction to this compound and Astaxanthin
This compound is a C50 carotenoid primarily synthesized by halophilic archaea, microorganisms that thrive in high-salt environments.[1][2][3] Its defining characteristic is a longer carbon chain and a higher number of conjugated double bonds compared to more common carotenoids.[4][5] Astaxanthin, a C40 xanthophyll carotenoid, is well-known for its potent antioxidant effects and is found in various marine organisms, including microalgae, salmon, and krill.[6][7][8][9] Both molecules are recognized for their significant antioxidant capacities, which are attributed to their unique molecular structures that enable them to quench reactive oxygen species (ROS) and reactive nitrogen species (RONS).[4][6][7]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and astaxanthin have been evaluated using various in vitro assays. The data consistently indicates that this compound exhibits superior radical scavenging activity compared to astaxanthin in several key assays. This enhanced activity is largely attributed to its extended system of conjugated double bonds.[4][5]
| Antioxidant Assay | This compound Extract (BRE) | Astaxanthin | Trolox | Ascorbic Acid | Butylated Hydroxytoluene (BHT) | β-carotene | Lycopene | Source |
| ABTS TEAC | 2.3 | 0.3 | 1.00 | 1.0 | 0.98 | 0.9 | 1.1 | [10] |
| FRAP (μg TEAC/mL) | 4.62 | 0.2 | 1.00 | 0.8 | 0.2 | 1.90 | - | [10] |
| DPPH IC50 (µg/mL) | - | 17.5 ± 3.6 | - | 19.7 ± 0.2 | 17.2 ± 0.1 | - | - | [11] |
| ABTS IC50 (µg/mL) | - | 7.7 ± 0.6 | - | 20.8 ± 1.1 | 15.1 ± 0.7 | - | - | [11] |
Note: The data presented is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions and extraction methods. TEAC stands for Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity. IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals, so a lower IC50 value indicates greater antioxidant activity.
One study highlighted that this compound extracts exhibited antioxidant activity 26-fold higher than astaxanthin in the ABTS radical scavenging assay.[12][13] Another study reported that this compound extract's antioxidant activity was approximately 2.0–8.0 times higher in the ABTS assay and 1.4–3.0 times higher in the DPPH assay compared to astaxanthin.[10]
Molecular Mechanisms and Signaling Pathways
Both this compound and astaxanthin exert their antioxidant effects through direct scavenging of free radicals and modulation of cellular signaling pathways involved in the oxidative stress response.
This compound: Due to its numerous conjugated double bonds, this compound is an exceptional scavenger of reactive oxygen species.[4] It is suggested to modulate key signaling pathways responsive to oxidative stress, including MAPK, Nrf2, and NF-κB, although the specific mechanisms are still under investigation.[12]
Astaxanthin: The antioxidant mechanism of astaxanthin is well-documented. It can neutralize free radicals on both the inner and outer layers of the cell membrane.[14] Astaxanthin is known to modulate several signaling pathways:
-
Nrf2/HO-1 Pathway: Astaxanthin can activate the Nrf2/HO-1 signaling pathway, which leads to the expression of antioxidant enzymes.[15][16][17][18]
-
NF-κB and MAPK Pathways: It can also modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation.[6][17]
Below are diagrams illustrating these pathways.
Caption: Experimental workflow for comparing antioxidant activity.
Caption: Signaling pathways modulated by astaxanthin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key antioxidant assays mentioned.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 100 µM) is prepared in methanol.[19]
-
Reaction Mixture: Different concentrations of the antioxidant sample (this compound or astaxanthin) are mixed with the DPPH solution.[19]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[20]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without antioxidant). The IC50 value is then determined.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[21]
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.[21]
-
Reaction: A small volume of the antioxidant sample is added to the diluted ABTS•+ solution.
-
Measurement: The decrease in absorbance is recorded at 734 nm after a set incubation time.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[21]
-
Reaction: The antioxidant sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with those of a series of standard solutions of known Fe²⁺ concentrations.
Conclusion
The available data strongly suggests that this compound possesses superior in vitro antioxidant activity compared to astaxanthin, as demonstrated by its higher efficacy in scavenging free radicals in DPPH and ABTS assays and its greater reducing power in the FRAP assay. This enhanced activity is likely due to its unique C50 structure with an extended conjugated double-bond system. While the signaling pathways modulated by astaxanthin are well-characterized, further research is needed to fully elucidate the specific molecular mechanisms underlying this compound's potent antioxidant effects. For drug development professionals and scientists, the remarkable antioxidant potential of this compound warrants further investigation for its potential applications in conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti‑inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Astaxanthin? [synapse.patsnap.com]
- 9. Astaxanthin: Benefits, Risks, and Sources [healthline.com]
- 10. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Astaxanthin Protects Retinal Photoreceptor Cells against High Glucose-Induced Oxidative Stress by Induction of Antioxidant Enzymes via the PI3K/Akt/Nrf2 Pathway [mdpi.com]
- 19. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
Bacterioruberin vs. β-Carotene: A Comparative Analysis of Antioxidant Capacity
For Immediate Release
In the landscape of antioxidant research, the comparative efficacy of carotenoids is a subject of continuous investigation. This guide provides a detailed, evidence-based comparison of the antioxidant capacities of bacterioruberin, a C50 carotenoid primarily found in halophilic archaea, and β-carotene, a well-known C40 carotenoid abundant in fruits and vegetables. The evidence indicates that this compound exhibits a significantly higher antioxidant capacity, a characteristic attributed to its unique molecular structure.
At a Glance: Key Performance Indicators
The superior antioxidant potential of this compound is not merely theoretical. Multiple in vitro studies consistently demonstrate its enhanced ability to scavenge free radicals compared to β-carotene. This superiority is attributed to this compound's C50 structure, which features a longer polyene chain with 13 conjugated double bonds, in contrast to the 9 found in the C40 backbone of β-carotene.[1][2][3] This extended system of alternating double and single bonds allows for more efficient delocalization and stabilization of electrons, enhancing its ability to neutralize reactive oxygen species (ROS).[1]
Recent studies have quantified this difference. For instance, carotenoid extracts rich in this compound have demonstrated antioxidant activity up to nine times higher than β-carotene in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.[4] Further research highlights that this compound-rich extracts show antioxidant power 2.0–8.0 times higher than β-carotene in ABTS assays and 1.4–3.0 times higher in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data from various antioxidant capacity assays. It is important to note that many studies use carotenoid extracts from haloarchaea, where this compound is the predominant, but not sole, carotenoid.
| Antioxidant Assay | Compound/Extract | IC50 Value (µg/mL) | Key Findings & Reference |
| ABTS Radical Scavenging | This compound-rich extract (Halococcus morrhuae) | 0.85 | Extracts showed potent scavenging activity.[1][6] |
| This compound-rich extract (Halobacterium salinarum) | 0.84 | Similar high activity to H. morrhuae extract.[1][6] | |
| This compound-rich extract (Haloarcula hispanica) | 3.89 | Effective, though slightly less than other haloarchaeal extracts.[1] | |
| This compound-rich extract (Haloferax mediterranei) | 0.03 | Exceptionally high activity under optimized growth conditions.[1] | |
| DPPH Radical Scavenging | This compound-rich extract (Haloarcula hispanica) | 2.05 | Strong radical scavenging capacity demonstrated.[1] |
| This compound-rich extract (Halobacterium salinarum) | 8.9 | Effective scavenging activity observed.[1] | |
| β-Carotene | - | Consistently shown to be less effective than this compound extracts.[5][7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.
Molecular Structure and Antioxidant Mechanism
The fundamental difference in antioxidant capacity stems from the molecular structures of these two carotenoids.
Caption: Structural differences dictating antioxidant potential.
This compound's primary antioxidant mechanism involves the donation of electrons to neutralize free radicals, a process facilitated by its extensive network of conjugated double bonds.[1] β-carotene acts via similar mechanisms, including radical addition, electron transfer, and hydrogen abstraction, but its shorter polyene chain makes it less efficient.[8]
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, both carotenoids influence cellular signaling pathways involved in the oxidative stress response. A key pathway is the Keap1-Nrf2 system, a master regulator of antioxidant gene expression.
-
This compound: Extracts rich in this compound have been shown to up-regulate the Nrf2/HO-1 (Heme Oxygenase-1) pathway in macrophages.[9][10] This activation leads to the production of a suite of protective antioxidant and detoxifying enzymes, providing a more sustained defense against oxidative stress.
-
β-Carotene: Similarly, β-carotene can modulate the Nrf2/Keap1-mediated antioxidant pathway.[11][12] Studies have shown it can increase the nuclear accumulation of Nrf2, leading to the expression of downstream antioxidant genes like quinone oxidoreductase 1.[11][12]
Caption: The Nrf2/Keap1 antioxidant response pathway.
Experimental Protocols
The antioxidant capacities summarized above are primarily determined using spectrophotometric assays. The following outlines the general methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[13][14]
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in a suitable solvent (e.g., methanol or ethanol).[13]
-
Test samples (this compound or β-carotene) dissolved in an appropriate solvent.
-
Positive control (e.g., Ascorbic Acid, Trolox).
-
-
Procedure:
-
A working solution of DPPH is prepared to a specific absorbance at its maximum wavelength (~517 nm).[13]
-
A small volume of the antioxidant sample (at various concentrations) is added to the DPPH solution.[3]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[13]
-
The absorbance of the solution is measured using a spectrophotometer at ~517 nm.[13][15]
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
-
ABTS Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced back to the neutral ABTS, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant capacity.[16][17]
-
Reagents:
-
Procedure:
-
The ABTS radical cation (ABTS•+) is pre-generated by reacting the ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[17][18]
-
The ABTS•+ solution is then diluted with a solvent (e.g., ethanol) to a specific absorbance at its maximum wavelength (~734 nm).[16][17]
-
The antioxidant sample is added to the diluted ABTS•+ solution.[16]
-
After a set incubation time (e.g., 5-30 minutes), the absorbance is measured at ~734 nm.[16][18]
-
The scavenging activity is calculated and often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: General workflow for in vitro antioxidant assays.
Conclusion
References
- 1. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Up-Regulation of the Nrf2/HO-1 Antioxidant Pathway in Macrophages by an Extract from a New Halophilic Archaea Isolated in Odiel Saltworks [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. imrpress.com [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. researchgate.net [researchgate.net]
Bacterioruberin: A Comprehensive Comparison of its Antioxidant Efficacy Against Other Natural Compounds
For Immediate Release
In the ever-evolving landscape of antioxidant research, the C50 carotenoid bacterioruberin is emerging as a frontrunner, demonstrating superior efficacy in neutralizing oxidative stress compared to a range of well-established natural antioxidants. This guide provides a detailed comparison of this compound's performance against other notable compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Superior Antioxidant Capacity of this compound
This compound, a vibrant red pigment primarily synthesized by halophilic archaea, exhibits remarkable antioxidant properties. Its unique chemical structure, featuring a C50 backbone and 13 conjugated double bonds, is believed to be the primary reason for its potent radical scavenging activity, surpassing that of many C40 carotenoids like β-carotene and astaxanthin.[1][2]
Recent studies have consistently shown that this compound-rich extracts exhibit significantly higher antioxidant activity in various in vitro assays.[3][4][5] For instance, in the ABTS radical scavenging assay, this compound extracts have demonstrated antioxidant activity several folds higher than β-carotene and astaxanthin.[5][6]
Quantitative Comparison of Antioxidant Activity
To provide a clear and objective comparison, the following tables summarize the quantitative data from key antioxidant assays, showcasing the superior performance of this compound.
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay
| Antioxidant | TEAC Value | Fold Increase vs. This compound | Reference |
| This compound Extract (BRE) | 2.3 | - | [3] |
| β-carotene | 0.9 | 2.6x lower | [3] |
| Lycopene | 1.1 | 2.1x lower | [3] |
| Astaxanthin | 0.3 | 7.7x lower | [3] |
| Ascorbic Acid | 1.0 | 2.3x lower | [3] |
| Butylated Hydroxytoluene (BHT) | 0.98 | 2.3x lower | [3] |
| Trolox | 1.00 | 2.3x lower | [3] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) from FRAP Assay
| Antioxidant | TEAC Value (µg TEAC/mL) | Fold Increase vs. This compound | Reference |
| This compound Extract (BRE) | 4.62 | - | [3] |
| β-carotene | 1.90 | 2.4x lower | [3] |
| Astaxanthin | 0.2 | 23.1x lower | [3] |
| Ascorbic Acid | 0.8 | 5.8x lower | [3] |
| Butylated Hydroxytoluene (BHT) | 0.2 | 23.1x lower | [3] |
| Trolox | 1.00 | 4.6x lower | [3] |
Table 3: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Activity vs. This compound | Reference |
| This compound | 4.81 ± 0.2 | - | [7] |
| Haloferax mediterranei extract | 0.03 | Higher | [8] |
| Halococcus morrhuae extract | 0.85 | Lower | [8] |
| Halobacterium salinarum extract | 0.84 | Lower | [8] |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 (v/v) ratio. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete generation of the ABTS•+ radical.[9]
-
Dilution of ABTS•+ solution: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Assay: A small volume of the antioxidant sample (or standard, e.g., Trolox) is added to a cuvette or microplate well, followed by a larger volume of the diluted ABTS•+ working solution.[9]
-
Incubation and Measurement: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.[9]
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (0.3 M, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10]
-
Assay: A small volume of the sample is mixed with the freshly prepared FRAP reagent.[11]
-
Incubation and Measurement: The mixture is incubated at 37°C for a defined period (e.g., 4-60 minutes), and the absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.[11][12]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄·7H₂O or Trolox. The results are often expressed as TEAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.3 mM) is prepared in a suitable solvent like methanol or ethanol. This is then diluted to a working concentration to obtain an initial absorbance of approximately 1.0 at 517 nm.[13]
-
Assay: A specific volume of the antioxidant sample is mixed with the DPPH working solution.[14]
-
Incubation and Measurement: The mixture is incubated in the dark at a controlled temperature (e.g., 37°C) for a set time (e.g., 20-30 minutes). The absorbance is then measured at 517 nm.[13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
The antioxidant activity of this compound and other carotenoids is mediated through various cellular signaling pathways. These compounds can modulate pathways involved in cellular proliferation, inflammation, and the expression of antioxidant enzymes.[15][16]
Signaling Pathway Diagrams
Conclusion
The compiled data strongly suggests that this compound possesses superior antioxidant capabilities compared to many commonly studied natural antioxidants. Its potent radical scavenging activity, as evidenced by multiple in vitro assays, positions it as a highly promising candidate for further research and development in the pharmaceutical, cosmetic, and nutraceutical industries. The elucidation of its mechanisms of action through various signaling pathways further underscores its potential as a therapeutic agent for oxidative stress-related conditions. Further in vivo studies are warranted to fully understand its bioavailability and efficacy in biological systems.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Carotenoids as signaling molecules in cardiovascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Effects of Bacterioruberin in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Bacterioruberin (BR), a C50 carotenoid pigment, with other alternatives, supported by experimental data from cell culture studies. Detailed methodologies for key experiments are included to facilitate the validation of its effects.
Comparative Performance of this compound
This compound, primarily synthesized by halophilic archaea, has demonstrated significant antioxidant and anti-inflammatory potential.[1][2] Its unique structure, featuring a long C50 carbon chain with 13 conjugated double bonds and four hydroxyl groups, contributes to its potent free radical scavenging activity, which is often superior to that of C40 carotenoids like β-carotene and astaxanthin.[1][3] This potent antioxidant capacity is closely linked to its anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory effects of this compound and its extracts.
Table 1: Antioxidant and Anti-inflammatory Activity of this compound Extracts
| Assay/Marker | Cell Line | Treatment | Result | Reference |
| ABTS Radical Scavenging | - | Haloferax mediterranei extract | IC50: 0.03 µg/mL | [4] |
| DPPH Radical Scavenging | - | Haloarcula hispanica extract | IC50: 2.05 µg/mL | [4] |
| ABTS Radical Scavenging | - | Halococcus morrhuae extract | IC50: 0.85 µg/mL | [4] |
| ABTS Radical Scavenging | - | Halobacterium salinarum extract | IC50: 0.84 µg/mL | [4] |
| TNF-α Release | Caco-2 / THP-1 macrophages | LPS + BR-Dexamethasone nanoparticles | 65% reduction | [1][5] |
| IL-8 Release | Caco-2 / THP-1 macrophages | LPS + BR-Dexamethasone nanoparticles | 55% reduction | [1][5] |
| Reactive Oxygen Species (ROS) | Caco-2 / THP-1 macrophages | LPS + BR-Dexamethasone nanoparticles | 60% reduction | [1][5] |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) & Mediators (iNOS, COX-2) | C2C12 myotubes | LPS + BR extract | Attenuated mRNA expression | [6][7] |
Table 2: Comparative Antioxidant Activity of this compound Extract and Other Agents
| Compound | Assay | Result (TEAC*) | Reference |
| This compound Extract | ABTS | 2.3 | [6] |
| This compound Extract | FRAP | 4.62 | [6] |
| Trolox (Standard) | ABTS | 1.00 | [6] |
| Ascorbic Acid | ABTS | 1.0 | [6] |
| Butylated Hydroxytoluene (BHT) | ABTS | 0.98 | [6] |
| β-carotene | ABTS | 0.9 | [6] |
| Lycopene | ABTS | 1.1 | [6] |
| Astaxanthin | ABTS | 0.3 | [6] |
*TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's anti-inflammatory effects are provided below.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
This protocol describes the culture of macrophage-like cells and the induction of an inflammatory response using LPS.
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells in 96-well plates at a density of 0.1 million cells/well.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (or control compounds) for a specified period (e.g., 2-4 hours).
-
Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the culture supernatant for cytokine analysis.
Cell Viability (MTT) Assay
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the tested compound.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the cell culture protocol. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with 10% FBS in PBS for 1 hour at room temperature.
-
Sample Addition: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Stop the reaction with 2N H₂SO₄.
-
Absorbance Reading: Measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to the standard curve.
Western Blot Analysis of Inflammatory Markers
Western blotting is used to detect changes in the protein expression of key inflammatory signaling molecules (e.g., p-p65, p-p38, COX-2).
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 30-50 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection reagent and an imaging system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-inflammatory effects of this compound in a cell culture model.
Caption: General workflow for in vitro validation of this compound's anti-inflammatory effects.
Putative Anti-inflammatory Signaling Pathway of this compound
The diagram below illustrates the putative signaling pathway through which this compound may exert its anti-inflammatory effects, primarily by inhibiting the NF-κB pathway and promoting antioxidant responses.
Caption: Putative mechanism of this compound's anti-inflammatory and antioxidant action.
References
- 1. This compound from Haloarchaea plus dexamethasone in ultra-small macrophage-targeted nanoparticles as potential intestinal repairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
Comparative analysis of Bacterioruberin from different archaeal strains.
For Researchers, Scientists, and Drug Development Professionals
Bacterioruberin, a C50 carotenoid pigment, is a hallmark of many halophilic archaea, lending them their characteristic vibrant red and pink hues.[1] Beyond its striking color, this molecule has garnered significant attention for its potent antioxidant properties, far exceeding those of common carotenoids like β-carotene.[2][3][4] This guide provides a comparative analysis of this compound derived from various archaeal strains, offering a valuable resource for researchers exploring its therapeutic and biotechnological potential.
Performance Comparison
The production and characteristics of this compound can vary significantly between different archaeal species and even strains. Factors such as genetics, culture conditions, and extraction methods all play a crucial role in the final yield, purity, and antioxidant capacity of this promising biomolecule. The following table summarizes key quantitative data from studies on several this compound-producing archaeal strains.
| Archaeal Strain | This compound Yield | Purity/Proportion | Antioxidant Activity Highlights | Reference |
| Halorubrum sp. HRM-150 | Productivity increased by 54% with a combination of glucose and starch.[5][6] | High proportion of ~85% this compound.[5][6][7] | Not explicitly quantified in the provided text, but noted for its multi-bioactivities.[5][6][7] | [5][6][7] |
| Haloferax mediterranei ATCC 33500 | 0.37 ± 0.01 mg/g wet biomass using an aqueous solution of Tween® 20 for extraction.[8] | High purities were obtained after a simple induced precipitation.[8] | Not explicitly quantified, but the study focused on optimizing extraction for this bioactive compound.[8] | [8] |
| Haloarcula japonica | Accumulates this compound; specific yield not detailed in the provided text. | Constitutes 68.1% of the total carotenoids (mol %).[9] | Not explicitly quantified. | [9][10] |
| Natronococcus sp. TC6 | Not specified. | Carotenoid pool composed of this compound and its derivatives.[4] | Carotenoid pool showed antioxidant capacity for DPPH > ABTS > FRAP.[4] | [4] |
| Halorubrum tebenquichense SU10 | Not specified. | Carotenoid pool composed of this compound and its derivatives.[4] | Carotenoid pool was better for FRAP than Natronococcus sp. TC6.[4] | [4] |
| Haloferax marinum MBLA0078 | Not specified. | Main components included all-trans-bacterioruberin and its derivatives.[11][12] | Exhibited higher antioxidant activity than β-carotene, lycopene, and astaxanthin.[11][12] | [11][12] |
Experimental Protocols
The methodologies employed for the extraction, purification, and analysis of this compound are critical for obtaining reliable and comparable data. Below are detailed protocols based on methods cited in the literature.
Cultivation of Archaeal Strains
-
General Conditions: Halophilic archaea are typically cultivated in media with high salt concentrations (e.g., 14.4% w/v NaCl for Haloferax mediterranei).[13] The medium is often supplemented with yeast extract, peptone, and casamino acids.[13] Cultures are incubated at optimal temperatures (e.g., 37°C for Haloferax marinum) with shaking to ensure aeration.[12]
-
Carbon Source Optimization: For strains like Halorubrum sp. HRM-150, the combination of glucose (10 g/L) and starch can enhance biomass and this compound productivity.[5][6][7]
Extraction of this compound
-
Solvent-Based Extraction: A common method involves harvesting the archaeal cells by centrifugation and then extracting the pigments using a mixture of acetone and methanol (e.g., 7:3, v/v).[12] The extraction is continued until the cell pellet appears white.[12]
-
Aqueous Surfactant-Based Extraction: An alternative, more environmentally friendly approach utilizes aqueous solutions of surfactants like Tween® 20.[8] This method has been shown to be effective for extracting this compound from Haloferax mediterranei.[8]
Purification and Analysis
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): Preparative TLC can be used for the initial separation of different carotenoids in the extract.[12]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a standard method for the separation and quantification of this compound and its derivatives.[12] An isocratic mobile phase of 100% methanol is often used.[12]
-
-
Spectroscopic Characterization:
-
UV-Visible Spectrophotometry: this compound exhibits a characteristic three-fingered absorption spectrum with maxima around 467, 494, and 527 nm.[14] This is a key feature for its identification.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are employed to confirm the molecular weight and elucidate the precise chemical structure of the purified this compound.[13]
-
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the radical scavenging activity of the this compound extract.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This is another common method to evaluate the radical scavenging capacity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of the extract to reduce ferric iron.
Visualizing the Biosynthetic Pathway
The synthesis of this compound in archaea is a fascinating metabolic process. The following diagram illustrates the key steps in the conversion of lycopene to this compound, as elucidated in Haloarcula japonica.[10]
Caption: this compound biosynthesis pathway from lycopene in Haloarcula japonica.
This guide highlights the significant potential of this compound from various archaeal strains. Further research focusing on optimizing culture conditions and developing efficient extraction and purification protocols is crucial for harnessing the full potential of this remarkable antioxidant for applications in the pharmaceutical, cosmetic, and food industries.[7][15]
References
- 1. Species Widely Distributed in Halophilic Archaea Exhibit Opsin-Mediated Inhibition of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Archaea Carotenoids: Natural Pigments with Unexplored Innovative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 9. Carotenoids from Haloarchaea and Their Potential in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scilit.com [scilit.com]
- 12. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different methods for Bacterioruberin quantification.
For researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents, accurate quantification of bioactive compounds is paramount. Bacterioruberin, a C50 carotenoid produced by halophilic archaea, has garnered significant interest for its potent antioxidant and potential anticancer properties. This guide provides a comparative analysis of common methods for the quantification of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Comparison of Quantification Methods
The choice of a quantification method for this compound is a trade-off between accuracy, sensitivity, throughput, and cost. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are considered the gold standards for their precision and ability to separate this compound from its isomers and other carotenoids.[1][2] UV-Vis spectrophotometry offers a simpler, more accessible alternative for estimating total carotenoid content, where this compound is the predominant component.[3][4]
| Method | Analyte | Quantitative Data | Sample Matrix | Reference |
| UPLC-MS | all-trans-Bacterioruberin | 751.19 ± 1.05 μg astaxanthin equivalent/g dry cell weight | Haloferax marinum | [1] |
| Total Carotenoids | 987.75 ± 77.25 μg astaxanthin equivalent/g dry cell weight | Haloferax marinum | [1] | |
| UHPLC-Q-Orbitrap-MS | This compound | 445.0 ± 6.24 μg/g dry cells | Halorubrum tebenquichense | [5] |
| Total Geometrical Carotenoids | 871.53 μg/g dry cells | Halorubrum tebenquichense | [5] | |
| Spectrophotometry | Total Carotenoids | 1.966 mg/L | Halorubrum ruber culture | [3] |
| HPLC | This compound | Not explicitly quantified in cited abstracts, but used for separation and identification. | Halobacterium sp. | [6] |
Note: Direct comparison of quantitative data is challenging due to variations in instrumentation, standards, and reporting units across different studies. The table above presents reported values to illustrate the type of data generated by each method.
Experimental Protocols
Sample Preparation: Extraction of this compound from Haloarchaea
A common procedure for extracting this compound from haloarchaeal cell pellets involves the following steps:
-
Harvest the cell culture by centrifugation (e.g., 12,300 x g for 5 minutes) to obtain a cell pellet.[1]
-
Wash the cell pellet with a suitable buffer, if necessary.
-
Extract the carotenoids by treating the wet cell pellet with an organic solvent mixture, such as acetone/methanol (7:3, v/v).[3]
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) with shaking (e.g., 180 rpm) for 2-3 hours to ensure complete decolorization of the pellets.[3]
-
Separate the carotenoid-rich solvent from the cell debris by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).[3]
-
Collect the supernatant containing the this compound extract for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and identifying this compound and its derivatives.
-
Instrumentation: YL9100 HPLC system with a YL9160 photodiode array (PDA) detector.[1]
-
Column: Reverse-phase Syncronis C18 column (250 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: Isocratic elution with 100% methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 μL.[1]
-
Detection: The eluent is monitored at 490 nm, with online spectra registered between 300 and 600 nm.[1]
-
Quantification: this compound is identified based on its retention time and characteristic UV-Vis spectrum. Quantification is typically performed by comparing the peak area to that of a standard of known concentration. Due to the lack of a commercial this compound standard, some studies use other carotenoids like astaxanthin for semi-quantitative analysis.[1]
Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution and sensitivity, coupled with mass identification, making it a powerful tool for this compound analysis.
-
Instrumentation: UltiMate 3000 System with an ISQ EM Single Quad MS System with atmospheric pressure chemical ionization (APCI).[1]
-
Column: Syncronis C18 column.[1]
-
Mobile Phase: Methanol.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 μL.[1]
-
Detection: Chromatograms are recorded at 490 nm.[1]
-
Mass Spectrometry: The mass spectrometer is operated in positive ESI mode. The presence of this compound is confirmed by its characteristic mass-to-charge ratio (m/z) of 740.5 [M+H]+.[2]
-
Quantification: Similar to HPLC, quantification is based on a standard curve. In the absence of a this compound standard, astaxanthin has been used to create a standard curve for equivalent quantification.[1]
Quantification by UV-Vis Spectrophotometry
This method provides a rapid estimation of the total carotenoid content, which is useful when this compound is the major pigment.
-
Dissolve the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone or methanol).
-
Measure the absorbance of the solution at the maximum absorption wavelength for this compound, which is typically around 490-494 nm.[2][4]
-
The characteristic "three-finger" spectrum for this compound shows peaks at approximately 460, 490, and 520 nm.[2]
-
The total carotenoid concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. An extinction coefficient (E1%) of 2660 in methanol at 494 nm has been used for total carotenoid quantification where this compound is the main component.
Experimental Workflow and Data Analysis
The following diagram illustrates a general workflow for the cross-validation of different this compound quantification methods.
Caption: A flowchart illustrating the key steps in the cross-validation of different methods for this compound quantification.
References
- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Carotenoids in Haloarchaea Species from Atacama Saline Lakes by High Resolution UHPLC-Q-Orbitrap-Mass Spectrometry: Antioxidant Potential and Biological Effect on Cell Viability [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Promise of Bacterioruberin: A Comparative Guide to its In Vivo Protective Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacterioruberin, a C50 carotenoid synthesized by halophilic archaea, is emerging as a powerful antioxidant with significant potential for therapeutic applications.[1][2][3] Extensive in vitro research has consistently demonstrated its superior free-radical scavenging capabilities, outperforming common C40 carotenoids such as β-carotene and astaxanthin.[2][4][5] However, the translation of these promising preclinical findings into robust in vivo evidence is still in its nascent stages, representing a critical knowledge gap and a compelling opportunity for further investigation.
This guide provides a comprehensive comparison of this compound's protective effects, drawing upon the available in vivo and in vitro experimental data. It aims to equip researchers, scientists, and drug development professionals with a clear understanding of the current scientific landscape, detailed experimental protocols from key studies, and the underlying signaling pathways implicated in its mechanism of action.
Comparative Analysis of this compound's Antioxidant Capacity
This compound's unique structure, characterized by a longer carbon chain and a greater number of conjugated double bonds than C40 carotenoids, is believed to be the basis for its exceptional antioxidant activity.[2] The following tables summarize the comparative antioxidant performance of this compound extracts against other well-known antioxidants from various in vitro assays.
| Antioxidant Agent | DPPH Radical Scavenging Activity (IC50 in µg/mL) | ABTS Radical Scavenging Activity (IC50 in µg/mL) | Ferric Reducing Antioxidant Power (FRAP) Assay | Reference |
| This compound Extract (BRE) | Lower IC50 than β-carotene, lycopene, and astaxanthin | Lower IC50 than β-carotene, lycopene, and astaxanthin | Higher FRAP value than β-carotene and astaxanthin | [4] |
| β-Carotene | Higher IC50 than BRE | Higher IC50 than BRE | Lower FRAP value than BRE | [4] |
| Astaxanthin | Higher IC50 than BRE | Higher IC50 than BRE | Lower FRAP value than BRE | [4] |
| Lycopene | Higher IC50 than BRE | Higher IC50 than BRE | Not Reported | [4] |
Table 1: Comparative In Vitro Antioxidant Activity of this compound Extract (BRE) and Other Carotenoids.
| Antioxidant Agent | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound Extract (from Haloferax mediterranei) | Higher than ascorbic acid | [5] |
| Ascorbic Acid | Lower than this compound Extract | [5] |
Table 2: Comparative Trolox Equivalent Antioxidant Capacity (TEAC) of this compound Extract.
In Vivo Validation: Current State of Evidence
While in vivo research in mammalian models is limited, a few studies in other organisms and human skin explants provide initial validation of this compound's protective effects.
Increased Lifespan under Oxidative Stress in Caenorhabditis elegans
A study investigating a this compound-rich extract from Halorubrum ruber demonstrated a significant increase in the survival rate of the nematode Caenorhabditis elegans under oxidative stress conditions.[6] This provides the first direct in vivo evidence of this compound's ability to mitigate oxidative damage in a whole organism.
Protection Against DNA Damage in Halobacterium salinarum
Within its native producer, Halobacterium salinarum, this compound has been shown to play a protective role against DNA-damaging agents, including ionizing radiation.[7] This highlights its intrinsic function in cellular defense against environmental stressors.
Protection Against Protein Carbonylation in Human Skin
A study utilizing a this compound-rich extract from Arthrobacter agilis showed a reduction in protein carbonylation, a marker of oxidative stress, in human skin explants and in the skin of smokers after topical application. This provides tangible evidence of its protective effects in a human tissue model.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols from key studies on the in vivo and in vitro validation of this compound's effects.
In Vivo Antioxidant Assay in Caenorhabditis elegans
-
Organism: Wild-type Caenorhabditis elegans strain N2.
-
Treatment: Synchronized L1 larvae were cultured on nematode growth medium (NGM) agar plates containing a lawn of E. coli OP50. This compound extract, dissolved in DMSO, was added to the NGM at various concentrations.
-
Oxidative Stress Induction: Adult worms were transferred to 96-well plates containing M9 buffer with juglone to induce oxidative stress.
-
Endpoint Measurement: Survival rate was monitored over time.
-
Comparative Agents: Lycopene, β-carotene, and astaxanthin were used as comparative C40 carotenoids.[6]
In Vitro DPPH Radical Scavenging Assay
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
A solution of this compound extract in methanol at various concentrations is prepared.
-
The this compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.[4]
Signaling Pathways and Mechanisms of Action
In vitro studies suggest that this compound exerts its protective effects through the modulation of key signaling pathways involved in cellular stress response, inflammation, and survival. It is important to note that these pathways have not yet been validated in vivo for this compound.
Akt/mTOR Pathway
This compound extract has been shown to mitigate lipopolysaccharide (LPS)-induced muscle atrophy in C2C12 myotubes by activating the Akt/mTOR pathway, a crucial regulator of protein synthesis and cell growth.[4]
Caption: Proposed Akt/mTOR signaling pathway modulated by this compound.
NF-κB Pathway
The anti-inflammatory properties of this compound are thought to be mediated, in part, by the regulation of the NF-κB pathway.[4] By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Future In Vivo Studies
To bridge the existing knowledge gap, well-designed in vivo studies in mammalian models are imperative. The following workflow is proposed for a systematic evaluation of this compound's protective effects.
Caption: A proposed workflow for future in vivo validation of this compound's protective effects.
Conclusion and Future Directions
This compound stands out as a highly promising natural antioxidant with demonstrated superior efficacy in in vitro models. The limited but encouraging in vivo data underscore the urgent need for comprehensive studies in mammalian systems to validate its therapeutic potential for a range of conditions associated with oxidative stress, including radiation damage, liver and neurodegenerative diseases. Future research should focus on establishing optimal dosing, bioavailability, and safety profiles in preclinical models. Elucidating the precise in vivo mechanisms and signaling pathways will be critical for its development as a novel therapeutic agent. The information presented in this guide serves as a foundational resource to stimulate and inform these vital next steps in this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Major Role for Nonenzymatic Antioxidant Processes in the Radioresistance of Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bacterioruberin and Its Derivatives: Structure and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of bacterioruberin (BR) and its primary derivatives. It is intended to be an objective resource, offering a synthesis of current experimental data to aid in research and development.
Structural Overview
This compound is a C50 carotenoid, distinguished from the more common C40 carotenoids by its extended polyene chain.[1] This fundamental structural feature, consisting of 13 conjugated double bonds, is central to its potent biological activities.[1][2] The primary derivatives of this compound are formed by the sequential dehydration of the parent molecule.
Key Structural Features:
-
This compound (BR): A C50 carotenoid with a 13-unit conjugated isoprenoid chain and four hydroxyl groups.[1][3] It is a tertiary alcohol and a tetrol.[3]
-
Monoanhydrothis compound (MABR): A derivative of BR with one fewer hydroxyl group, resulting from a dehydration reaction.[1][4]
-
Bisanhydrothis compound (BABR): A further dehydrated derivative of BR, lacking two hydroxyl groups.[1][4]
-
Glycosylated Derivatives: this compound can also be found in glycosylated forms, such as mono-, di-, and tetra-glycoside-BR.[3]
-
Geometric Isomers: Due to the presence of numerous double bonds, this compound exists in various geometric isomers, including all-trans-BR, 5-cis-BR, 9-cis-BR, and 13-cis-BR.[3]
Below is a diagram illustrating the structural relationship between this compound and its anhydro derivatives.
Comparative Performance Data
Quantitative comparisons of the biological activities of purified this compound and its individual derivatives are limited in the current literature. Most studies evaluate the performance of this compound-rich extracts, which typically contain a mixture of BR and its derivatives. The data presented below summarizes the antioxidant activities of such extracts.
| Sample | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound Extract (Haloferax marinum) | ABTS | - | 2.0–8.0 times higher than Trolox | [2] |
| FRAP | - | 4.62 µg TEAC/mL | [2] | |
| DPPH | - | 1.4–3.0 times higher than Trolox | [2] | |
| Carotenoid Extract (Halococcus morrhuae) | ABTS | 0.85 | - | [1] |
| Carotenoid Extract (Halobacterium salinarum) | ABTS | 0.84 | - | [1] |
| Carotenoid Extract (Haloarcula hispanica) | DPPH | 2.05 | - | [1] |
| ABTS | 3.89 | - | [1] |
Note: The exact composition of this compound and its derivatives in these extracts can vary depending on the source organism and extraction method.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the extraction, identification, and antioxidant activity assessment of this compound and its derivatives.
Extraction and Purification of this compound
This protocol is adapted from a method for extracting this compound from halophilic archaea.[3]
a. Cell Disruption and Solid-Liquid Extraction:
-
Harvest the cell biomass by centrifugation.
-
Perform simultaneous cell disruption and extraction by shaking the biomass with an appropriate solvent (e.g., ethanol, or aqueous solutions of non-ionic surfactants like Tween® 20) at room temperature (20–25 °C) under constant vertical rotation at 50 rpm for 45 minutes, protected from light.[3]
-
Separate the liquid extract from the cell debris by centrifugation.
b. Purification by Thin-Layer Chromatography (TLC):
-
Concentrate the crude extract under reduced pressure.
-
Apply the concentrated extract to a silica gel 60 TLC plate.
-
Develop the plate using a mobile phase of acetone:dichloromethane (1:1, v/v).[3]
-
Scrape the band corresponding to this compound and elute the pigment with a suitable solvent.
Structural Identification by UPLC-ESI-MS/MS
This protocol is based on methods used for the analysis of carotenoid profiles.[4]
a. Chromatographic Separation:
-
Use a C18 reverse-phase column (e.g., Syncronis C18, 250 mm × 4.6 mm, 5 μm).[2]
-
Employ an isocratic mobile phase of 100% methanol at a flow rate of 1.0 mL/min.[2]
-
Set the injection volume to 20 μL.
-
Monitor the eluent at 490 nm and record online spectra between 300 and 600 nm.[2]
b. Mass Spectrometry:
-
Couple the UPLC system to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Identify this compound and its derivatives based on their mass-to-charge ratio (m/z):
Antioxidant Activity Assays
The following are standard protocols for determining the antioxidant capacity of carotenoid extracts.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.6 mM).
-
In a test tube, mix 1 mL of the carotenoid extract (at various concentrations) with 3 mL of methanol and 0.5 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the carotenoid extract (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Biosynthesis Pathway
This compound is synthesized from the C40 carotenoid lycopene through the addition of two C5 isoprene units. The diagram below illustrates the key steps in this pathway.
References
- 1. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bacterioruberin Extraction Protocols
Bacterioruberin, a C50 carotenoid pigment, is gaining significant attention in the pharmaceutical and nutraceutical industries for its potent antioxidant properties, which are superior to those of common C40 carotenoids like β-carotene.[1][2] Produced primarily by halophilic archaea, the efficient extraction of this high-value compound is a critical step for its commercial viability and research applications.[3] This guide provides a head-to-head comparison of different extraction protocols, ranging from traditional organic solvent methods to innovative green chemistry approaches, offering researchers the data needed to select the most appropriate method for their objectives.
Data Presentation: Quantitative Comparison of Extraction Protocols
The following table summarizes the key performance indicators of various this compound extraction methods, highlighting the differences in yield and process parameters based on the solvent system employed.
| Protocol / Solvent System | Source Organism | Key Experimental Parameters | Maximum Extraction Yield |
| 1. Bio-based Solvent | Halobacterium salinarum R1 | Solvent: Aqueous γ-valerolactone (GVL)Concentration: 150 mMSolid-Liquid Ratio (SLR): 0.15 g/mLTime: 95 minutespH: 7.0Temperature: 25°C | 969 ± 40 µg/g of biomass[1] |
| 2. Hydrophobic Eutectic Solvent (HES) | Haloferax mediterranei | Solvent: Menthol:Levulinic Acid (Ment:LevA)Molar Ratio: 0.5 xMentSolid-Liquid Ratio (SLR): 0.1 g/mLTime: 110.4 minutes | 5.16 ± 0.01 mg/g of wet biomass[4] |
| 3. Aqueous Surfactant Solution | Haloferax mediterranei ATCC 33500 | Solvent: Aqueous Tween® 20Concentration: 182.4 mM | 0.37 ± 0.01 mg/g of wet biomass[5] |
| 4. Conventional Organic Solvent (Control) | Haloferax mediterranei | Solvent: Ethanol | ~0.76 mg/g of wet biomass[4] |
Experimental Protocols
Detailed methodologies for the key extraction protocols are provided below. These protocols offer a step-by-step guide for researchers to replicate the extraction processes.
Protocol 1: Bio-based Solvent Extraction using γ-valerolactone (GVL)
This protocol utilizes a bio-based solvent, GVL, as a sustainable alternative to traditional organic solvents.[1][6]
-
Biomass Preparation: Halobacterium salinarum R1 is cultivated in a specialized medium containing salts (NaCl, MgSO₄·7H₂O, KCl, Na-citrate, CaCl₂) and organic compounds (tryptone, yeast extract, glycerol) to maximize this compound production.[1] The biomass is harvested post-cultivation.
-
Solid-Liquid Extraction: The extraction is performed by mixing the biomass with an aqueous solution of 150 mM GVL at a solid-liquid ratio of 0.15 g of biomass per mL of solvent.[1]
-
Incubation: The mixture is agitated at 80 rpm for 95 minutes at a constant temperature of 25°C and a pH of 7.[1]
-
Purification: Following extraction, co-extracted proteins and polysaccharides are precipitated by adding ethanol at a volume four times that of the extract. The mixture is incubated at 25°C for 2 minutes, allowing for the separation of these components.[1]
-
Quantification: The this compound content in the supernatant is quantified using a UV-Vis microplate reader, with absorbance measured at 504 nm.[1][7]
Protocol 2: Hydrophobic Eutectic Solvent (HES) Extraction
This innovative method employs a natural and biocompatible hydrophobic eutectic solvent (HES) composed of menthol and levulinic acid, which has shown a significant improvement in extraction efficiency over conventional solvents.
-
Biomass Cultivation: Haloferax mediterranei ATCC 33500 is cultivated in a YPC-Hv medium (yeast, peptone, and casamino acids) under controlled conditions to achieve maximum this compound yield.[4]
-
HES Preparation: The Ment:LevA eutectic solvent is prepared by mixing menthol and levulinic acid.
-
Extraction: The extraction is optimized with a solid-liquid ratio of 0.1 g/mL and an extraction time of approximately 110 minutes.[4]
-
Protein Recovery: A unique feature of this method is the recovery of proteins by adding water to the extract. This induces a three-phase partition system, where a protein-rich precipitate forms at the interface, allowing for easy separation.[8]
-
Process Intensification: The eutectic phase can be reused for at least five successive extraction cycles, achieving a final this compound concentration of 2.13 mg/mL of HES.[8]
Protocol 3: Aqueous Surfactant-Based Extraction
This protocol uses aqueous solutions of surface-active compounds, such as non-ionic surfactants, to simultaneously extract this compound and proteins.[9]
-
Biomass Source: The protocol was developed using Haloferax mediterranei ATCC 33500.
-
Solvent Preparation: An aqueous solution of the non-ionic surfactant Tween® 20 is prepared at a concentration of 182.4 mM.[5]
-
Extraction Process: The extraction is conducted at room temperature (20–25°C) with a fixed solid-liquid ratio of 0.1 g of wet biomass per mL of solvent. The mixture is subjected to constant vertical rotation for 45 minutes, protected from light.[4][5]
-
Purification: High purities of this compound are achieved by using ethanol as an antisolvent to precipitate and recover the proteins from the initial extract.[5][10]
-
Solvent Recycling: The protocol includes a final polishing step for the this compound, which also enables the recycling of the solvent, enhancing the circularity of the process.[5]
Visualization of Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from haloarchaea.
Caption: Generalized workflow for this compound extraction from haloarchaea.
References
- 1. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]
- 2. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02581G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Commercial Potential of Bacterioruberin: A Comparative Analysis Against Leading Carotenoids
For Immediate Release
A comprehensive evaluation of the C50 carotenoid bacterioruberin reveals significant commercial potential, positioning it as a formidable competitor to existing carotenoids in the pharmaceutical, cosmetic, and nutraceutical industries. This guide offers a detailed comparison of this compound against established carotenoids such as astaxanthin, β-carotene, lycopene, lutein, and zeaxanthin, supported by experimental data on their antioxidant, anti-cancer, and photoprotective properties.
This compound, a rare C50 carotenoid primarily sourced from halophilic archaea, is distinguished by its unique molecular structure featuring 13 conjugated double bonds and four hydroxyl groups. This configuration confers upon it exceptionally potent antioxidant capabilities, which, in some studies, surpass those of the widely commercialized C40 carotenoids.[1][2] As the global carotenoid market is projected to continue its upward trajectory, the introduction of a novel, highly effective natural ingredient like this compound presents a significant opportunity for innovation in product development.
Comparative Performance Analysis
To contextualize the commercial potential of this compound, this guide presents a quantitative comparison of its biological activities against other leading carotenoids. The data, summarized in the following tables, is collated from various scientific studies. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited, and thus, the presented values should be interpreted with consideration of their respective sources.
Antioxidant Capacity
The antioxidant activity of carotenoids is a key determinant of their commercial value, with applications ranging from preventing oxidative stress-related diseases to preserving product formulations. The following table compares the radical scavenging activity of this compound with other carotenoids using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, as well as their singlet oxygen quenching ability. Lower IC50 values in the DPPH and ABTS assays indicate higher antioxidant activity.
| Carotenoid | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Singlet Oxygen Quenching Rate Constant (M⁻¹s⁻¹) |
| This compound | Reported to be more effective than β-carotene and astaxanthin | ~0.84-0.85 µg/mL | Not explicitly quantified, but noted for high quenching activity[3] |
| Astaxanthin | Generally higher IC50 than this compound | Higher IC50 than this compound | Intermediate quenching rate |
| β-Carotene | Less effective than this compound | Higher IC50 than this compound | ~2.3-2.5 x 10⁹[4] |
| Lycopene | Potent scavenger | ~2.3-2.5 x 10⁹[4] | |
| Lutein | Less effective than lycopene and β-carotene | 1.1 x 10⁸[4] | |
| Zeaxanthin | Similar to lutein | Intermediate quenching rate |
Note: IC50 values can vary significantly based on the specific extract and experimental conditions.
Anti-Cancer Activity
Carotenoids have demonstrated promise in cancer prevention and therapy, primarily through their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. This table summarizes the half-maximal inhibitory concentration (IC50) of various carotenoids on the human breast cancer cell line MCF-7. Lower IC50 values indicate greater potency in inhibiting cancer cell growth.
| Carotenoid | Anti-Cancer Activity against MCF-7 cells (IC50) |
| This compound (extract) | ~62.5 µg/mL[5][6] |
| Astaxanthin | Inhibits proliferation, but specific IC50 varies |
| β-Carotene | Inhibits proliferation, but generally less potent than lycopene |
| Lycopene | ~1-2 µM |
| Lutein | Inhibits proliferation, but specific IC50 varies |
| Zeaxanthin | Inhibits proliferation, but specific IC50 varies |
Note: The data for this compound is for a carotenoid extract, and the potency can be influenced by the presence of other compounds.
Signaling Pathway Modulation
The biological effects of carotenoids are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Comparative Signaling Pathway Diagram
Caption: Comparative overview of key signaling pathways modulated by different carotenoids.
Experimental Protocols
For researchers and drug development professionals seeking to validate and expand upon these findings, detailed experimental protocols are essential.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of lipophilic compounds like carotenoids.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: Dissolve a precise amount of DPPH in methanol to achieve a desired concentration (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the carotenoid samples in a suitable organic solvent (e.g., DMSO, ethanol, or a mixture) to create a stock solution. From the stock solution, prepare a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with a small volume of the carotenoid sample solution. A control containing the solvent instead of the carotenoid sample should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes) to allow the reaction to reach completion.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7) in a 96-well plate at a predetermined density and allow the cells to attach and grow overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the carotenoids. A vehicle control (the solvent used to dissolve the carotenoids) and a negative control (untreated cells) should be included. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add a sterile MTT solution to each well and incubate for a few hours (typically 2-4 hours). During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Conclusion
The available data strongly suggests that this compound possesses superior antioxidant and potent anti-cancer properties that warrant further investigation for its commercial development. Its unique C50 structure appears to provide a distinct advantage over the more common C40 carotenoids. For researchers and drug development professionals, this compound represents a promising natural compound with the potential to be formulated into next-generation health and wellness products. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate its commercial viability and to establish its position within the competitive carotenoid market.
References
- 1. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable production of this compound carotenoid and its derivatives from Arthrobacter agilis NP20 on whey-based medium: optimization and product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Bacterioruberin in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. While specific regulatory disposal procedures for bacterioruberin, a C50 carotenoid pigment, are not explicitly defined, a comprehensive approach based on general principles of laboratory waste management provides a clear pathway for its safe handling and disposal. This guide offers essential, step-by-step logistical information to manage this compound waste effectively, fostering a culture of safety and responsibility.
Understanding this compound Waste
This compound is a biological pigment found in halophilic archaea.[1][2] As a naturally occurring carotenoid, it is not classified as a hazardous substance according to available safety data sheets for similar carotenoids like β-carotene.[3][4] However, the nature of the waste—whether it is in a solid or liquid form, and whether it is contaminated with other hazardous materials—will determine the appropriate disposal route.
Procedural Guidance for this compound Disposal
The following procedures are based on general best practices for the disposal of non-hazardous biological and chemical laboratory waste.
Step 1: Waste Characterization
Before disposal, it is imperative to characterize the this compound waste. Determine the following:
-
Physical State: Is the waste solid (e.g., contaminated labware, bacterial biomass) or liquid (e.g., solutions, culture media)?
-
Contamination: Is the this compound waste mixed with any hazardous materials, such as chemical solvents, heavy metals, or biohazardous agents?
Step 2: Segregation of Waste
Proper segregation is the cornerstone of safe laboratory waste management.
-
Non-Hazardous this compound Waste: If the this compound waste is not contaminated with any hazardous materials, it can be treated as non-hazardous biological waste.
-
Mixed Waste: If the this compound waste is mixed with hazardous chemicals or biohazardous materials, it must be disposed of according to the regulations governing that specific hazardous component.
Step 3: Disposal Procedures for Non-Hazardous this compound Waste
Solid Waste (e.g., contaminated petri dishes, gloves, paper towels, bacterial cell pellets):
-
Collection: Place solid this compound waste in a designated, leak-proof container lined with a durable plastic bag. This container should be clearly labeled as "Non-hazardous Laboratory Waste" or as per your institution's guidelines.
-
Storage: Store the waste container in a designated area away from general laboratory traffic.
-
Disposal: Once the container is full, seal the bag and dispose of it in the regular laboratory trash, unless institutional policies require a specific waste stream for non-hazardous biological materials.[5][6]
Liquid Waste (e.g., aqueous solutions, culture media):
-
Decontamination (if necessary): If the liquid waste contains recombinant organisms or other biological material requiring deactivation, it should be treated with a 1:10 final dilution of household bleach for a contact time of at least 30 minutes, or autoclaved.[7][8]
-
Neutralization: Ensure the pH of the liquid waste is neutral (between 6.0 and 8.0) before disposal.
-
Disposal: Pour the treated and neutralized liquid waste down the sanitary sewer with a copious amount of water to flush the drain.[5][8] Do not pour melted agar into the sink.[5]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the principles of handling and disposal are derived from general laboratory safety protocols. The key "experiment" in this context is the waste characterization to determine if it is mixed with any hazardous substances.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial laboratory waste management practices, researchers and scientists can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific environmental health and safety guidelines for waste disposal.
References
- 1. This compound | C50H76O4 | CID 6441558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. extrasynthese.com [extrasynthese.com]
- 4. carlroth.com [carlroth.com]
- 5. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 6. flinnsci.com [flinnsci.com]
- 7. cpp.edu [cpp.edu]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
Essential Safety and Operational Guidance for Handling Bacterioruberin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal of Bacterioruberin, a rare C50 carotenoid known for its potent antioxidant properties.[1][2][3] While this compound is not classified as a hazardous substance, adherence to proper laboratory protocols is essential to maintain a safe working environment and ensure the integrity of the compound.[4]
Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling. As a carotenoid, it is particularly sensitive to environmental factors that can lead to its degradation.[5]
| Property | Information |
| Molecular Formula | C50H76O4[2][4] |
| Molecular Weight | 741.1 g/mol [1][2] |
| Appearance | Red-orange pigment[1] |
| Solubility | Slightly or poorly soluble in water; soluble in organic solvents and oils[1] |
| Sensitivities | Sensitive to air, light, and heat[5] |
| Storage Temperature | -20°C[5] |
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the specific PPE required for any laboratory procedure.[6][7] The following table outlines the recommended PPE for handling this compound based on general laboratory safety standards for non-hazardous chemicals.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact. Proper glove removal technique should be followed to avoid contamination.[5][7] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes.[5][8] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[5][9] |
Operational Plan: Handling and Storage
Due to its sensitivity, this compound requires careful handling to prevent degradation through oxidation and isomerization.[5]
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure the workspace is clean and free of contaminants. Prepare all necessary equipment and solvents.
-
Inert Atmosphere: Whenever possible, handle solid this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.[5]
-
Light Protection: Work in a dimly lit area or use amber-colored glassware to protect the compound from light degradation.[5]
-
Temperature Control: Maintain a cool environment and avoid exposure to high temperatures.[5] For long-term storage, keep this compound at -20°C.[5]
-
Solvent Selection: Use high-purity, degassed solvents for preparing solutions.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Step-by-Step Disposal Procedure:
-
Collection: Carefully sweep up solid this compound, taking care to avoid creating dust.[5] For solutions, absorb the liquid with an inert material.
-
Waste Container: Place the collected waste into a clearly labeled, sealed container.
-
Waste Stream: Dispose of the container in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 32719-43-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. uab.edu [uab.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
